Boc-Leu-OH hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200936-87-4 | |
| Record name | Boc-Leu-OH monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200936-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-L-Leucine Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the role of the Boc protecting group in peptide synthesis?
An In-depth Technical Guide on the Role of the Boc Protecting Group in Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, is a cornerstone of modern peptide and protein chemistry. This method simplifies the synthesis of complex peptide sequences by anchoring the growing chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1] A critical element of this strategy is the use of temporary protecting groups for the α-amino (Nα) group of incoming amino acids to ensure controlled, sequential bond formation. The tert-butyloxycarbonyl (Boc) group was the first widely adopted Nα-protecting group for SPPS and remains a robust and significant tool for researchers and drug developers.[2]
This technical guide provides a comprehensive overview of the Boc protecting group's role, its underlying chemical mechanisms, associated experimental protocols, and its strategic position within peptide synthesis.
Core Function and Chemical Mechanism
The primary role of the Boc group is to reversibly mask the Nα-amine of an amino acid.[2] This protection prevents the amine from acting as a nucleophile, thereby avoiding self-polymerization and ensuring that peptide bond formation occurs only at the desired N-terminus of the resin-bound peptide chain.[2]
The Boc group is a urethane-type protector characterized by its stability in neutral and basic conditions while being readily removable under moderately acidic conditions.[2][3] This acid lability is the foundation of the entire Boc-based synthesis strategy.
Protection (Boc Introduction): The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base. The reaction is a straightforward nucleophilic acyl substitution where the amino group attacks one of the electrophilic carbonyls of the anhydride.[3][4]
Deprotection (Boc Cleavage): The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically as a 50% solution in dichloromethane (DCM).[5][6] The mechanism proceeds in two main steps:
-
Protonation and Fragmentation: The carbonyl oxygen of the Boc group is protonated by TFA. This facilitates the cleavage of the tert-butyl-oxygen bond, which breaks to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][3]
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) and the free, protonated α-amino group of the peptide.[2][3]
A potential side reaction involves the alkylation of nucleophilic amino acid side chains (e.g., Methionine, Tryptophan) by the liberated tert-butyl cation.[5] To prevent this, "scavengers" such as dithiothreitol (DTE), anisole, or thiophenol are added to the deprotection solution to trap the reactive carbocation.[2][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Boc/Bzl Synthesis Strategy
In SPPS, the Boc group is used for temporary Nα-protection in what is known as the Boc/Bzl (Benzyl) strategy. This approach relies on graduated acid lability:
-
Nα-Protection: The Boc group is removed at each cycle with a moderate acid (TFA).[7]
-
Side-Chain Protection: Reactive amino acid side chains are protected with more robust, acid-stable groups, typically based on benzyl (Bzl) ethers, esters, or carbamates.[5]
Because both levels of protection are removed by acids of differing strengths, this strategy is considered "quasi-orthogonal".[10] This contrasts with the fully orthogonal Fmoc/tBu strategy, where Nα-protection is removed by a base and side-chain protection by an acid.[5]
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for achieving a high purity final product. The table below summarizes typical quantitative parameters for the Boc SPPS workflow.
| Step | Reagent / Condition | Concentration | Typical Duration | Efficiency |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 20-30 min | >99% |
| Neutralization | Diisopropylethylamine (DIEA) or Triethylamine (TEA) in DCM | 5-10% (v/v) | 2 x 1-2 min | N/A |
| Coupling (Activation) | DCC/HOBt or DIC/HOBt in DMF/DCM | 1-3 equivalents | 1-4 hours | >99% |
| Coupling (Activation) | HBTU/HATU with DIEA in DMF | 1-3 equivalents | 30-60 min | >99% |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) with Anisole scavenger | 9:1 (v/v) | 45-60 min | Variable |
Abbreviations: DCC - Dicyclohexylcarbodiimide; DIC - Diisopropylcarbodiimide; HOBt - 1-Hydroxybenzotriazole; HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMF - Dimethylformamide.
Experimental Protocols
Protocol 1: Standard Boc Deprotection Cycle
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30-60 minutes.
-
DCM Wash: Wash the resin with DCM (3x).
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with agitation. If Trp, Met, or Cys are present, add 0.5% DTE as a scavenger.[6]
-
DCM Wash: Wash the resin with DCM (3x) to remove TFA.
-
IPA Wash: Wash the resin with Isopropanol (IPA) (2x) to shrink the resin and help remove residual acid.[6]
-
DCM Wash: Wash the resin with DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (2x) with agitation. This converts the N-terminal ammonium trifluoroacetate salt to a free amine.[6]
-
DCM Wash: Wash the resin thoroughly with DCM (5x) to remove all traces of the base before the coupling step. The resin is now ready for the next amino acid coupling.
Protocol 2: DIC/HOBt Coupling Cycle
-
Prepare Amino Acid Solution: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF. Cool the solution to 0°C.
-
Activate Amino Acid: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized peptidyl-resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Wash: Wash the resin with DMF (3x) followed by DCM (3x) to remove excess reagents and the diisopropylurea byproduct.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). If the test is positive, a recoupling step may be necessary.
Logical and Experimental Workflows
The Boc SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain. The workflow diagram below illustrates these iterative steps.
Caption: The experimental workflow for a single cycle in Boc-SPPS.
Conclusion
The Boc protecting group, integral to the original Merrifield method, established the foundation for automated solid-phase peptide synthesis. While the Fmoc/tBu strategy has become more prevalent due to its milder final cleavage conditions, the Boc/Bzl strategy remains highly relevant and advantageous in specific applications, such as the synthesis of hydrophobic peptides or sequences containing base-sensitive moieties.[10][11] Its primary challenge is the requirement for hazardous HF for final cleavage, which necessitates specialized equipment.[8][11] A thorough understanding of the Boc group's chemistry, its strategic application, and the associated protocols is essential for any professional engaged in the design and development of synthetic peptides for research or therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. csbio.com [csbio.com]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Leu-OH Hydrate: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate), a critical building block in synthetic peptide chemistry. This document details its chemical and physical properties, structural characteristics, and key experimental protocols relevant to its synthesis, analysis, and application.
Chemical Identity and Structure
This compound is the N-protected form of the amino acid L-leucine, where the amino group is masked by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. The compound typically crystallizes as a monohydrate, which is a stable, white solid, whereas its anhydrous form is an oil.
The structure consists of the chiral L-leucine core, an isobutyl side chain, a carboxylic acid functional group, and the acid-labile Boc protecting group. The presence of the water molecule in the crystal lattice contributes to its stability as a solid.
Table 1: Chemical and Structural Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate |
| Synonyms | N-Boc-L-leucine monohydrate, Boc-L-Leu-OH·H₂O |
| Molecular Formula | C₁₁H₂₃NO₅ |
| Molecular Weight | 249.30 g/mol |
| Anhydrous Formula | C₁₁H₂₁NO₄ |
| Anhydrous M.W. | 231.29 g/mol |
| CAS Number | 200936-87-4, 13139-15-6 |
| EC Number | 236-073-2 |
| InChI | 1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1 |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)OC(C)(C)C.O |
Physicochemical Properties
The physicochemical properties of this compound are well-characterized, making it a reliable reagent in controlled synthetic processes. The quantitative data are summarized in Table 2.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 85-88 °C | [2] |
| Specific Rotation [α]²⁰/D | -24.0° to -26.0° (c=2, Acetic Acid) | [2] |
| Solubility | Soluble in Methanol, DMF, DMSO, Acetonitrile, Chloroform, Ethyl Acetate. | [3] |
| Water Content | 6.0% to 8.0% (Karl Fischer Titration) | [1][2] |
| Predicted pKa | 4.02 ± 0.21 | |
| Predicted Boiling Point | 356.0 ± 25.0 °C at 760 mmHg | |
| Predicted Density | 1.061 ± 0.06 g/cm³ |
Spectroscopic and Analytical Profile
Quality control and characterization of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected):
-
~0.9 ppm (doublet, 6H): Two methyl groups of the isobutyl side chain.
-
~1.4 ppm (singlet, 9H): Nine equivalent protons of the tert-butyl group (Boc).
-
~1.5-1.7 ppm (multiplet, 3H): Methylene (-CH₂-) and methine (-CH-) protons of the isobutyl side chain.
-
~4.1-4.3 ppm (multiplet, 1H): The α-proton (-CH-COOH).
-
~5.0 ppm (broad doublet, 1H): The N-H proton of the carbamate.
-
Broad singlet: Protons from the carboxylic acid and water of hydration (often exchangeable and may appear over a wide range or not be observed).
-
-
¹³C NMR (Expected):
-
~22-25 ppm: Carbons of the isobutyl side chain.
-
~28.5 ppm: Three equivalent methyl carbons of the Boc group.
-
~41 ppm: Methylene carbon of the isobutyl side chain.
-
~53 ppm: The α-carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~156 ppm: Carbonyl carbon of the Boc carbamate.
-
~177 ppm: Carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the presence of key functional groups.[7]
-
~3350 cm⁻¹ (broad): O-H stretch from the carboxylic acid and water, and N-H stretch from the carbamate.
-
~2870-2960 cm⁻¹ (strong): C-H stretching from the isobutyl and Boc alkyl groups.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching from the carboxylic acid carbonyl.
-
~1680-1700 cm⁻¹ (strong, sharp): C=O stretching from the Boc carbamate carbonyl.
-
~1365 and 1390 cm⁻¹ (medium): Characteristic bands indicating the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For the anhydrous form (after loss of water), the expected [M+H]⁺ ion would be at m/z 232.15. Common fragments would include the loss of the Boc group or parts of it (e.g., loss of isobutylene, m/z 56).
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and analysis of this compound.
Synthesis of this compound
This procedure is adapted from a standard method for N-Boc protection of amino acids using di-tert-butyl dicarbonate (Boc anhydride).[8]
-
Dissolution: Dissolve L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (2.0 eq, as a 1N aqueous solution) and stir until a clear solution is obtained.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature.
-
Stirring: Allow the reaction to warm to room temperature and stir overnight. The reaction can be monitored by TLC until the starting amino acid is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with pentane or ethyl ether (3x) to remove unreacted Boc anhydride and by-products.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate (KHSO₄) or 1N HCl. A white precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Crystallization: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield a white solid. The product can be recrystallized from an ethanol/water or ethyl acetate/hexane mixture to yield pure this compound.
Analytical Chromatography
4.2.1 Thin-Layer Chromatography (TLC)
TLC is used for reaction monitoring and purity assessment.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Solvent System 011A): Chloroform : Methanol : Acetic Acid (90:8:2 v/v/v).[9]
-
Visualization: UV light (254 nm) followed by staining, typically with a ninhydrin solution (for free amines) or potassium permanganate stain (for general organic compounds). For Boc-Leu-OH, which is UV-inactive and has no free amine, a potassium permanganate or ceric ammonium molybdate (CAM) stain is effective.
4.2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient runs from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Visualized Workflows and Relationships
The following diagrams, generated using DOT language, illustrate key processes and logical connections involving this compound.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This diagram outlines the fundamental steps for adding one amino acid residue, such as Boc-Leu-OH, to a growing peptide chain on a solid support.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. N-(tert-Butoxycarbonyl)-L-leucine | 200936-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. merckmillipore.com [merckmillipore.com]
N-alpha-Boc-L-leucine Monohydrate: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-alpha-Boc-L-leucine monohydrate, a cornerstone reagent in modern biochemical and pharmaceutical research. This document details its physicochemical properties, core applications in peptide synthesis and drug discovery, and provides detailed experimental protocols for its effective utilization.
Physicochemical Properties
N-alpha-Boc-L-leucine monohydrate is a protected form of the essential amino acid L-leucine, where the alpha-amino group is reversibly blocked by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection is crucial for preventing unwanted side reactions during peptide synthesis.[2] The monohydrate form is a stable, white crystalline solid, making it easy to handle and weigh accurately for synthesis protocols.[3][4]
Table 1: Physicochemical and Spectral Data of N-alpha-Boc-L-leucine Monohydrate
| Property | Value | References |
| Molecular Formula | C₁₁H₂₃NO₅ | [5] |
| Molecular Weight | 249.30 g/mol | [5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 80 - 90 °C | [6] |
| Solubility | Soluble in organic solvents such as methanol, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone. Insoluble in water. | [3][6] |
| Optical Rotation | [α]²⁰/D -25° ± 2° (c=2 in acetic acid) | [6] |
| ¹H NMR | Conforms to structure | [7] |
| ¹³C NMR | Consistent with L-leucine derivative structure | [8][9] |
| FT-IR (cm⁻¹) | Bands associated with C-H, C=O, N-H, and O-H vibrations are present. | [10] |
Core Research Application: Peptide Synthesis
The primary application of N-alpha-Boc-L-leucine monohydrate is in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[] The Boc protecting group is acid-labile, allowing for its removal under specific conditions that do not affect other protecting groups on the peptide chain, a principle known as orthogonality.[12]
Experimental Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as Boc-L-leucine, into a growing peptide chain on a solid support.
Detailed Experimental Protocol: Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) using Boc Chemistry
This protocol outlines the manual synthesis of the pentapeptide Leu-enkephalin on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-Leu-OH·H₂O
-
Boc-L-Phe-OH
-
Boc-Gly-OH
-
Boc-L-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Preparation and Loading of the First Amino Acid (Boc-L-Leu):
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Prepare the cesium salt of Boc-L-Leu-OH·H₂O by reacting it with cesium carbonate.
-
Add the Boc-L-Leu-cesium salt to the swollen resin in DMF and heat to attach the first amino acid to the resin.
-
Wash the resin thoroughly with DMF, methanol, and DCM to remove unreacted amino acid and byproducts.
-
-
Peptide Chain Elongation (Addition of Phe, Gly, Gly, Tyr):
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group from the leucine residue. Wash the resin with DCM and isopropanol.[12]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM. Wash the resin with DCM.[12]
-
Coupling of Boc-L-Phe-OH:
-
In a separate vessel, pre-activate Boc-L-Phe-OH with DCC and HOBt in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.[13] If the test is positive (blue beads), repeat the coupling step.[13]
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Gly-OH (twice) and finally for Boc-L-Tyr(Bzl)-OH.
-
-
Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of anisole as a scavenger at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.
-
Evaporate the cleavage reagent.
-
-
Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with cold ether to remove the scavenger and other small molecules.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and amino acid analysis.
-
Table 2: Typical Coupling Efficiencies in Boc-SPPS
| Amino Acid Being Coupled | Coupling Efficiency | Notes | References |
| Boc-L-Leucine | Generally high | Leucine is a non-hindered amino acid, leading to favorable coupling kinetics. | [14] |
| Boc-L-Valine | Can be problematic | β-branched and sterically hindered, may require double coupling or stronger coupling reagents. | [13] |
| Boc-L-Isoleucine | Can be problematic | β-branched and sterically hindered, similar to valine. | [14] |
| Boc-L-Arginine(Tos) | Moderate | The bulky tosyl protecting group can hinder coupling. | [14] |
| Boc-L-Histidine(DNP) | Moderate to Difficult | Side chain protection and potential for racemization require careful selection of coupling conditions. | [14] |
Applications in Drug Discovery and Development
N-alpha-Boc-L-leucine monohydrate is a critical building block in the synthesis of various therapeutic agents, including bioactive peptides and protease inhibitors.
Synthesis of Bioactive Peptides
Leucine-containing peptides can exhibit a range of biological activities, from antimicrobial to anticancer effects. The synthesis of these peptides using Boc-L-leucine allows for the creation of novel therapeutic candidates.
Synthesis of Protease Inhibitors
Boc-L-leucine is frequently incorporated into the synthesis of protease inhibitors, which are a vital class of drugs for treating viral infections like HIV and hepatitis C.[15][16]
Experimental Protocol: Synthesis of a Dipeptide Protease Inhibitor Precursor
This protocol describes the solution-phase synthesis of a dipeptide fragment that can be a precursor for more complex protease inhibitors.
Materials:
-
N-Boc-L-leucine monohydrate
-
L-Valine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of L-Valine methyl ester: Dissolve L-Valine methyl ester hydrochloride in DCM and add one equivalent of DIEA to obtain the free amine.
-
Activation of N-Boc-L-leucine: In a separate flask, dissolve N-Boc-L-leucine monohydrate and one equivalent of HOBt in DCM. Cool the solution to 0°C and add one equivalent of DCC.
-
Coupling: Add the neutralized L-Valine methyl ester solution to the activated N-Boc-L-leucine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide, Boc-L-Leu-L-Val-OMe, by column chromatography on silica gel.
Role in Signaling Pathway Research: The mTOR Pathway
Leucine and peptides containing leucine play a significant role in cell signaling, particularly in the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
The diagram below illustrates the central role of mTOR in integrating signals from growth factors and amino acids, like leucine, to regulate protein synthesis and cell growth.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]
- 7. N-Boc-L-tert-leucine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. hmdb.ca [hmdb.ca]
- 9. L-Leucine(61-90-5) 13C NMR spectrum [chemicalbook.com]
- 10. elixirpublishers.com [elixirpublishers.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of novel HIV-protease inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Understanding the use of Boc protected amino acids in SPPS
An In-Depth Technical Guide to the Use of Boc-Protected Amino Acids in SPPS
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a foundational methodology in Solid-Phase Peptide Synthesis (SPPS). It details the core principles, experimental protocols, and quantitative data associated with Boc-SPPS, providing valuable insights for professionals engaged in peptide research and drug development.
Core Principles of the Boc Protection Strategy
The Boc protection strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS.[1][2] It is based on a graduated acid lability system for the removal of protecting groups.[3]
The fundamental role of the Boc group is to reversibly mask the α-amino group of an amino acid.[2] This prevents unwanted polymerization and ensures the controlled, sequential addition of amino acids to the growing peptide chain.[2][4] The Boc group is stable under neutral and basic conditions but is easily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[2]
This strategy typically employs benzyl-based (Bzl) protecting groups for reactive amino acid side chains.[5] These side-chain protectors are stable to the repeated TFA treatments used for Nα-Boc removal but are cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of the synthesis.[5][6] This difference in acid lability allows for the selective deprotection required for peptide chain elongation.[5] Because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, this system is considered "quasi-orthogonal".[6][7]
The General Boc-SPPS Cycle
The synthesis of a peptide using the Boc strategy involves a repeated cycle of four key steps:
-
Deprotection: The acid-labile Nα-Boc group of the resin-bound peptide is removed with a moderate acid, typically TFA in dichloromethane (DCM).[5]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[4][5]
-
Coupling: The next incoming Boc-protected amino acid is activated by a coupling reagent and added to the N-terminus of the growing peptide chain to form a new peptide bond.[5]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[5]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups with a strong acid.[5]
Data Presentation
Table 1: Comparison of Boc and Fmoc SPPS Strategies
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[6] | Mild base (e.g., 20% Piperidine in DMF)[6] |
| Side-Chain Protection | Benzyl-based (Bzl) groups[6] | tert-Butyl-based (tBu) groups[6] |
| Cleavage from Resin | Strong acid (e.g., HF, TFMSA)[6] | Strong acid (e.g., TFA)[6] |
| Orthogonality | Quasi-orthogonal (both Boc and Bzl are acid-labile but require different acid strengths)[6] | Truly orthogonal (Fmoc is base-labile, tBu is acid-labile)[6] |
| Primary Advantage | Effective for long or aggregation-prone sequences; lower cost of reagents[6] | Milder deprotection conditions, compatibility with acid-sensitive modifications, ease of automation[6] |
| Primary Disadvantage | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues[6] | Base-labile protecting groups can be problematic; potential for side reactions like diketopiperazine formation[8] |
Table 2: Reagents and Conditions for a Standard Boc-SPPS Cycle
| Step | Reagent(s) | Typical Concentration / Conditions | Duration |
| Resin Swelling | Dichloromethane (DCM) | - | 1-2 hours |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min[9] |
| Washing | DCM, Isopropanol (IPA) | Multiple washes | - |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 1-2 min |
| Washing | DCM | Multiple washes | - |
| Coupling | Boc-amino acid, Coupling Reagent (e.g., DIC/HOBt), Solvent (DMF/DCM) | 3-4 equivalents of amino acid and coupling reagents | 2-4 hours |
| Washing | DMF, DCM, IPA | Multiple washes | - |
Table 3: Comparison of Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Key Features & Outcomes |
| DIC/HOBt | Carbodiimide | Cost-effective and widely used. HOBt suppresses racemization and accelerates the reaction.[10] |
| HBTU | Uronium Salt | Popular and effective, generally more efficient and faster than carbodiimides.[10] |
| HATU | Uronium Salt | Generally considered more reactive than HBTU, leading to faster and more complete couplings with less risk of epimerization.[10] |
| COMU | Uronium Salt | A third-generation uronium salt that is highly reactive and has a better safety profile as it does not release potentially explosive benzotriazole byproducts.[10] |
Table 4: Common Side-Chain Protecting Groups for Boc-SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) | HF, TFMSA[11] |
| Aspartic Acid (Asp) | Benzyl (Bzl) | HF, TFMSA |
| Cysteine (Cys) | 4-methoxybenzyl (Mob), Acetamidomethyl (Acm) | HF, TFMSA (Acm is stable to HF)[12] |
| Glutamic Acid (Glu) | Benzyl (Bzl) | HF, TFMSA |
| Histidine (His) | Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), Tosyl (Tos) | HF, TFMSA (Tos can be removed by HOBt)[11] |
| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF, TFMSA |
| Serine (Ser) | Benzyl (Bzl) | HF, TFMSA[13] |
| Threonine (Thr) | Benzyl (Bzl) | HF, TFMSA |
| Tryptophan (Trp) | Formyl (For) | HF (requires scavenger), Piperidine[11] |
| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | HF, TFMSA |
Table 5: Common Cleavage Cocktails for Final Deprotection in Boc-SPPS
| Cleavage Reagent | Composition | Key Features & Scavengers |
| Hydrogen Fluoride (HF) | HF/anisole (9:1 v/v) | The most common and versatile method. Requires specialized apparatus due to high toxicity. Anisole is a common scavenger.[9] |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | An alternative to HF. Often used in a "low-high" procedure to minimize side reactions. Scavengers are crucial.[14] |
| TMSOTf | TMSOTf/TFA/m-cresol | Another strong acid alternative to HF. |
| HBr/TFA | HBr in acetic acid / TFA | A less common method, compatible with certain protecting groups.[9] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM and add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Stir or agitate for 5 minutes, then drain the solution.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[9]
-
Note: If the sequence contains Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[4][9]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Wash the resin with Isopropanol (IPA) (2 times) to remove residual TFA.[9]
-
Wash the resin again with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
-
Amino Acid Coupling (using DIC/HOBt):
-
In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3-4 equivalents) in a minimal amount of Dimethylformamide (DMF).
-
Add this solution to the neutralized resin in the reaction vessel.
-
Add Diisopropylcarbodiimide (DIC) (3-4 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2-4 hours. The progress can be monitored using a qualitative test (e.g., ninhydrin test).
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times).
-
Dry the resin under vacuum if it is the final step, or proceed to the next deprotection step (Step 2).
-
Protocol 2: Final Cleavage and Deprotection using HF
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus and extensive safety precautions. This protocol is a general guideline and must be performed by trained personnel in a suitable facility.
-
Preparation:
-
Dry the peptidyl-resin thoroughly under high vacuum for at least 4 hours.
-
Place the dried resin (e.g., 1 gram) into the HF-resistant reaction vessel of the cleavage apparatus.
-
Add the appropriate scavenger, typically anisole (e.g., 1 mL for a 9:1 HF/anisole ratio).[9]
-
-
HF Distillation:
-
Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.
-
Distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled reaction vessel under vacuum.[9]
-
-
Cleavage Reaction:
-
Remove the dry ice/methanol bath and replace it with an ice bath (0 °C).
-
Stir the reaction mixture for 45 to 60 minutes.
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring it is trapped appropriately.
-
-
Peptide Precipitation and Washing:
-
Suspend the remaining resin and cleaved peptide in cold, anhydrous diethyl ether.
-
Wash thoroughly with ether to remove the scavenger and cleaved protecting groups.
-
Filter the peptide precipitate.
-
-
Extraction and Lyophilization:
-
Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide, which can then be purified by HPLC.
-
Mandatory Visualization
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of acid-catalyzed Boc group deprotection.
Caption: Decision tree for selecting a suitable coupling reagent in Boc-SPPS.
Caption: Logical relationship of the quasi-orthogonal Boc/Bzl strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Boc-Leu-OH Hydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-L-leucine monohydrate (Boc-Leu-OH hydrate), a crucial building block in peptide synthesis. This document details its chemical and physical properties, core applications in solid-phase peptide synthesis (SPPS), and provides a detailed experimental protocol for its use. Furthermore, it illustrates key workflows and conceptual pathways relevant to its application.
Chemical and Physical Properties of this compound
This compound is a derivative of the amino acid L-leucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is vital for the controlled, stepwise synthesis of peptides. The compound is typically available as a white crystalline solid.[1]
| Property | Value | References |
| Synonyms | N-Boc-L-leucine monohydrate, (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate | |
| CAS Number | 13139-15-6 (often used for both anhydrous and hydrate forms), 200936-87-4 (specific to hydrate) | [1] |
| Molecular Formula | C11H23NO5 | [2] |
| Molecular Weight | 249.30 g/mol | [2] |
| Anhydrous MW | 231.29 g/mol | [3] |
| Melting Point | 85-87 °C | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in solvents like dichloromethane, dimethylformamide, and ethyl acetate. | [4] |
| Storage | 2-8°C, sealed in a dry environment. | [4] |
Core Application: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. In this methodology, the N-terminus of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, or carbamates.[2]
The Boc-SPPS cycle involves a series of repeated steps:
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as diisopropylethylamine (DIEA).[2]
-
Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminus of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[5]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[5]
Experimental Protocol: Synthesis of a Model Tripeptide (Boc-Leu-Ala-Gly-OH) on Merrifield Resin
This protocol details the manual synthesis of the tripeptide Boc-Leu-Ala-Gly-OH on a Merrifield resin, a common solid support for Boc-SPPS.
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene)
-
Boc-Gly-OH
-
Boc-Ala-OH
-
This compound
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol
-
Cesium carbonate (Cs2CO3)
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Boc-Gly-Merrifield Resin):
-
Swell 1 g of Merrifield resin in DMF for 1 hour in a reaction vessel.
-
In a separate flask, dissolve Boc-Gly-OH (2 equivalents relative to resin loading) in a minimal amount of DMF and neutralize with a solution of cesium carbonate in water.
-
Evaporate the solvent to obtain cesium salt of Boc-Gly-OH.
-
Add the Boc-Gly-OH cesium salt to the swollen resin and heat at 50°C overnight.
-
Wash the resin with DMF, methanol, and DCM, and dry under vacuum.
-
-
Deprotection of Boc-Gly-Merrifield Resin:
-
Swell the resin in DCM.
-
Treat the resin with a 50% TFA in DCM solution for 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Treat the resin with a 10% DIEA in DCM solution for 10 minutes.
-
Wash the resin with DCM.
-
-
Coupling of Boc-Ala-OH:
-
Dissolve Boc-Ala-OH (3 equivalents) and DCC (3 equivalents) in DCM.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DCM and DMF.
-
-
Deprotection of Boc-Ala-Gly-Merrifield Resin:
-
Repeat step 2.
-
-
Neutralization:
-
Repeat step 3.
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents) and DCC (3 equivalents) in DCM.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DCM and DMF.
-
-
Final Cleavage:
-
Dry the resin thoroughly.
-
Treat the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core experimental workflow of Boc-SPPS and a conceptual signaling pathway where a leucine-rich peptide, synthesized using this compound, could play a role.
Caption: Workflow for the Boc-SPPS of a tripeptide.
Caption: A hypothetical signaling pathway initiated by a leucine-rich peptide.
Conclusion
This compound is an indispensable reagent for researchers engaged in peptide synthesis. Its use in the well-established Boc-SPPS methodology allows for the reliable and efficient construction of a wide array of peptides for research, diagnostic, and therapeutic applications. Understanding its properties and the nuances of its application in SPPS is fundamental for any scientist working in the field of peptide chemistry and drug development.
References
A Comprehensive Technical Guide to the Solubility of Boc-Leu-OH Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of N-tert-butoxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate), a critical reagent in peptide synthesis and pharmaceutical development. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and visual workflows to aid in experimental design.
Core Chemical Properties of this compound
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of peptides and other complex molecules containing nitrogen. Boc-protected amino acids, such as this compound, are versatile building blocks. The Boc group's utility is derived from its unique reactivity. It remains stable under a wide array of conditions, including basic, nucleophilic, and catalytic hydrogenation reactions, yet it can be removed under mild acidic conditions. This orthogonality is crucial for complex, multi-step synthetic processes.
Solubility Profile of this compound
The solubility of this compound is a key parameter for its application in solution-phase and solid-phase peptide synthesis. The following table summarizes the available quantitative and qualitative solubility data in various common organic solvents.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 | Not Specified | [1] |
| Methanol (MeOH) | CH₃OH | 100 | Not Specified | A clear, colorless solution is formed at 1g in 10ml of methanol.[2] |
| Dimethylformamide (DMF) | C₃H₇NO | ~124.7 | Not Specified | A product data sheet indicates that 1 mmole is clearly soluble in 2 ml.[3] |
| Ethanol (EtOH) | C₂H₅OH | ~30 | Not Specified | Estimated based on the solubility of the similar dipeptide Boc-Leu-Leu-OH.[4] |
| Acetonitrile (ACN) | C₂H₃N | Soluble | Not Specified | Qualitatively described as readily soluble.[5] |
| Chloroform | CHCl₃ | Soluble | Not Specified | [6] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | [6] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Not Specified | [6] |
| Acetone | C₃H₆O | Soluble | Not Specified | [6] |
| Water | H₂O | Readily Soluble | Not Specified | [5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common techniques used to determine the solubility of protected amino acids like this compound.
Gravimetric Method
This classic and reliable method involves the preparation of a saturated solution, followed by the removal of the solvent and weighing of the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial and vigorously vortex the mixture for 1-2 minutes.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporation dish from the final weight.
-
Determine the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the collected supernatant.
-
Gravimetric Solubility Determination Workflow
UV-Visible Spectrophotometry Method
This method is suitable when the solute has a chromophore that absorbs in the UV-Vis range. For compounds like this compound that lack a strong chromophore, derivatization may be necessary. However, a general protocol for a soluble, UV-active compound is provided as a template.
Materials and Equipment:
-
This compound (or a suitable UV-active analogue)
-
Selected organic solvent (UV transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge and/or syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the saturated solution to pellet the undissolved solid or filter the supernatant using a syringe filter.
-
Carefully transfer a known aliquot of the clear supernatant to a volumetric flask and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
UV-Vis Spectrophotometry Solubility Workflow
References
Navigating Peptide Synthesis: A Technical Guide to Boc-Leu-OH Monohydrate vs. Anhydrous Form
For Immediate Release
Shanghai, China – December 14, 2025 – In the intricate world of peptide synthesis, the choice of reagents is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals utilizing Boc-based solid-phase peptide synthesis (SPPS), a critical decision point often involves the selection between the monohydrate and anhydrous forms of Boc-L-leucine (Boc-Leu-OH). This technical guide provides an in-depth analysis of these two forms, offering a comparative overview of their physical properties, solubility, and impact on coupling efficiency, supplemented with detailed experimental protocols and logical workflows to aid in informed decision-making.
Introduction: The Significance of Hydration State in Peptide Synthesis
The presence of water of hydration in amino acid derivatives can significantly influence their handling, storage, and reactivity. Boc-Leu-OH is a prime example, with its monohydrate form being a stable, crystalline solid and its anhydrous counterpart an oil.[1] This fundamental difference in physical state has practical implications for laboratory workflow, from weighing and dispensing to dissolution and long-term stability. This guide will dissect these differences, providing a clear rationale for selecting the appropriate form for specific applications in peptide synthesis.
Physical and Chemical Properties: A Head-to-Head Comparison
The most apparent distinction between the two forms of Boc-Leu-OH lies in their physical state. The monohydrate is a convenient, free-flowing white powder, while the anhydrous form is a viscous oil, which can present challenges in accurate measurement and handling.[1]
| Property | Boc-Leu-OH Monohydrate | Boc-Leu-OH Anhydrous | Reference |
| Physical State | White, crystalline solid | Oil | [1] |
| Molecular Weight | 249.30 g/mol | 231.29 g/mol | |
| Theoretical Water Content | ~7.22% | 0% | |
| Storage | 2-30°C, stable under normal conditions | Requires storage under inert gas, susceptible to moisture absorption |
Solubility Profile in Common Peptide Synthesis Solvents
| Solvent | Boc-Leu-OH Monohydrate | Boc-Leu-OH Anhydrous | Reference |
| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | Soluble | |
| Dichloromethane (DCM) | Soluble | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mg/mL for Boc-L-Leu) | Soluble | [3] |
Note: The solubility of the related dipeptide, Boc-Leu-Leu-OH, in DMF is approximately 30 mg/mL.[4]
Impact on Peptide Coupling Efficiency
The presence of water can influence the efficiency of peptide coupling reactions, primarily through its interaction with carbodiimide-based coupling reagents. Water can hydrolyze the active O-acylisourea intermediate, leading to the regeneration of the carboxylic acid and a reduction in coupling efficiency.
However, for many standard coupling protocols, the small amount of water introduced by the monohydrate form of Boc-Leu-OH is often considered negligible, especially when a molar excess of the amino acid and coupling reagents is used. In some syntheses, it has been noted that the presence of water from the hydrated form did not adversely affect the reaction's yield or quality.
The choice between the monohydrate and anhydrous form may become more critical in specific scenarios:
-
Synthesis of long or difficult sequences: Where every percentage point of coupling efficiency is crucial.
-
Use of highly sensitive or expensive reagents: Where minimizing side reactions and reagent consumption is a priority.
-
Fragment condensation: Where precise stoichiometry is paramount.
Caption: Decision workflow for selecting the appropriate form of Boc-Leu-OH.
Experimental Protocols
Preparation of Anhydrous Boc-Leu-OH from Monohydrate
For applications requiring the anhydrous form, it can be prepared from the monohydrate.
Materials:
-
Boc-Leu-OH monohydrate
-
Vacuum oven
-
Drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Place a accurately weighed sample of Boc-Leu-OH monohydrate in a suitable container.
-
Place the container in a vacuum oven equipped with a desiccant trap containing a drying agent.
-
Heat the oven to a temperature of 40-50°C.
-
Apply a vacuum and dry the material for 12-24 hours, or until a constant weight is achieved.
-
Once cooled to room temperature under vacuum or in a desiccator, the resulting oil is the anhydrous form of Boc-Leu-OH.[1]
-
Handle the anhydrous oil under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture reabsorption.
Determination of Water Content by Karl Fischer Titration
This protocol provides a method to verify the water content of Boc-Leu-OH monohydrate.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol
-
Boc-Leu-OH monohydrate sample
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, low-drift endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Sample Preparation: Accurately weigh a sample of Boc-Leu-OH monohydrate (typically 100-200 mg).
-
Titration: Quickly add the weighed sample to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result should be consistent with the theoretical water content of the monohydrate (~7.22%).
Caption: Experimental workflow for Karl Fischer titration.
Protocol for a Comparative Coupling Efficiency Assay
This protocol can be used to compare the coupling efficiency of the monohydrate and anhydrous forms of Boc-Leu-OH in a model peptide synthesis.
Materials:
-
Merrifield resin pre-loaded with a C-terminal amino acid (e.g., H-Gly-Merrifield resin)
-
Boc-Leu-OH monohydrate
-
Anhydrous Boc-Leu-OH
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Ninhydrin test kit (Kaiser test)
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Deprotection (if necessary): If the resin is N-terminally protected, deprotect using an appropriate method (e.g., 20% piperidine in DMF for Fmoc). Wash thoroughly with DMF and DCM.
-
Coupling Reaction (to be performed in parallel for both forms):
-
In separate reaction vessels, dissolve Boc-Leu-OH monohydrate (e.g., 3 equivalents) and anhydrous Boc-Leu-OH (3 equivalents, accounting for the difference in molecular weight) in DMF.
-
Add HOBt (3 equivalents) to each vessel.
-
Add DCC or DIC (3 equivalents) to each vessel and pre-activate for 5-10 minutes.
-
Add the activated amino acid solutions to the respective resin samples.
-
Add DIPEA (3 equivalents) and agitate the reaction mixtures for 2 hours at room temperature.
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring Coupling Efficiency (Kaiser Test):
-
Take a small sample of resin beads from each reaction.
-
Perform the ninhydrin test according to the kit instructions.
-
A yellow color indicates complete coupling (free amines are absent). A blue or purple color indicates incomplete coupling. The intensity of the blue color can be qualitatively compared.
-
-
Quantitative Analysis (Optional): For a more precise comparison, the peptide can be cleaved from a small, accurately weighed amount of resin, purified by HPLC, and the yield calculated.
Caption: Workflow for comparing coupling efficiency.
Conclusion and Recommendations
The choice between Boc-Leu-OH monohydrate and its anhydrous form is contingent upon the specific requirements of the peptide synthesis and the practical considerations of the laboratory.
-
For routine peptide synthesis, ease of use, and long-term storage stability, the monohydrate form is the recommended choice. Its solid, crystalline nature simplifies handling and weighing, and the presence of a single water molecule is unlikely to significantly impact the outcome of most standard coupling reactions.
-
The anhydrous form should be considered for highly sensitive applications where the exclusion of water is critical. This includes the synthesis of complex, aggregation-prone peptides, fragment condensations requiring precise stoichiometry, and when using water-sensitive coupling reagents where maximizing efficiency is paramount.
By understanding the distinct properties and applying the appropriate handling and analytical procedures outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, ensuring the highest possible quality and yield of their target molecules.
References
The Pivotal Role of Hydration: A Technical Guide to the Function of Water in Boc-L-Leucine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-L-leucine (Boc-L-leucine) is a cornerstone reagent in solid-phase peptide synthesis (SPPS), a technique fundamental to drug discovery and development. While frequently supplied as a monohydrate, the precise function of the single water molecule within its structure is often overlooked. This technical guide provides an in-depth analysis of the critical role of water of hydration in Boc-L-leucine monohydrate. Through a comprehensive review of its physicochemical properties, this document elucidates how the hydrate form influences the compound's stability, handling, and ultimately its utility in peptide synthesis. This guide will demonstrate that the water molecule is not a passive component but an active participant in defining the material's solid-state properties, making the monohydrate the preferred form for practical applications.
Introduction
Boc-L-leucine is an essential building block in the synthesis of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group shields the amino terminus of the leucine amino acid, allowing for controlled, sequential peptide bond formation. A crucial, yet often underappreciated, aspect of this reagent is its hydration state. Commercially, Boc-L-leucine is most commonly available as a monohydrate. This is not a trivial matter of residual solvent but a deliberate consequence of its synthesis and purification, as the water of hydration imparts significant advantages. The anhydrous form of Boc-L-leucine is an oil, which presents considerable challenges for accurate weighing, handling, and storage in a laboratory or manufacturing setting. The incorporation of a single water molecule into the crystal lattice transforms the material into a stable, crystalline solid, a property that is paramount for its practical use.
The Physicochemical Impact of Hydration
The presence of a stoichiometric amount of water in the crystal structure of Boc-L-leucine monohydrate profoundly influences its physical and chemical properties. A comparative analysis with the anhydrous form highlights the functional significance of this water molecule.
Physical State and Handling
The most apparent function of the water of hydration is the solidification of Boc-L-leucine.
-
Boc-L-Leucine Monohydrate: A white, crystalline solid, which is easy to handle, weigh accurately, and transfer.[1]
-
Anhydrous Boc-L-Leucine: An oil or a low-melting solid, making it difficult to manage in a laboratory setting.[1]
This difference in physical state is a direct result of the water molecule's role in stabilizing the crystal lattice.
Stability and Hygroscopicity
The water of hydration contributes to the overall stability of the compound.
-
Boc-L-Leucine Monohydrate: Exhibits greater stability under typical storage conditions.
-
Anhydrous Boc-L-Leucine: Is reported to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to inconsistencies in its composition and reactivity over time. The solid monohydrate form provides a more stable and reliable reagent.
Structural Role of the Water Molecule
The water molecule is expected to act as a "molecular glue," forming hydrogen bonds with the polar functional groups of the Boc-L-leucine molecule, namely the carboxylic acid and the carbamate. This intricate network of hydrogen bonds locks the Boc-L-leucine molecules into a stable, three-dimensional crystalline lattice.
Below is a conceptual diagram illustrating the anticipated hydrogen bonding network.
Caption: Conceptual diagram of the water molecule's role in the crystal lattice.
Quantitative Data Summary
The following table summarizes the available quantitative data for both the monohydrate and anhydrous forms of Boc-L-leucine.
| Property | Boc-L-Leucine Monohydrate | Anhydrous Boc-L-Leucine |
| Molecular Formula | C₁₁H₂₃NO₅ | C₁₁H₂₁NO₄ |
| Molecular Weight | 249.31 g/mol | 231.29 g/mol |
| Melting Point | 85-90 °C | Not applicable (oil at room temp.) |
| Appearance | White crystalline solid | Oil / low-melting solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMF. | Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] |
| Hygroscopicity | Stable | Hygroscopic[2] |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
This method is used to accurately quantify the water content in Boc-L-leucine monohydrate.
Principle: The Karl Fischer titration is a coulometric or volumetric method based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent.
Apparatus:
-
Karl Fischer titrator (volumetric or coulometric)
-
Titration vessel
-
Burette
-
Stirrer
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol or other suitable solvent
Procedure (Volumetric Method):
-
Add a suitable volume of anhydrous methanol to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.
-
Accurately weigh a sample of Boc-L-leucine monohydrate (typically 100-200 mg).
-
Introduce the sample into the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
The volume of titrant consumed is used to calculate the water content.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of Boc-L-leucine monohydrate.
Principle:
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events like melting and dehydration.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating mass loss due to dehydration or decomposition.
Apparatus:
-
DSC instrument
-
TGA instrument
-
Sample pans (aluminum or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh a small sample (typically 2-10 mg) of Boc-L-leucine monohydrate into a sample pan.
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow (DSC) and mass change (TGA) as a function of temperature.
Expected Results:
-
TGA: A weight loss corresponding to one mole of water per mole of Boc-L-leucine is expected upon heating.
-
DSC: An endothermic peak corresponding to the dehydration process will be observed, followed by a melting endotherm of the anhydrous material.
References
An In-depth Technical Guide to Boc Chemistry Solid-Phase Peptide Synthesis
Introduction
Solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, enables the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support.[1][][3][4][5] This methodology simplifies the overall synthetic process by allowing excess reagents and byproducts to be removed through simple filtration and washing steps, thus avoiding the complex purification of intermediates required in traditional solution-phase synthesis.[1][][7]
Among the strategies developed for SPPS, the tert-butyloxycarbonyl (Boc) protection strategy was one of the earliest and remains a robust and highly relevant method, particularly for the synthesis of long or complex peptides.[8][] This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, and experimental protocols of Boc-chemistry SPPS for researchers, scientists, and professionals in drug development.
Core Principles of the Boc/Bzl Strategy
The Boc-SPPS methodology is fundamentally based on a principle of graduated acid lability.[10] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[8][11] Concurrently, more permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which require a much stronger acid for their removal.[8][11][12] This differential acid stability is the cornerstone of the strategy, as the Boc group can be selectively cleaved in each cycle using a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage remain intact until the final step.[3][12] The final cleavage is typically accomplished using a very strong acid, such as anhydrous hydrogen fluoride (HF).[3][8][10]
The General Boc-SPPS Workflow
The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle adding one amino acid to the growing chain. The core cycle consists of three main chemical steps: deprotection, neutralization, and coupling, interspersed with extensive washing to purify the resin-bound peptide.
Caption: General workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.
Key Chemical Reactions and Mechanisms
Nα-Boc Deprotection
The selective removal of the temporary Boc protecting group is achieved by treating the peptide-resin with a moderately strong acid, typically a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] The mechanism involves the protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid intermediate, which readily decomposes to release the free α-amino group (as a TFA salt) and carbon dioxide.[11]
Caption: Mechanism of acid-catalyzed Boc group removal by Trifluoroacetic Acid (TFA).
When the peptide sequence contains sensitive residues such as Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), scavengers like dithioethane (DTE) are often added to the TFA solution.[12][13] These scavengers trap the liberated tert-butyl cations, preventing them from reacting with and modifying the amino acid side chains.[12]
Neutralization
After deprotection, the newly exposed N-terminal α-amino group exists as a TFA salt.[12][14] Before the next coupling reaction can occur, this salt must be converted to the free amine. This is accomplished by washing the resin with a hindered organic base, most commonly a 10% solution of diisopropylethylamine (DIEA) in DCM.[8][11] In some protocols, an in situ neutralization is performed, where the neutralization and coupling steps occur simultaneously.[12][15]
Amino Acid Coupling
The core peptide bond-forming reaction involves coupling the free N-terminal amine of the resin-bound peptide with the carboxyl group of the next incoming Boc-protected amino acid. The carboxyl group must first be activated to facilitate the reaction. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[][16] The DCC activates the amino acid to form a highly reactive O-acylisourea intermediate, which then reacts with the N-terminal amine to form the new peptide bond.
Caption: Peptide coupling mechanism using DCC-mediated carboxyl group activation.
More modern and efficient coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used and often provide higher coupling efficiencies.[][15]
Experimental Protocols
The following sections provide generalized methodologies for the key steps in a manual Boc-SPPS cycle. Reagent equivalents are based on the initial substitution level of the resin.
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours in a reaction vessel.[1][16]
-
Salt Formation: Prepare the cesium salt of the first Boc-protected amino acid by reacting it with cesium carbonate.[8]
-
Attachment: Add the Boc-amino acid-cesium salt (2-4 equivalents) to the swollen resin in DMF.
-
Reaction: Heat the mixture at approximately 50°C for 12-16 hours.[8]
-
Washing: Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under vacuum.[8]
Protocol 2: Peptide Chain Elongation (Single Cycle)
This protocol outlines one full cycle of deprotection, neutralization, and coupling.
-
Deprotection:
-
Neutralization:
-
Coupling (DCC/HOBt method):
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.[16]
-
Add DCC (3 equivalents) in DCM and allow the mixture to pre-activate for 10 minutes at 0°C.[16]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[16]
-
-
Monitoring (Optional but Recommended):
Protocol 3: Final Cleavage and Peptide Release
-
Preparation: Dry the final peptide-resin thoroughly.
-
Cleavage Cocktail: Prepare the cleavage cocktail. The most common reagent is anhydrous liquid Hydrogen Fluoride (HF), often with a scavenger like anisole (e.g., HF/anisole 9:1 v/v).[16] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Cleavage Reaction: Cool the peptide-resin to 0°C and add the cleavage cocktail. Stir for 1-2 hours at 0°C.[16]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Collect the crude peptide by filtration and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in Boc-SPPS protocols.
Table 1: Reagents and Concentrations
| Parameter | Reagent/Solvent | Typical Concentration/Ratio | Purpose |
| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v)[13][16] | Removal of Nα-Boc group |
| Neutralization | Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | 10% (v/v)[8][11] | Conversion of TFA salt to free amine |
| Amino Acid Excess | Boc-protected Amino Acid | 3 equivalents[8][16] | Drive coupling reaction to completion |
| Coupling Reagents | DCC/HOBt or HBTU | 2.9 - 3 equivalents[8][16] | Activation of carboxyl group |
| Final Cleavage | Hydrogen Fluoride (HF) / Anisole | 9:1 (v/v)[16] | Cleavage from resin and side-chain deprotection |
Table 2: Reaction Times and Yields
| Step | Typical Duration | Notes |
| Deprotection | 20 - 30 minutes[11][16] | Often performed in two steps: a short pre-wash and a longer main reaction.[13] |
| Coupling | 1 - 4 hours[16] | Monitored by Kaiser test. Sterically hindered amino acids may require longer times.[16] |
| Final Cleavage | 1 - 2 hours at 0°C[16] | Dependent on the specific cleavage cocktail and peptide sequence. |
| Overall Process | ||
| Crude Peptide Yield | 60 - 85%[16] | Highly dependent on the length, sequence, and aggregation tendency of the peptide. |
| Coupling Efficiency | > 99%[16] | Essential for obtaining a high-purity final product, especially for long peptides. |
Advantages and Limitations
While the use of Fmoc chemistry has become more widespread due to its milder deprotection conditions (using a base like piperidine), the Boc strategy retains significant advantages.[][8] The repeated acid treatments with TFA during Boc-SPPS can help to disrupt secondary structures and reduce peptide chain aggregation, which is a major cause of failed syntheses for "difficult sequences".[5][8] However, the primary limitation of the Boc/Bzl strategy is the requirement for the extremely corrosive and hazardous strong acid (HF) for the final cleavage step, which necessitates specialized laboratory equipment.[10][17]
References
- 1. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. csbiochina.com [csbiochina.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 7. digital.csic.es [digital.csic.es]
- 8. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
The Cornerstone of Peptide Discovery: An In-depth Technical Guide to Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features of tert-butyloxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS), a robust and versatile methodology for the discovery and development of novel peptides. Despite the rise of Fmoc chemistry, Boc-SPPS remains a powerful tool, particularly for the synthesis of long, complex, and modified peptides. This document delves into the core principles, experimental protocols, and strategic applications of Boc-SPPS, offering a valuable resource for both seasoned and novice peptide chemists.
Fundamental Principles of Boc-SPPS
Boc-SPPS is a stepwise process where a peptide chain is assembled on an insoluble resin support. The defining feature of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid. Side-chain functional groups are protected by more acid-stable groups, typically benzyl (Bzl) derivatives, which require a strong acid for removal. This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[1][2]
The synthesis cycle involves the following key steps:
-
Resin Swelling: The solid support is swollen in an appropriate solvent to allow for efficient diffusion of reagents.
-
Nα-Boc Deprotection: The Boc group is removed from the N-terminus of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[4]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]
Data Presentation: A Comparative Look at Reagents and Conditions
Table 1: Common Side-Chain Protecting Groups in Boc-SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Notes |
| Arg | Tosyl (Tos), Nitro (NO2) | HF | Tos is more common; NO2 can lead to side reactions.[5] |
| Asp, Glu | Benzyl (Bzl), Cyclohexyl (cHex) | HF | Bzl is standard. |
| Cys | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) | HF, Iodine (for Acm) | Acm is stable to HF and can be used for disulfide bond formation. |
| His | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom), Tosyl (Tos) | Thiophenol/DMF (for Dnp), HF | Dnp requires a separate deprotection step before HF cleavage. |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF | Provides robust protection. |
| Ser, Thr | Benzyl (Bzl) | HF | Prone to O-acylation if unprotected. |
| Trp | Formyl (For) | Piperidine/DMF or HF with scavengers | The formyl group is labile and helps prevent side reactions. |
| Tyr | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl), Bromobenzyloxycarbonyl (Br-Z) | HF | Requires strong protection to prevent side reactions. |
Table 2: Qualitative Coupling Efficiencies and Considerations
While quantitative yields are sequence-dependent, a general hierarchy of coupling difficulty is recognized in SPPS.
| Coupling Efficiency Category | Representative Amino Acids (Incoming Residue) | Key Challenges | Mitigation Strategies |
| High (>99%) | Ala, Gly, Leu, Phe | Minimal under standard conditions. | Standard coupling protocols are generally sufficient. |
| Moderate to High | Most other non-hindered amino acids | - | Standard coupling protocols. |
| Difficult (<99%) | Val, Ile, Thr (β-branched) | Steric hindrance slowing reaction kinetics.[6] | Use of more powerful coupling reagents (e.g., HATU, HCTU), double coupling, elevated temperature.[6] |
| Problematic | Arg, His, Pro | Steric hindrance and side-chain reactivity. | Use of specialized coupling reagents, optimized reaction times. |
Table 3: Common Cleavage Cocktails for Boc-SPPS
| Cleavage Reagent | Composition | Application |
| Hydrogen Fluoride (HF) | HF, Anisole (scavenger) | Standard cleavage for most peptides. |
| Low/High HF | Step 1: Low HF in DMS; Step 2: High HF | For peptides with sensitive residues, minimizes side reactions. |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA, TFA, Thioanisole | An alternative to HF, though still a very strong acid. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TMSOTf, TFA, Thioanisole | Another alternative to HF. |
Experimental Protocols
The following are detailed methodologies for key experiments in Boc-SPPS.
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
Washing solvents (DCM, DMF, Isopropanol)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[6]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next synthesis cycle.
Final Cleavage and Deprotection with Hydrogen Fluoride (HF)
WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a certified fume hood.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Acetonitrile/Water solution
Protocol:
-
Preparation: Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel. Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel according to the apparatus manufacturer's instructions.
-
Cleavage Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF by vacuum distillation into a scrubber.
-
Peptide Precipitation:
-
Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Transfer the resin and peptide suspension to a centrifuge tube.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% aqueous acetonitrile).
-
Filter to remove the resin.
-
Lyophilize the filtrate to obtain the crude peptide powder.
-
Mandatory Visualizations
Boc-SPPS Workflow
References
Methodological & Application
Step-by-Step Protocol for Boc-Leu-OH Hydrate Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the coupling of Boc-Leu-OH hydrate in Solid-Phase Peptide Synthesis (SPPS). The protocol details the necessary reagents, equipment, and step-by-step instructions to ensure successful incorporation of leucine into a peptide sequence using Boc chemistry.
Introduction
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone technique in peptide and protein science. The successful incorporation of each amino acid is critical for the final purity and yield of the target peptide. Leucine, a common aliphatic amino acid, is generally considered to have straightforward coupling kinetics. However, proper protocol adherence is essential to mitigate potential challenges such as steric hindrance and ensure high coupling efficiency. This guide provides a detailed protocol for the coupling of this compound, a common form of this amino acid derivative used in SPPS.
Quantitative Data on Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency in SPPS. Below is a summary of commonly used coupling reagents for Boc-amino acids, with typical performance metrics. While specific efficiencies can vary based on the peptide sequence and reaction conditions, this table provides a general comparison.
| Coupling Reagent Combination | Typical Coupling Time | Coupling Efficiency (%) | Key Considerations |
| DIC/HOBt | 1 - 4 hours | >99% | A classic and cost-effective method. HOBt is crucial for suppressing racemization.[1] |
| HBTU/DIEA | 10 - 60 minutes | >99.5% | A rapid and highly efficient method, often used for standard and difficult couplings.[1][2] |
| PyBOP/DIEA | 10 - 60 minutes | >99.5% | Similar in efficiency to HBTU, with byproducts that can be easier to remove in some cases. |
| HATU/DIEA | 10 - 60 minutes | >99.8% | One of the most effective coupling reagents, especially for sterically hindered amino acids.[1] |
Experimental Workflow
The following diagram illustrates the key steps in a single coupling cycle for this compound in SPPS.
Caption: General workflow for a single this compound coupling cycle in SPPS.
Detailed Experimental Protocol
This protocol describes the manual coupling of this compound to a resin-bound peptide chain with a free N-terminal amine. The quantities are based on a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent:
-
Option A (DIC/HOBt):
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
-
Option B (HBTU):
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit (for monitoring)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (0.1 mmol) in a solid-phase synthesis vessel.
-
Add DMF (5-10 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
After swelling, drain the DMF.
Step 2: N-α-Boc Deprotection
-
To the swollen resin, add a solution of 50% TFA in DCM (v/v) (5 mL).
-
Agitate the mixture for 2 minutes and drain the solution.
-
Add a fresh solution of 50% TFA in DCM (5 mL) and agitate for 20-30 minutes.[3]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to remove residual TFA.
Step 3: Neutralization
-
Add a solution of 10% DIEA in DCM (v/v) (5 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step with a fresh 10% DIEA in DCM solution for another 2 minutes.[3]
-
Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to remove excess base.
Step 4: this compound Coupling
Option A: DIC/HOBt Coupling [2]
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Add this solution to the neutralized resin in the reaction vessel.
-
Add DIC (3 equivalents, 0.3 mmol) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
Option B: HBTU Coupling [2]
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF (2-3 mL).
-
Add this solution to the neutralized resin.
-
Add DIEA (6 equivalents, 0.6 mmol) to the reaction vessel.
-
Agitate the mixture at room temperature for 10-60 minutes.
Step 5: Monitoring the Coupling Reaction
-
After the recommended coupling time, take a small sample of resin beads (a few beads).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a Kaiser test to check for the presence of free primary amines.[4]
-
Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to Step 6.
-
Positive Result (Blue/Purple beads): The coupling is incomplete.[4] Continue the coupling for another 1-2 hours and re-test. If the test remains positive, a second coupling (recoupling) with fresh reagents may be necessary. If the coupling remains incomplete, cap the unreacted amines with acetic anhydride before proceeding to the next cycle.
-
Step 6: Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to remove all excess reagents and byproducts.
-
The resin is now ready for the deprotection step of the next amino acid in the sequence or for final cleavage if the synthesis is complete.
Conclusion
The successful coupling of this compound is a routine yet critical step in Boc-SPPS. By following this detailed protocol, utilizing appropriate coupling reagents, and diligently monitoring the reaction, researchers can achieve high coupling efficiencies, leading to a higher purity of the final peptide product. Careful execution of each step, particularly the washing and neutralization phases, is paramount to the overall success of the peptide synthesis.
References
Application Note: Standard Deprotection of Boc-Leu-OH Hydrate with Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amines.[1][2][3][4] Its widespread use stems from its stability under various conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a frequently used reagent for Boc deprotection due to its effectiveness and volatility, which aids in product isolation.[1] This application note provides a detailed protocol for the deprotection of Boc-Leu-OH hydrate using TFA, including a summary of reaction conditions, a step-by-step experimental procedure, and safety considerations.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA follows an acid-catalyzed hydrolysis mechanism.[5] The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][6] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5][6] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide.[1][5][6] The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[5][6]
It is important to note that the generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with electron-rich amino acid residues such as tryptophan and methionine.[1][5] The use of scavengers can mitigate these side reactions, although for a simple amino acid like leucine, it is often not necessary.[1]
Data Presentation
The following table summarizes the typical quantitative data for the TFA-mediated deprotection of Boc-protected amines. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Typical Range/Value | Notes |
| Substrate Concentration | 0.1–0.5 M in a suitable solvent | Dichloromethane (DCM) is a commonly used solvent.[5] |
| TFA Concentration | 20–100% (v/v) relative to the solvent | For substrates sensitive to strong acid, a lower concentration of TFA is recommended.[5] A 1:1 mixture of TFA and DCM is a common starting point.[7] |
| Reaction Temperature | 0 °C to room temperature | The reaction is typically initiated at 0 °C, and then allowed to warm to room temperature.[5] |
| Reaction Time | 1–4 hours | The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.[5] |
| Yield | Generally high (often >90%) | Yield can be influenced by the work-up and purification methods. |
| Purity | Variable, dependent on substrate and work-up procedure. | Purification by crystallization, or column chromatography may be necessary to remove byproducts and residual TFA.[5] |
Experimental Protocols
This protocol outlines a general procedure for the deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[8][9][10]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise to the solution. A common ratio is a 1:1 mixture of DCM and TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable. The formation of CO₂ gas will be observed, so the reaction should not be performed in a closed system.[6]
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5] b. Redissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM.[5] c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: This will cause the evolution of CO₂ gas, which can lead to pressure buildup in the separatory funnel. Vent the funnel frequently.[5] d. Wash the organic layer with brine.[5] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[5] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected leucine.
-
Purification (if necessary): The crude product can be further purified by methods such as crystallization or column chromatography if required.[5]
Safety Precautions:
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid.[9][11] Always handle TFA in a well-ventilated fume hood.[8][9]
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves (nitrile gloves are suitable for low volumes, while heavy-duty gloves like butyl rubber are recommended for larger quantities).[8][9]
-
Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10][11]
-
TFA can react vigorously with bases.[9]
-
Store TFA in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Visualizations
Caption: Experimental workflow for the TFA-mediated deprotection of Boc-Leu-OH.
Caption: Mechanism of TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols: A Comparative Analysis of Boc-Leu-OH Hydrate in Manual vs. Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the development of novel therapeutics and research tools. The choice between manual and automated synthesis methodologies is a critical consideration, influencing throughput, cost, purity, and the complexity of achievable peptide sequences.[1] This document provides a detailed comparative overview of the use of N-α-tert-butyloxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate) in both manual and automated SPPS workflows.
The tert-butyloxycarbonyl (Boc) protection strategy is a well-established method in SPPS, utilizing an acid-labile Boc group for the temporary protection of the Nα-terminus.[1][2] Leucine, a sterically hindered amino acid, can present challenges in coupling reactions, potentially leading to lower yields if not optimized.[3] These application notes provide detailed protocols and comparative data to guide researchers in selecting the appropriate synthesis method for their specific needs when incorporating this compound.
Quantitative Data Comparison
The decision to employ manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the expected purity and yield of the final peptide. The following table summarizes key performance indicators for a direct comparison of the two methods when using this compound.
| Parameter | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Synthesis Time (per cycle) | 1-3 hours[1] | 30-60 minutes[1] | Automated systems significantly reduce hands-on time and are ideal for high-throughput synthesis. |
| Crude Purity | Generally 60-80%, highly operator-dependent[4] | Generally 70-90%, more consistent[4] | Automation minimizes human error and standardizes washing steps, often leading to higher purity.[1][4] |
| Overall Yield | Dependent on operator skill and scale[4] | Generally higher and more reproducible[4] | Automated systems minimize material loss during reagent delivery and washing cycles. |
| Coupling Efficiency | Variable, typically >98% with optimization and monitoring[4] | Consistently high, often >99% with optimized protocols[4] | Manual synthesis allows for real-time monitoring (e.g., Kaiser test) and immediate adjustments like double coupling for hindered residues like leucine.[4] Automated systems rely on pre-programmed protocols which may require optimization for difficult couplings. |
| Reagent Consumption | Can be optimized to use minimal excess[4] | Often uses a standardized excess of reagents[4] | Manual synthesis allows for more precise control over reagent volumes, potentially reducing waste for small-scale syntheses. |
| Flexibility & Optimization | High flexibility for real-time adjustments and non-standard reagents[1][4] | Low to medium, dependent on the synthesizer model[4] | Manual synthesis is highly advantageous for protocol development and troubleshooting the incorporation of challenging residues. |
| Reproducibility | Operator-dependent, potential for batch-to-batch variability | High run-to-run consistency due to programmed protocols | Automation is preferred for producing multiple batches of the same peptide to ensure consistency.[2] |
| Initial Investment | Low, requires standard laboratory glassware and shakers | High, requires dedicated instrumentation | The initial cost of an automated synthesizer is a significant consideration for labs with lower throughput needs. |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield, PAM, or BHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.[1]
-
Wash the resin with DCM (3 times).
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add HBTU (1.9 equivalents). Add DIEA (4-8 equivalents) to the mixture to begin the activation.
-
Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to the sterically hindered nature of leucine, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (beads turn blue), a second coupling is recommended.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound
This protocol provides a general guideline for a single coupling cycle on an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument model.
Reagents (loaded into the synthesizer):
-
This compound solution in DMF
-
Deprotection solution: 50% TFA in DCM
-
Washing solvents: DCM, DMF, IPA
-
Neutralization solution: 10% DIEA in DCM
-
Activator solution: HBTU/HOBt in DMF
-
Base solution: DIEA in DMF
Automated Cycle Program:
-
Deprotection: The synthesizer will deliver the 50% TFA/DCM solution to the reaction vessel, allow for the pre-programmed reaction time (e.g., 20-25 minutes), and then drain the vessel.
-
Washing: A pre-programmed series of washes with DCM, IPA, and DMF is automatically performed to remove residual TFA and byproducts.
-
Neutralization: The instrument delivers the neutralization solution and agitates for a set time, followed by washing steps.
-
Coupling: The synthesizer delivers the this compound solution, activator solution, and base solution to the reaction vessel for a pre-set activation and coupling time (e.g., 1-2 hours). For sterically hindered residues like leucine, the protocol may be programmed for a double coupling.
-
Final Wash: After the coupling step, the synthesizer performs a final wash cycle with DMF and DCM to prepare the resin for the next amino acid addition.
Workflow Diagrams
The following diagrams illustrate the general workflows for manual and automated Boc-SPPS.
Caption: Manual Boc-SPPS cycle for incorporating this compound.
Caption: Automated Boc-SPPS cycle for incorporating this compound.
Signaling Pathways and Applications
Peptides synthesized using this compound can be utilized in a wide array of research and drug development applications. Leucine is a common amino acid found in many biologically active peptides, including hormones, neurotransmitters, and enzyme inhibitors. For example, a synthesized peptide containing leucine could be used to study signaling pathways involved in metabolic regulation, such as the mTOR pathway, where leucine plays a key role.
The following diagram illustrates a simplified logical relationship for the application of a custom-synthesized peptide in studying a cellular signaling pathway.
References
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using Boc-Leu-OH Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. However, peptides rich in hydrophobic amino acids, such as leucine, valine, and isoleucine, present significant challenges during solid-phase peptide synthesis (SPPS).[1][2] These "difficult sequences" are prone to aggregation and formation of stable secondary structures, leading to incomplete reactions, low yields, and purification difficulties.[1][2][3] The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group offers distinct advantages in mitigating these issues. The acidic deprotection step in Boc-SPPS results in a protonated N-terminus, which can disrupt intermolecular hydrogen bonding and reduce aggregation, thus improving coupling efficiency.[4]
This document provides detailed application notes and protocols for the synthesis of hydrophobic peptides, with a specific focus on the use of Boc-Leu-OH hydrate, a key building block for many hydrophobic sequences.
Challenges in Hydrophobic Peptide Synthesis
The primary challenges in synthesizing hydrophobic peptides are rooted in their physicochemical properties:
-
Aggregation: Hydrophobic peptide chains tend to self-associate on the solid support, hindering reagent access to the reactive sites.[3] This can lead to incomplete deprotection and coupling steps, resulting in deletion and truncated peptide impurities.
-
Poor Solubility: The low solubility of hydrophobic peptides in both aqueous and common organic solvents complicates their handling during synthesis, cleavage, and especially purification.[1][5]
-
Secondary Structure Formation: Hydrophobic sequences have a propensity to form stable α-helices or β-sheets on the resin, which can further impede reaction kinetics.[1]
-
Difficult Purification: The hydrophobicity of these peptides leads to strong interactions with reversed-phase HPLC columns, often resulting in poor peak shape, low recovery, and challenging separation from closely related impurities.[5][6]
Materials and Methods
Materials
-
Resin: Merrifield resin (chloromethylated polystyrene) or PAM resin are suitable for Boc-SPPS. For particularly difficult sequences, a low-substitution resin (0.3-0.5 mmol/g) is recommended to minimize interchain interactions.
-
Boc-Amino Acids: High-purity Boc-amino acids, including this compound, are essential.
-
Solvents:
-
Dichloromethane (DCM) (Peptide synthesis grade)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
N-Methyl-2-pyrrolidone (NMP) (Optional, for difficult couplings)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine (for Fmoc deprotection if comparing strategies)
-
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or a Trifluoromethanesulfonic acid (TFMSA)-TFA based cocktail. A common "Reagent K" formulation is TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT).[7]
-
Scavengers: Thioanisole, 1,2-ethanedithiol (EDT), anisole.
-
Diethyl ether (cold)
-
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessels
-
Shaker
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system with a C4 or C8 column
-
Mass spectrometer
Experimental Protocols
Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Hydrophobic Peptide (e.g., Ac-L-A-L-L-A-L-L-A-NH₂) on MBHA Resin
This protocol outlines the manual synthesis of a model hydrophobic peptide.
1. Resin Swelling and Preparation:
- Place 1 g of MBHA resin (0.5 mmol/g substitution) in a reaction vessel.
- Wash the resin with DCM (3 x 10 mL) for 2 minutes each to swell the resin.
2. First Amino Acid Coupling (Boc-Ala-OH):
- In a separate vial, dissolve Boc-Ala-OH (2 equivalents relative to resin loading) and HOBt (2 eq.) in a minimal amount of DMF.
- Add DIC (2 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
- Drain the DCM from the resin and add the activated amino acid solution.
- Shake the reaction vessel for 2 hours at room temperature.
- Monitor the coupling completion using the Kaiser test. If the test is positive, continue shaking and re-test every hour. If the reaction is incomplete after 4 hours, consider a double coupling.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
3. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DCM (1:1:8 v/v/v) for 30 minutes.
- Wash the resin with DCM (3 x 10 mL).
4. Boc Deprotection:
- Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.
- Drain the deprotection solution and wash with DCM (3 x 10 mL).
5. Neutralization:
- Treat the resin with 10% DIPEA in DCM (v/v) for 5 minutes (x2).
- Wash the resin with DCM (3 x 10 mL).
6. Subsequent Amino Acid Couplings (including this compound):
- Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence. For this compound, ensure it is fully dissolved in the coupling solvent. For difficult couplings, NMP can be used as the solvent, and HATU can be used as the coupling reagent.
7. N-terminal Acetylation:
- After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride/DIPEA/DCM (1:1:8 v/v/v) for 1 hour to acetylate the N-terminus.
- Wash the resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL) and dry under vacuum.
8. Peptide Cleavage from Resin:
- Place the dried peptide-resin in a specialized HF cleavage apparatus.
- Add scavengers (e.g., anisole, 1 mL per gram of resin).
- Carefully add liquid HF (10 mL per gram of resin) at -5 to 0 °C.
- Stir the mixture for 1 hour at 0 °C.
- Evaporate the HF under a stream of nitrogen.
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
9. Crude Peptide Precipitation and Washing:
- Triturate the resin-peptide mixture with cold diethyl ether.
- Filter the crude peptide and wash with cold diethyl ether (3x).
- Dry the crude peptide under vacuum.
Protocol 2: Purification of Hydrophobic Peptides by Reversed-Phase HPLC
1. Solubilization of the Crude Peptide:
- Due to the poor aqueous solubility of hydrophobic peptides, dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or NMP.[6][8][9]
- For peptides that are particularly difficult to dissolve, a stepwise approach can be used: first wet the peptide with an organic solvent like isopropanol, then add a concentrated buffer, and finally add the aqueous portion.[6]
2. HPLC Conditions:
- Column: A C4 or C8 column is generally preferred over a C18 column for highly hydrophobic peptides to reduce strong retention.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A shallow gradient is often necessary to achieve good separation. For example, a linear gradient of 30-70% B over 60 minutes.
- Flow Rate: 1 mL/min for analytical or 10-20 mL/min for preparative HPLC.
- Detection: 214 nm and 280 nm.
- Column Temperature: Increasing the column temperature to 40-60 °C can improve peak shape and resolution by increasing peptide solubility and reducing mobile phase viscosity.[6]
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
4. Lyophilization:
- Pool the pure fractions and lyophilize to obtain the final peptide powder.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Difficult Hydrophobic Sequence
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Final Yield (%) | Notes |
| DIC/HOBt | 120 | ~65 | ~15 | Standard, cost-effective method. May require double coupling for sterically hindered residues. |
| HBTU/DIPEA | 60 | ~80 | ~25 | Faster and more efficient than DIC/HOBt for most sequences. |
| HATU/DIPEA | 30 | >90 | ~35 | Highly efficient for sterically hindered and aggregation-prone sequences. More expensive.[7] |
| PyBOP/DIPEA | 60 | ~85 | ~30 | Similar efficiency to HBTU, good for routine synthesis. |
Data is a representative summary from multiple sources and can vary based on the specific peptide sequence and synthesis conditions.
Table 2: Strategies to Improve Yield and Purity of Hydrophobic Peptides
| Strategy | Effect on Purity | Effect on Yield | Mechanism |
| Use of NMP or DMSO as solvent | Increase | Increase | Improves solvation of the growing peptide chain and resin, reducing aggregation.[10] |
| Microwave-assisted synthesis | Increase | Increase | Accelerates coupling and deprotection reactions, minimizing aggregation. |
| Use of chaotropic salts (e.g., LiCl) | Increase | Increase | Disrupts secondary structures and hydrogen bonding, improving reagent accessibility.[1] |
| Backbone protection (Hmb/Dmb) | Significant Increase | Significant Increase | Prevents interchain hydrogen bonding, a major cause of aggregation. |
| Low-substitution resin | Increase | May Decrease | Reduces peptide chain density on the resin, minimizing aggregation. |
Visualization of Workflows and Concepts
Boc-SPPS Workflow
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the impact of chaotropic salts on protein corona formation on polyethylene glycol-b-polylactic acid polymersomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. bachem.com [bachem.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. biotage.com [biotage.com]
Application of Boc-Leu-OH Hydrate in Cyclic Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in medicinal chemistry and drug development due to their enhanced conformational rigidity, increased metabolic stability, and improved binding affinity to biological targets compared to their linear counterparts. The synthesis of these complex macromolecules often relies on solid-phase peptide synthesis (SPPS), a robust methodology for the stepwise assembly of amino acids. The tert-butyloxycarbonyl (Boc) protecting group strategy remains a cornerstone of SPPS. This application note provides a detailed overview and experimental protocols for the utilization of Boc-L-leucine monohydrate (Boc-Leu-OH hydrate) in the synthesis of cyclic peptides. Leucine, with its hydrophobic side chain, is a common residue in bioactive cyclic peptides, contributing to their structural integrity and interaction with biological membranes.
Core Principles
The synthesis of a cyclic peptide using this compound via Boc-SPPS involves three main stages:
-
Linear Peptide Assembly: The linear peptide chain is assembled on a solid support (resin) through a series of coupling and deprotection steps. This compound is incorporated at the desired position(s) in the peptide sequence.
-
Cyclization: Following the assembly of the linear precursor, the peptide is cyclized. This can be achieved either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).
-
Purification and Characterization: The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by analytical techniques such as mass spectrometry and NMR.
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol outlines the manual Boc-SPPS for assembling a linear pentapeptide with the sequence H-Gly-Leu-Ala-Phe-Pro-OH as a representative example.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Pro-OH
-
Boc-Phe-OH
-
Boc-Ala-OH
-
This compound
-
Boc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Loading (Boc-Pro-OH):
-
Dissolve Boc-Pro-OH (2 equivalents relative to resin loading) and HOBt (2 eq.) in DMF.
-
Add DIC (2 eq.) to the solution and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Add the activated amino acid solution to the swollen resin and shake for 4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 10 minutes.
-
Wash the resin with DCM (5x).
-
-
Coupling of Subsequent Amino Acids (Boc-Phe-OH, Boc-Ala-OH, this compound, Boc-Gly-OH):
-
Repeat steps 2 (using the respective Boc-amino acid), 3, and 4 for each subsequent amino acid in the sequence.
-
-
Final Boc Deprotection: After the final coupling of Boc-Gly-OH, perform the Boc deprotection (step 3) and neutralization (step 4) to yield the free N-terminal amine of the linear peptide on the resin.
On-Resin Cyclization
Materials:
-
Peptidyl-resin from the previous step
-
Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
-
DIPEA
-
DMF
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the resin under vacuum.
Solution-Phase Cyclization
Procedure:
-
Cleavage of the Linear Peptide from Resin:
-
Treat the peptidyl-resin with HF or a milder cleavage cocktail such as TFMSA/TFA/DMS/anisole at 0°C for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether and collect by centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
-
Cyclization Reaction:
-
Dissolve the crude linear peptide in a large volume of DMF (to maintain high dilution, typically 0.1-1 mM).
-
Add PyBOP (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Remove the solvent under reduced pressure.
-
Purification and Characterization
Procedure:
-
Purification: Purify the crude cyclic peptide (from either on-resin or solution-phase cyclization) by preparative RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization:
-
Confirm the molecular weight of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Verify the structure and purity by analytical RP-HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The choice between on-resin and solution-phase cyclization can significantly impact the overall yield and purity of the final cyclic peptide. The following table summarizes representative data for the synthesis of a cyclic pentapeptide containing leucine, highlighting the differences between the two methods.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Linear Peptide Purity (Crude) | Not Applicable | ~75% |
| Cyclization Reagent | PyBOP | PyBOP |
| Cyclization Yield | ~60% | 84.2%[1] |
| Final Purity (after HPLC) | >98% | >99%[1] |
| Overall Yield | Moderate | High[1] |
Mandatory Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for cyclic peptide synthesis using this compound.
Logical Relationship of Boc-SPPS Steps
Caption: The iterative cycle of Boc solid-phase peptide synthesis.
Conclusion
This compound is a crucial building block in the Boc-SPPS of cyclic peptides. The choice between on-resin and solution-phase cyclization strategies depends on the specific peptide sequence and desired purity and yield. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development, enabling the efficient and reliable synthesis of cyclic peptides containing leucine residues. Careful optimization of reaction conditions and purification methods is paramount to achieving high-quality final products for biological evaluation.
References
Application Notes & Protocols: Incorporating Boc-Leu-OH Hydrate in Peptidomimetic Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they can overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in peptidomimetic design is the incorporation of specific amino acid residues that are crucial for biological activity. Leucine, a hydrophobic amino acid, is frequently found in the alpha-helical regions of proteins that mediate critical protein-protein interactions (PPIs).[1] Its side chain plays a vital role in anchoring peptides into the hydrophobic pockets of their target proteins. Boc-Leu-OH hydrate is a protected form of L-leucine, widely utilized as a fundamental building block in the synthesis of peptides and peptidomimetics through Solid Phase Peptide Synthesis (SPPS).[2][3][4] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted side reactions during peptide chain elongation, ensuring precise sequence control.[4]
These application notes provide a detailed overview and protocols for the incorporation of this compound in the design of peptidomimetics, using the inhibition of the p53-MDM2 protein-protein interaction as a case study.
Application: Targeting the p53-MDM2 Interaction
The tumor suppressor protein p53 is a crucial regulator of cell cycle and apoptosis.[5] Its activity is negatively regulated by the oncoprotein MDM2, which binds to the N-terminal transactivation domain of p53 and promotes its degradation.[1][6] In many cancers, the p53 pathway is inactivated due to overexpression of MDM2. Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and inducing apoptosis in cancer cells.[5][7][8]
The interaction between p53 and MDM2 is mediated by an alpha-helical region of p53. Three amino acid residues of p53, Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26) , are essential for binding to a hydrophobic cleft on the surface of MDM2.[1][9] Peptidomimetics designed to mimic this alpha-helical domain, and specifically to present the side chains of these three key residues, can act as potent inhibitors of the p53-MDM2 interaction. This compound serves as the starting material for incorporating the critical Leu26 residue or its analogs into these synthetic peptidomimetics.
Quantitative Data: p53-MDM2 Peptide Inhibitors
The following table summarizes the binding affinities of various peptide sequences designed to inhibit the p53-MDM2 interaction. The presence of Leucine is critical for high-affinity binding.
| Peptide Sequence | Key Residues (p53 mimicry) | Binding Affinity (Kd) for MDM2 | Reference |
| 17–28p53 | F, W, L | ~300 nM | [1] |
| PMI (TSFAEYWNLL SP) | F, Y, W, LL | 3.2 nM | [1] |
| DPMI-α (Ac-tawyanfekll r-NH2) | Y, F, LL | 13 nM | [1] |
| DPMI-β (Ac-tawyanfekll r-NH2) | Y, F, LL | 11 nM | [1] |
Signaling Pathway and Experimental Workflow
p53-MDM2 Signaling Pathway
The diagram below illustrates the core p53-MDM2 signaling pathway. Under normal cellular conditions, MDM2 keeps p53 levels low. When DNA damage occurs, p53 is stabilized and activated, leading to cell cycle arrest or apoptosis. Peptidomimetic inhibitors block the MDM2-p53 interaction, thereby activating p53.
Experimental Workflow for Peptidomimetic Inhibitor Development
The following diagram outlines the typical workflow for the discovery and development of a peptidomimetic inhibitor incorporating this compound.
Experimental Protocols
Protocol 1: Boc Solid Phase Peptide Synthesis (SPPS) of a p53-MDM2 Inhibitor
This protocol describes the manual synthesis of a linear peptide (e.g., a truncated version of PMI) using the Boc/Bzl protection strategy on a MBHA resin.
Materials:
-
MBHA (methylbenzhydrylamine) resin
-
Boc-protected amino acids (including This compound )
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Place the MBHA resin in the reaction vessel.
-
Swell the resin in DCM for 30 minutes.
-
Wash the resin three times with DCM.
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the MBHA resin using a standard coupling protocol with HBTU and DIEA in DCM or DMF.
-
Allow the reaction to proceed for 2 hours.
-
Wash the resin with DCM, isopropanol, and then DCM again.
-
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with 5% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DCM to remove excess DIEA.
-
-
Subsequent Amino Acid Coupling (Incorporating this compound):
-
Dissolve the next Boc-protected amino acid (e.g., This compound , 3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin thoroughly and dry it under vacuum.[5]
-
Carefully perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF. This step requires specialized equipment and safety precautions.
-
Add scavengers to the reaction to prevent side reactions with sensitive amino acid residues.
-
After cleavage, precipitate the crude peptide with cold diethyl ether.
-
Protocol 2: Peptide Purification and Analysis
Materials:
-
Crude peptide from Protocol 1
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (0.1%)
-
Reverse-Phase HPLC system (e.g., C18 column)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purified fractions by analytical HPLC to confirm purity (>95%).
-
Confirm the identity of the synthesized peptide by determining its molecular weight using mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Protocol 3: In Vitro Binding Assay (Fluorescence Polarization)
This protocol provides a general method to determine the binding affinity of the synthesized peptidomimetic inhibitor to MDM2.
Materials:
-
Purified peptidomimetic inhibitor
-
Recombinant MDM2 protein
-
Fluorescently labeled p53-derived peptide (probe)
-
Assay buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the synthesized peptidomimetic inhibitor in the assay buffer.
-
Prepare a constant concentration of the fluorescently labeled p53 peptide probe and MDM2 protein in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the MDM2 protein and the fluorescent probe to each well.
-
Add the serially diluted peptidomimetic inhibitor to the wells. Include controls with no inhibitor.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
-
Conclusion: this compound is an essential reagent for the rational design and synthesis of peptidomimetics targeting protein-protein interactions where leucine plays a critical role. The Boc-SPPS methodology provides a robust and reliable framework for constructing these complex molecules. By following the detailed protocols for synthesis, purification, and in vitro testing, researchers can effectively develop novel peptidomimetic drug candidates, such as inhibitors of the p53-MDM2 interaction, for therapeutic applications.
References
- 1. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule protein-protein inhibitors for the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-Leu-OH Hydrate in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate) is a pivotal amino acid derivative for the solid-phase peptide synthesis (SPPS) of bioactive peptides. The Boc protecting group provides robust protection of the α-amino group, which can be selectively removed under moderately acidic conditions, allowing for the stepwise elongation of the peptide chain. Leucine, a hydrophobic amino acid, is a common residue in various bioactive peptides, contributing to their structure and function, including antimicrobial, anticancer, and neurological activities. These application notes provide detailed protocols and data for the synthesis of representative bioactive peptides using this compound, highlighting its role in developing potential therapeutic agents.
Core Applications of Boc-Leu-OH in Bioactive Peptide Synthesis
Boc-Leu-OH is a crucial building block in the synthesis of a wide array of bioactive peptides. Its applications span across different therapeutic areas:
-
Antimicrobial Peptides: Leucine residues are integral to the structure of many antimicrobial peptides (AMPs), contributing to their amphipathic nature, which is essential for disrupting bacterial membranes.
-
Anticancer Peptides: The inclusion of leucine can influence the helical structure and hydrophobicity of anticancer peptides, affecting their interaction with cancer cell membranes and subsequent cytotoxic activity.
-
Neurological Peptides: Leucine is present in various neuropeptides and their analogs, where it can play a role in receptor binding and signal transduction.
Data on Bioactive Peptides Synthesized with Leucine Derivatives
The following table summarizes quantitative data for representative bioactive peptides where leucine is a key component.
| Peptide Name | Sequence | Application | Synthesis Yield | Purity | Biological Activity |
| KW-13 | KWKYPKLLKKLLK | Antimicrobial | - | >99% (HPLC) | MIC: S. epidermidis (4 µg/mL), S. aureus (16 µg/mL)[1] |
| PM-94128 | Not specified | Anticancer (Cytotoxin) | - | - | Potent Cytotoxin[1] |
| (Dab⁹)-Neurotensin (8-13) Analog | Arg-Arg-Dab-Tyr-Ile-Leu | Neurological | 31% | >95% (HPLC) | KD: 36-46 nM for similar analogs[2] |
Experimental Protocols
Protocol 1: General Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Boc-Leu-OH as the first amino acid attached to a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell 1 g of Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve Boc-Leu-OH (0.25 g, 1 mmol) and cesium carbonate (0.16 g, 0.5 mmol) in a mixture of DMF and water.
-
Evaporate the solvent to obtain the Boc-Leu-OH cesium salt.
-
Add the dried Boc-Leu-OH cesium salt to the swollen resin in DMF.
-
Heat the mixture at 50°C for 24 hours to attach the first amino acid to the resin.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
2. Peptide Chain Elongation (Cyclical Protocol):
-
Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes. Wash with DCM (3x).[3][4]
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (2x). Wash with DCM (3x).
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Monitor reaction completion with a Kaiser test. Wash with DMF (3x) and DCM (3x).
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
3. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DMF (3x), DCM (3x), and finally with diethyl ether (3x).
-
Dry the resin under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (1 mL).
-
Cool the apparatus to -5°C and condense anhydrous hydrogen fluoride (HF) (10 mL).
-
Stir the mixture at 0°C for 1.5 hours.
-
Evaporate the HF under vacuum.
4. Peptide Precipitation and Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay) for KW-13
-
Prepare a stock solution of the synthesized KW-13 peptide in sterile water.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus epidermidis, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (bacteria in MHB without peptide) and negative control wells (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
References
- 1. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Boc-Leu-OH Hydrate in Fragment Condensation for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis, particularly for the preparation of long or complex peptides. This approach involves the synthesis of protected peptide fragments, which are then coupled to assemble the final peptide sequence. The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids, such as Boc-Leu-OH hydrate, remains a cornerstone of this methodology. The Boc protecting group is favored for its stability under various coupling conditions and its clean removal with moderate acid treatment.[1][2] this compound, a stable, crystalline solid, is a key building block for introducing leucine residues within these fragments.[3]
These application notes provide a detailed overview and protocols for the effective use of this compound in both solid-phase and solution-phase fragment condensation strategies.
Data Presentation: Comparative Coupling Efficiencies in Boc-Based Fragment Condensation
The success of fragment condensation hinges on the efficiency of the coupling reaction between the protected peptide fragments. The following table summarizes representative coupling yields achieved in Boc-based fragment condensation strategies.
| Peptide Fragment 1 (C-terminal Acid) | Peptide Fragment 2 (N-terminal Amine) | Coupling Reagents | Solvent | Coupling Yield (%) | Reference |
| Boc-Tyr(Bzl)-Gly-Gly-Phe-OH | H-Leu-OCH₂-resin | DCCI/HOBt | Soluble Polymer Support | 86-99 | [4] |
| Boc-Ala-Ala-Leu-Leu-Leu-OH | Aminoacyl-resin | DCC/HOBt | Polystyrene-co-divinylbenzene | Reduced with increased chain length | [4] |
| Boc-(1-10)-OH | H-(11-28)-OBzl | WSCI/HOBt | DMF/CH₂Cl₂ | Not specified | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Boc-Protected Peptide Fragment Containing Leucine
This protocol describes the manual solid-phase synthesis of a protected peptide fragment on a Merrifield resin using this compound.
1. Resin Preparation and First Amino Acid Attachment: a. Swell Merrifield resin (chloromethylated polystyrene, 100-200 mesh, ~1.0 mmol/g) in dichloromethane (DCM) for 1 hour. b. Prepare the cesium salt of the C-terminal Boc-amino acid (e.g., Boc-Gly-OH) by reacting it with cesium carbonate. c. Add the Boc-amino acid cesium salt to the swollen resin in dimethylformamide (DMF) and heat at 50°C for 24-48 hours.[6] d. Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum. Determine the substitution level.
2. Chain Elongation (Addition of this compound): a. Boc Deprotection: i. Swell the resin in DCM. ii. Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[6] iii. Treat again with 50% TFA in DCM for 20-25 minutes to remove the Boc group.[6] iv. Wash the resin with DCM (2x) and isopropanol (IPA) (2x).[6] b. Neutralization: i. Suspend the resin in 10% diisopropylethylamine (DIEA) in DCM and stir for 10 minutes (2x).[2] ii. Wash the resin with DCM (3x). c. Coupling of this compound: i. Dissolve this compound (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF. ii. Add N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) to the solution and pre-activate for 10 minutes. iii. Add the activated amino acid solution to the resin and shake for 2-4 hours. iv. Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[7] If the test is positive (blue beads), recouple. d. Repeat Step 2 for each subsequent amino acid in the fragment sequence.
3. Cleavage of the Protected Peptide Fragment from the Resin: a. Wash the final peptide-resin with DCM and dry under vacuum. b. To obtain the fully protected peptide acid, cleave from a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) using a mild solution of acetic acid/trifluoroethanol/DCM.[5] c. For cleavage from Merrifield or PAM resin with side-chain deprotection, use a strong acid like anhydrous HF or TFMSA.[8]
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of two purified, protected peptide fragments in solution.
1. Preparation of Reactants: a. Dissolve the C-terminally protected peptide fragment with a free N-terminus (e.g., H-Peptide₂-OMe) (1.0 equivalent) in anhydrous DMF or DCM. b. In a separate flask, dissolve the N-terminally protected peptide fragment with a free C-terminus (e.g., Boc-Peptide₁-OH, which could be the fragment synthesized in Protocol 1) (1.0-1.2 equivalents) and a coupling additive like HOBt (1.2 equivalents) in anhydrous DMF or DCM.
2. Activation and Coupling: a. Cool the solution of Boc-Peptide₁-OH to 0°C. b. Add a coupling reagent such as HBTU (1.1 equivalents) or DCC (1.1 equivalents) and allow the activation to proceed for 10-15 minutes.[2] c. Slowly add the solution of H-Peptide₂-OMe to the activated Boc-Peptide₁-OH solution. d. Add DIEA or N-methylmorpholine (NMM) (2.0 equivalents) to the reaction mixture. e. Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. f. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
3. Work-up and Purification: a. Upon completion, filter off any precipitated urea byproduct (if DCC was used). b. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude protected peptide by flash chromatography on silica gel or by preparative HPLC.
Protocol 3: Final Deprotection of the Assembled Peptide
This protocol describes the removal of the N-terminal Boc group and benzyl-based side-chain protecting groups.
1. N-terminal Boc Deprotection (if required for further elongation): a. Dissolve the Boc-protected peptide in DCM and cool to 0°C. b. Add a solution of 25-50% TFA in DCM.[2] c. Stir at 0°C and monitor by TLC. d. Upon completion, remove the solvent and excess TFA under reduced pressure.
2. Global Deprotection (Cleavage from Resin and Side-Chain Deprotection): a. For peptides synthesized on a solid support like Merrifield or MBHA resin, a strong acid is required for final cleavage and deprotection.[8] b. HF Cleavage: i. Place the dried peptide-resin in an HF cleavage apparatus. ii. Add a scavenger cocktail (e.g., anisole, p-cresol). iii. Add anhydrous liquid HF and stir at 0°C for 1 hour.[9] iv. Evaporate the HF under vacuum. c. TFMSA/TFA Cleavage: i. Suspend the peptide-resin in a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA), TFA, and scavengers (e.g., thioanisole, m-cresol). ii. Stir at room temperature for 1-2 hours. d. Peptide Precipitation and Purification: i. After acid removal, triturate the residue with cold diethyl ether to precipitate the crude peptide. ii. Centrifuge, decant the ether, and repeat the ether wash. iii. Dry the crude peptide under vacuum. iv. Purify the peptide by preparative reverse-phase HPLC.
Mandatory Visualizations
Caption: Workflow for Boc-based fragment condensation.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols: Coupling Reagents for Boc-Leu-OH Hydrate in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] In the Boc/Bzl protection strategy, tert-butyloxycarbonyl (Boc) is used for the temporary protection of the Nα-amino group.[2] The success of each elongation cycle hinges on the complete and efficient formation of a peptide bond between the C-terminus of the incoming amino acid and the N-terminus of the growing peptide chain anchored to a solid support.
The selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids like Leucine.[3][4] Boc-L-Leu-OH is commonly supplied as a stable monohydrate (H₂O), which is the derivative typically used in Boc SPPS.[5][6] Inefficient coupling can lead to deletion sequences, while harsh conditions can cause racemization, both of which complicate purification and compromise the integrity of the final peptide.
This document provides a detailed guide to selecting and using coupling reagents for Boc-Leu-OH hydrate in SPPS, complete with comparative data and experimental protocols.
Overview of Coupling Reagents
The function of a coupling reagent is to activate the carboxylic acid group of the incoming Boc-Leu-OH, transforming it into a reactive species susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[3] These reagents are broadly classified into two main categories: carbodiimides and onium (aminium/uronium and phosphonium) salts.
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective activators.[7] They form a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea.[8] To mitigate these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[9][10] DIC is often preferred in SPPS over DCC because its byproduct, diisopropylurea, is more soluble.[7]
-
Onium Salts: This class includes uronium/aminium salts like HBTU and HATU, and phosphonium salts like PyBOP.[3][4] They are generally more efficient, faster, and provide better protection against racemization than carbodiimides, making them ideal for sterically hindered couplings.[3][11][12] These reagents react with the carboxylic acid to form active esters in situ. HATU, which forms a highly reactive OAt ester, is considered one of the most efficient reagents for challenging couplings.[4][13] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[12]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent should be based on a balance of efficiency, cost, and the potential for side reactions. The following tables summarize the characteristics and typical usage parameters for common reagents used in the coupling of sterically hindered amino acids like Leucine.
Table 1: Qualitative Comparison of Common Coupling Reagents
| Reagent Class | Reagent Name | Advantages | Disadvantages | Relative Efficiency |
|---|---|---|---|---|
| Carbodiimide | DIC / HOBt | Cost-effective, widely used.[11] | Slower reaction rates, higher risk of racemization without additives, inefficient for difficult couplings.[4][13] | Moderate |
| Uronium Salt | HBTU | Highly efficient, popular, byproducts are generally soluble.[3] | Can have allergenic potential, potential for guanidinylation side reaction.[3][12] | High |
| Uronium Salt | HATU | More efficient than HBTU, especially for hindered couplings due to reactive OAt ester formation.[3][4] | More expensive than HBTU, based on potentially explosive HOAt.[3] | Very High |
| Phosphonium Salt | PyBOP | Efficient, avoids guanidinylation side reaction.[3] | Generally less reactive than HATU.[3] | High |
| Uronium Salt | COMU | Efficiency is comparable to HATU, safer as it is based on OxymaPure, reducing explosion hazard and allergenic potential.[3][8] | Limited stability in solution.[3] | Very High |
Table 2: Typical Reagent Equivalents and Reaction Times for Boc-SPPS
| Coupling Protocol | Boc-Leu-OH (eq.) | Reagent (eq.) | Additive (eq.) | Base (DIPEA) (eq.) | Typical Reaction Time |
|---|---|---|---|---|---|
| DIC/HOBt | 2.0 - 5.0 | DIC: 2.0 - 5.5 | HOBt: 2.0 - 5.5 | N/A (for coupling) | 1 - 4 hours[11][14][15] |
| HBTU | 2.0 | HBTU: 2.0 | HOBt (optional): 2.0 | 4.0 | 10 - 60 minutes[14] |
| HATU | 2.9 | HATU: 2.9 | N/A | 6.0 | 30 - 120 minutes[4] |
| PyBOP | 2.0 | PyBOP: 2.0 | N/A | 6.0 | 1 - 2 hours |
Equivalents (eq.) are relative to the substitution level of the resin.
Visualization of Workflow and Mechanism
Caption: General mechanism of peptide bond formation in SPPS.
Caption: Experimental workflow for a single coupling cycle in Boc-SPPS.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. TFA is highly corrosive.
Protocol 1: Standard Boc Deprotection and Neutralization
This procedure is performed before each coupling cycle.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.
-
Deprotection:
-
Washing:
-
Drain the TFA solution.
-
Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF).
-
Agitate for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-6x) to remove excess base. The resin is now ready for coupling.
-
Protocol 2: Coupling of this compound using DIC/HOBt
This protocol is a cost-effective method suitable for many standard couplings.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (from Protocol 1), suspended in DMF.
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature.[11]
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.[11] If the test is positive (blue/purple beads), extend the reaction time or consider a recoupling step.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Coupling of this compound using HBTU
This protocol is recommended for faster and more efficient coupling, especially for potentially difficult sequences.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (from Protocol 1), suspended in DMF.
-
Activation and Coupling (In situ):
-
Coupling Reaction:
-
Monitoring:
-
Perform a Ninhydrin test to check for reaction completion. A negative test indicates the reaction is finished.
-
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Ninhydrin test remains positive after the standard reaction time, the coupling is incomplete. This is a common issue with sterically hindered residues.[4]
-
Solution: Drain the vessel and repeat the coupling procedure (recouple) with a fresh solution of activated amino acid. Alternatively, switch to a more powerful coupling reagent like HATU for the recoupling step.[4]
-
-
Racemization: This is the conversion of the L-amino acid to a D-amino acid, leading to diastereomeric impurities.[17] The primary mechanism involves the formation of an oxazolone intermediate.[17]
-
Mitigation:
-
Use onium salts (HBTU, HATU) which are generally better at suppressing racemization than carbodiimides alone.[12]
-
Avoid prolonged pre-activation times, especially when using onium salts with a base.[17]
-
Avoid using a large excess of base.
-
Perform couplings at room temperature or below (0°C) if racemization is a significant concern.[17]
-
-
-
Use of this compound: The monohydrate is the standard commercial form and is used directly in the protocols above.[5] While the water of hydration can be removed by heating in a vacuum oven, it is generally not necessary for standard coupling procedures.[5]
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chempep.com [chempep.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-Leu-OH Hydrate in the Synthesis of Long Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules for a vast array of research and therapeutic applications. The choice of protecting group strategy is a critical determinant of the success of SPPS, particularly for the synthesis of long and challenging peptide sequences. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), remains a robust and valuable approach. Boc-Leu-OH hydrate is a key building block in this strategy for the incorporation of leucine residues.
Leucine, with its bulky isobutyl side chain, can present steric challenges during coupling reactions, potentially leading to incomplete acylation and the formation of deletion sequences. This is a critical consideration in the synthesis of long peptides where high coupling efficiency at every step is paramount to achieving a high-purity final product. These application notes provide a detailed overview of the use of this compound in Boc-SPPS, with a focus on optimizing coupling efficiency for the synthesis of long peptide sequences. Detailed protocols for manual Boc-SPPS and a discussion of relevant biological signaling pathways for leucine-containing peptides are also presented.
Properties of this compound
Boc-L-leucine is commonly supplied as a stable, white solid monohydrate.[1] The anhydrous form of Boc-Leu-OH is an oil, making the hydrate form easier to handle and weigh accurately.[1] It is important to note that the water of hydration can be removed by heating in a vacuum oven if a strictly anhydrous reaction is required, though for most standard SPPS protocols, the hydrate form can be used directly.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1] |
| Molecular Weight | 249.3 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (HPLC) | ≥99.0% | [2][3][4] |
Challenges in Incorporating Leucine in Long Peptide Sequences
The synthesis of long peptides using Boc-SPPS can be challenging, and the efficiency of individual coupling steps is critical. Leucine, while not the most sterically hindered amino acid, can be difficult to couple, particularly when the N-terminal amine of the growing peptide chain is also sterically hindered. In a study evaluating the coupling efficiencies of amino acids in Boc-SPPS, leucine was identified as one of the more difficult amine-reacting residues.[] Incomplete couplings, even at a low level (1-2%), can lead to a significant accumulation of deletion peptides in the final crude product, complicating purification and reducing the overall yield.[]
Optimizing Coupling Efficiency of Boc-Leu-OH
To overcome the challenges associated with coupling Boc-Leu-OH, particularly in long or sterically hindered sequences, the choice of coupling reagent and reaction conditions is crucial. While standard carbodiimide-based activation with DCC or DIC in the presence of HOBt can be effective, more potent activating agents are often required for difficult couplings.
Table 2: Comparison of Common Coupling Reagents for Boc-Leu-OH in Difficult Couplings
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Notes |
| DCC/HOBt | Good | 2 - 6 hours | Low | A cost-effective and widely used method. Slower for sterically hindered couplings. |
| DIC/HOBt | Good | 2 - 6 hours | Low | Similar to DCC/HOBt, but the urea byproduct is more soluble, simplifying removal. |
| HBTU/DIEA | Very Good | 30 - 90 minutes | Low | A highly efficient uronium-based coupling reagent suitable for most difficult couplings. |
| HATU/DIEA | Excellent | 15 - 60 minutes | Very Low | Generally considered one of the most effective coupling reagents, especially for hindered amino acids. |
| PyBOP/DIEA | Excellent | 20 - 60 minutes | Low | A phosphonium-based reagent that is also highly effective for difficult couplings. |
Note: The relative efficiencies and coupling times are based on general observations for difficult couplings in Boc-SPPS and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Manual Boc-SPPS of a Long Peptide Sequence
This protocol outlines the manual synthesis of a generic long peptide on a Merrifield resin using the Boc/Bzl strategy.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment (Esterification):
-
Dissolve the first Boc-amino acid (e.g., Boc-Gly-OH) in a minimal amount of DMF.
-
Add cesium carbonate (Cs₂CO₃) to form the cesium salt.
-
Evaporate to dryness.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF.
-
Heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
-
-
Boc-SPPS Cycle (for each subsequent amino acid, including Boc-Leu-OH):
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling (using HBTU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Repeat the Boc-SPPS cycle until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, add the peptide-resin and scavengers.
-
Cool the apparatus to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether.
-
Extract the crude peptide with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflow
Caption: General workflow for a single cycle of Boc-SPPS.
Application in the Synthesis of Bioactive Peptides and Signaling Pathways
Peptides containing leucine residues are involved in a myriad of biological processes. One notable example is the tripeptide L-prolyl-L-leucyl-glycinamide (PLG), which has been shown to modulate dopamine receptor activity.[6] The synthesis of PLG and its analogs often utilizes Boc-protected amino acids, including Boc-Leu-OH.[6]
Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission, motor control, motivation, and reward. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. PLG has been shown to be an allosteric modulator of the D2 dopamine receptor.[7]
Dopamine Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathways for D1-like and D2-like dopamine receptors.
Caption: Simplified dopamine receptor signaling pathways.
Conclusion
This compound is an essential reagent for the incorporation of leucine into long peptide sequences using the Boc-SPPS strategy. While the steric bulk of the leucine side chain can present challenges, these can be effectively overcome by employing high-efficiency coupling reagents such as HBTU or HATU and by carefully monitoring the completion of each coupling step. The ability to synthesize long, leucine-containing peptides is critical for the development of novel therapeutics, including modulators of important biological targets like the dopamine receptors. The protocols and data presented here provide a valuable resource for researchers working in the field of peptide synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound ≥99.0% (HPLC) [sigmaaldrich.com]
- 3. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]
- 4. BOC-亮氨酸-OH 水合物 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and dopamine receptor modulating activity of novel peptidomimetics of L-prolyl-L-leucyl-glycinamide featuring alpha,alpha-disubstituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Diketopiperazine (DKP) Formation in Boc-Pro-Leu Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing diketopiperazine (DKP) formation during the synthesis of peptide sequences containing Boc-Pro-Leu. DKP formation is a common side reaction that can significantly reduce the yield of the desired linear peptide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Boc-Pro-Leu sequences and provides systematic solutions to minimize DKP formation.
| Symptom / Observation | Potential Cause | Recommended Action(s) |
| Low yield of the desired linear peptide and presence of a major, less polar byproduct. | High rate of diketopiperazine (DKP) formation. | 1. Optimize Coupling Conditions: Utilize low-temperature coupling protocols. Employ coupling reagents known to suppress DKP formation (see Table 1). 2. Protect the C-terminus: Introduce a sterically hindered protecting group on the Leucine residue (e.g., Allyl ester). 3. Control pH: Maintain a neutral to slightly acidic pH during the coupling step to minimize the rate of intramolecular cyclization. |
| Difficulty in purifying the linear peptide from the DKP byproduct. | Similar chromatographic behavior of the linear peptide and the DKP. | 1. Optimize Chromatography: Use a shallower gradient during reverse-phase HPLC. 2. Modify the Sequence: If possible, extend the peptide chain from the N-terminus of Proline before deprotecting the C-terminus of Leucine to reduce the propensity for cyclization. |
| DKP formation observed even with optimized coupling conditions. | The Boc-Pro-Leu dipeptide ester is unstable under the reaction or work-up conditions. | 1. Use in situ activation: Activate the carboxyl group of Boc-Proline and immediately couple it to the Leucine ester without isolating the activated intermediate. 2. Telescope the reaction: Proceed to the next coupling step immediately after the formation of the dipeptide to minimize the time the dipeptide ester is exposed to conditions that favor cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why does it form with a Boc-Pro-Leu sequence?
A1: Diketopiperazine (DKP) is a cyclic dipeptide formed through an intramolecular cyclization reaction. The Boc-Pro-Leu sequence is particularly susceptible to this side reaction. After the deprotection of the Boc group from Proline, the free N-terminal amine can attack the C-terminal ester of Leucine, leading to the formation of a stable six-membered ring, cyclo(Pro-Leu).
Q2: Which factors primarily influence the rate of DKP formation?
A2: Several factors can influence the rate of DKP formation:
-
Sequence: Dipeptides with a secondary amine at the N-terminus (like Proline) are highly prone to cyclization.
-
C-terminal Protecting Group: Less sterically hindered esters (e.g., methyl or ethyl esters) are more susceptible to DKP formation than bulky esters (e.g., tert-butyl or benzyl esters).
-
Temperature: Higher temperatures accelerate the rate of intramolecular cyclization.
-
pH: Basic conditions can deprotonate the N-terminal amine, increasing its nucleophilicity and promoting the cyclization reaction.
-
Solvent: Polar aprotic solvents can facilitate the cyclization reaction.
Q3: What are the most effective strategies to prevent DKP formation?
A3: The most effective strategies include:
-
Low-Temperature Synthesis: Performing the coupling and deprotection steps at lower temperatures (e.g., 0°C to -20°C) can significantly reduce the rate of DKP formation.
-
Choice of Coupling Reagent: Using coupling reagents that minimize the activation time and side reactions is crucial. Carbodiimides in the presence of additives like HOBt or OxymaPure, or uronium/phosphonium-based reagents like HBTU or HATU, are often recommended.
-
Sterically Hindered C-terminal Protection: Protecting the C-terminus of Leucine with a bulky group, such as an allyl (OAll) or benzyl (OBzl) ester, can sterically hinder the intramolecular attack.
-
Stepwise Elongation: Instead of synthesizing the Boc-Pro-Leu dipeptide and then coupling it to another fragment, it is often better to elongate the peptide chain one amino acid at a time.
Data Presentation
Table 1: Effect of Coupling Reagents on DKP Formation in a Model Dipeptide Synthesis
| Coupling Reagent | Additive | Temperature (°C) | Reaction Time (h) | DKP Formation (%) |
| DCC | - | 25 | 12 | 25-35 |
| DCC | HOBt | 0 | 8 | 10-15 |
| EDCI | HOBt | 0 | 8 | 8-12 |
| HBTU | DIPEA | 0 | 4 | 5-10 |
| HATU | DIPEA | 0 | 2 | <5 |
Data are compiled from various literature sources and represent typical ranges for dipeptides prone to DKP formation.
Experimental Protocols
Protocol 1: Low-Temperature Coupling using HATU
-
Dissolve Boc-Proline (1.0 eq) in anhydrous DMF.
-
Cool the solution to -10°C in an ice-salt bath.
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes to pre-activate the amino acid.
-
In a separate flask, dissolve H-Leu-OR (where R is a protecting group, 1.0 eq) in anhydrous DMF and cool to -10°C.
-
Slowly add the pre-activated Boc-Proline solution to the H-Leu-OR solution.
-
Maintain the reaction temperature at -10°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a Boc-Pro-Leu precursor.
Caption: Workflow for preventing diketopiperazine (DKP) formation.
Troubleshooting incomplete coupling of Boc-Leu-OH hydrate
Technical Support Center: Boc-Leu-OH Hydrate Coupling
Welcome to the Technical Support Center for troubleshooting issues related to the coupling of this compound in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common problems encountered during the synthesis of peptides containing leucine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
A1: Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain of leucine can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2]
-
Suboptimal Activation: The carboxylic acid of Boc-Leu-OH may not be fully activated before the coupling step. This can be due to inefficient coupling reagents, insufficient reaction time, or degradation of the reagents.[3]
-
Presence of Water: Boc-Leu-OH is often supplied as a hydrate, meaning it contains water molecules.[4] This water can react with and consume the activating agent (e.g., carbodiimides), reducing the efficiency of the desired reaction.
-
Poor Solvation: Inadequate swelling of the resin or poor solubility of the protected amino acid in the chosen solvent can lead to reduced reaction rates.[2][5]
-
Secondary Structure Formation: The growing peptide chain on the resin can sometimes form secondary structures that make the N-terminal amine inaccessible for coupling.
Q2: How does the water of hydration in this compound affect the coupling reaction?
A2: The water of hydration can negatively impact coupling reactions, particularly those using water-sensitive reagents like carbodiimides (e.g., DCC, DIC). The water can hydrolyze the O-acylisourea intermediate, which is the activated form of the amino acid, rendering it unable to react with the peptide chain.[6] This reduces the overall efficiency of the coupling reaction. While some protocols can tolerate small amounts of water, it is a known cause of reduced yield. The monohydrate is a stable white solid, whereas the anhydrous form is an oil, making the hydrate easier to handle.[4] The water of hydration can be removed by heating in a vacuum oven if necessary.[4]
Q3: How can I monitor the completeness of the this compound coupling reaction?
A3: The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).[3][5] This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[3]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[3]
Q4: What should I do if I get a positive Kaiser test after a coupling reaction with this compound?
A4: A positive Kaiser test indicates an incomplete reaction. The recommended course of action is to perform a second coupling (a "double couple") with a fresh solution of activated Boc-Leu-OH.[3][5] If the test remains positive after the second coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences in your final peptide product.[3][7] Capping is typically achieved by acetylating the unreacted amines with a reagent like acetic anhydride.[3]
Q5: Which coupling reagents are most effective for a sterically hindered amino acid like Boc-Leu-OH?
A5: For sterically hindered amino acids, more potent activating agents are generally recommended over using carbodiimides alone.[2]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly effective for difficult couplings.[3][8]
-
Phosphonium Salts: Reagents such as PyBOP are also a good choice.[8]
-
Carbodiimides with Additives: If using a carbodiimide like DIC, it is strongly recommended to use it in combination with an additive such as HOBt or OxymaPure.[9][10][11] These additives can enhance reactivity and reduce the risk of side reactions like racemization.[9][11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | 1. Steric Hindrance: The bulky nature of Boc-Leu-OH is impeding the reaction.[2] 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough.[2] 3. Presence of Water: Water from the hydrate is interfering with the reaction. 4. Insufficient Reagent Equivalents: Not enough amino acid or coupling reagent is being used.[1] | 1. Double Couple: Perform a second coupling step with fresh reagents.[2][5] 2. Switch to a Stronger Reagent: Use a more powerful activating agent like HATU, HCTU, or PyBOP.[2][3] 3. Use Anhydrous Conditions: Consider drying the this compound before use or using anhydrous solvents. 4. Increase Reagent Equivalents: Increase the equivalents of Boc-Leu-OH and coupling reagents to 3-5 fold excess relative to the resin loading capacity.[1][3] |
| Presence of Deletion Sequences (Peptide missing Leucine) | 1. Incomplete Coupling: The Boc-Leu-OH failed to couple to the N-terminus.[2] 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully deprotected before the coupling step. | 1. Follow Recommendations for Low Coupling Yield. 2. Confirm Complete Deprotection: Use a qualitative test like the Kaiser test to ensure complete deprotection of the previous amino acid's protecting group before coupling.[2] 3. Implement a Capping Step: After the coupling of Boc-Leu-OH, treat the resin with a capping agent like acetic anhydride to block any unreacted amines and prevent further elongation of incomplete sequences.[3][7] |
| Significant Racemization | 1. Inappropriate Base: The base used is too strong or used in excess.[2] 2. Over-activation: The activated amino acid is allowed to sit for too long before coupling. | 1. Use a Weaker, Non-nucleophilic Base: Switch to DIEA or collidine and use the minimum amount required.[2] 2. Add a Racemization Suppressant: Incorporate HOBt or OxymaPure into the coupling reaction.[11] 3. Lower the Reaction Temperature: Running the reaction at a lower temperature can help minimize racemization.[2][9] 4. Use in situ Activation: Add the coupling reagent to the mixture of the amino acid and the resin-bound peptide simultaneously. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling of this compound
This protocol describes a standard method for coupling this compound using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
-
Resin Preparation:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[12]
-
Wash the resin thoroughly with DCM, followed by Isopropanol (IPA), and then DMF.[12]
-
Neutralize the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[1]
-
Wash the resin thoroughly with DMF to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.[3]
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3-5 equivalents) to the resin mixture.[3]
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[3]
-
-
Monitoring and Washing:
Protocol 2: Capping Unreacted Amines
This protocol is used to block unreacted amines after an incomplete coupling reaction.
-
Resin Preparation:
-
After the final coupling attempt and a positive Kaiser test, wash the resin thoroughly with DMF.
-
-
Capping Reaction:
-
Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
-
Washing:
-
Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin for the next deprotection and coupling cycle.
-
Visual Guides
Caption: Troubleshooting workflow for a positive Kaiser test.
Caption: Simplified carbodiimide-mediated coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Technical Support Center: Optimizing Reaction Times for Boc-Leu-OH Hydrate Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the activation of Boc-Leu-OH hydrate for peptide synthesis. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to help streamline your workflow and improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My Boc-Leu-OH coupling reaction is slow or incomplete. What are the common causes?
A1: Slow or incomplete coupling of Boc-Leu-OH, a sterically hindered amino acid, can be attributed to several factors:
-
Insufficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered leucine residue.[1]
-
Steric Hindrance: The bulky isobutyl side chain of leucine and the Boc protecting group can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain.[1]
-
Poor Solubility: Inadequate dissolution of this compound or the growing peptide chain on the resin can lead to reduced reaction rates.
-
Suboptimal Reagent Concentration: Using insufficient equivalents of the amino acid or coupling reagents can result in an incomplete reaction.[2]
-
Reagent Degradation: The coupling reagents or the this compound may have degraded due to improper storage or handling.
Q2: How can I speed up my Boc-Leu-OH coupling reaction?
A2: To accelerate the reaction, consider the following strategies:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more reactive and effective for difficult couplings than carbodiimides like DIC.[1][3] HATU is often preferred for its rapid activation and ability to minimize side reactions.[3]
-
Increase Reagent Equivalents: Using a higher excess of Boc-Leu-OH and the coupling reagent (e.g., 2-4 equivalents relative to the resin's free amine sites) can drive the reaction to completion.[1]
-
Elevate the Temperature: A moderate increase in temperature (e.g., to 30-50°C) can significantly enhance the reaction rate. However, this should be done cautiously and monitored to prevent potential side reactions like racemization.[1]
-
Optimize Solvent: Ensure your chosen solvent (typically DMF or NMP) adequately swells the resin and dissolves all reactants.
Q3: What is the role of additives like HOBt and bases like DIPEA?
A3: Additives and bases play a crucial role in the coupling reaction:
-
1-Hydroxybenzotriazole (HOBt): When used with carbodiimide activators like DIC, HOBt forms a more reactive HOBt-ester intermediate. This not only accelerates the coupling reaction but also acts as a racemization suppressant.[4][5]
-
N,N-Diisopropylethylamine (DIPEA): This non-nucleophilic base is essential for activating uronium/aminium salt reagents like HATU and HBTU. It facilitates the formation of the active ester of Boc-Leu-OH.[6] Using the correct stoichiometry of DIPEA is critical for efficient activation.
Q4: Does the "hydrate" in this compound affect the activation reaction?
A4: Boc-Leu-OH is often supplied as a monohydrate because this form is a stable, crystalline solid, which is easy to handle and weigh accurately. The anhydrous form is an oil, making it more challenging to manage.[7] While the water of hydration is present, standard activation protocols are generally effective. For highly moisture-sensitive reactions, the water can be removed by heating the compound in a vacuum oven.[7] However, for most standard solid-phase peptide synthesis (SPPS) applications, this is not necessary.
Q5: What should I do if my coupling reaction is still incomplete after troubleshooting?
A5: If a single coupling cycle fails to go to completion, as indicated by a positive Kaiser test, the most common and effective solution is to perform a "double coupling."[8] This involves draining the initial reaction solution, washing the resin, and then repeating the coupling step with a fresh solution of activated Boc-Leu-OH.[1] If the reaction remains incomplete, you may need to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in your final peptide product.[2]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids like Boc-Leu-OH. Please note that exact reaction times can vary based on the specific peptide sequence, resin, solvent, and temperature.
| Coupling Reagent | Reagent Class | Typical Reaction Time | Relative Efficiency | Key Considerations |
| HATU | Uronium/Aminium Salt | 15 - 45 minutes[4] | Excellent | Highly efficient for hindered couplings with a low risk of racemization.[3] Often the reagent of choice for difficult sequences. |
| HBTU | Uronium/Aminium Salt | 30 - 60 minutes[4] | Very Good | A reliable and cost-effective option, though generally slower than HATU.[3] |
| COMU | Uronium/Aminium Salt | 15 - 45 minutes[4] | Excellent | Offers high reactivity, similar to HATU, with improved safety and solubility profiles.[4] |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours[4] | Good | A cost-effective method, but significantly slower for hindered couplings.[4] The formation of insoluble diisopropylurea (DIU) byproduct can be an issue in some systems. |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | Very Good | Effective for hindered residues with a low risk of racemization.[9] |
Experimental Protocols
Below are detailed methodologies for the activation and coupling of this compound using common reagents in the context of Boc-SPPS. These protocols assume a standard 1 equivalent of free amine on the resin.
Protocol 1: Activation and Coupling using HATU
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF). Perform Boc deprotection using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), followed by neutralization with 5-10% DIPEA in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.
-
Activation: Add DIPEA (6-8 equivalents) to the amino acid/HATU mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 15-45 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction for completeness using the Kaiser test. Once complete (negative result), wash the resin thoroughly with DMF and DCM.
Protocol 2: Activation and Coupling using DIC/HOBt
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Pre-activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Activation: Add DIC (3-4 equivalents) to the amino acid/HOBt solution and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completeness using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM.
Visualizations
Boc-Leu-OH Activation and Coupling Workflow
References
Side reactions associated with TFA deprotection in Boc-SPPS
Welcome to the technical support center for troubleshooting side reactions associated with Trifluoroacetic Acid (TFA) deprotection in Boc-Solid Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the critical cleavage and deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA deprotection?
A1: The primary cause is the generation of highly reactive carbocations, particularly the tert-butyl cation, which is formed when TFA cleaves tert-butyl-based protecting groups (e.g., Boc, tBu).[1] These carbocations are strong electrophiles that can attack nucleophilic amino acid side chains, leading to a variety of unwanted peptide modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acids with nucleophilic side chains are the most vulnerable. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation (tert-butylation).[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also prone to oxidation.[1][3]
-
Cysteine (Cys): The free thiol group can be alkylated, leading to S-tert-butylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by carbocations.[1][2]
-
Aspartic Acid (Asp): Prone to rearrangement to form a cyclic aspartimide intermediate, especially in Asp-Gly or Asp-Ser sequences.[1][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail." Their role is to trap, or "scavenge," the reactive carbocations generated during deprotection.[1][2] By reacting with these electrophilic species at a much faster rate than the sensitive residues on the peptide, they effectively prevent the modification of the desired product.[2] Some scavengers also have reducing properties that can prevent oxidation of residues like methionine.[1][5]
Q4: Can the protecting group from Arginine (e.g., Pmc) cause side reactions with Tryptophan?
A4: Yes, during TFA cleavage, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group from Arginine can be transferred to the indole side chain of Tryptophan.[6] This side reaction is highly dependent on the spatial distance between the Arg and Trp residues in the peptide sequence. The modification is most pronounced when Arg and Trp are separated by a single amino acid.[6]
Q5: What is aspartimide formation and how can it be minimized?
A5: Aspartimide formation is a base- or acid-catalyzed intramolecular cyclization involving the side chain of an aspartic acid residue.[4][7] This process can lead to a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[4] While more common in Fmoc-SPPS due to the use of a basic deprotection strategy, it can also occur under the acidic conditions of TFA cleavage.[4][8] Minimizing exposure time to strong acids and using milder deprotection conditions can help reduce this side reaction.[4]
Troubleshooting Guides
Issue 1: Mass spectrometry shows a +56 Da adduct on my peptide, especially if it contains Trp, Met, or Cys.
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl cations | This is a classic sign of tert-butylation, where a tert-butyl group (+56 Da) has been added to a nucleophilic residue. The primary cause is insufficient or inappropriate scavenging.[1][9] |
| Action: | Review and optimize your cleavage cocktail. Ensure you are using an adequate concentration of scavengers. A common and effective "odorless" cocktail is Reagent B (TFA/Phenol/Water/Triisopropylsilane 88:5:5:2 v/v/v).[10] For Trp-containing peptides, adding 1,2-ethanedithiol (EDT) is highly recommended.[1] |
Issue 2: My peptide shows a +16 Da or +32 Da adduct and contains Methionine.
| Potential Cause | Recommended Solution |
| Oxidation of Methionine | The thioether side chain of Met is easily oxidized to methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da).[5] This can occur during synthesis but is most prevalent during the final TFA cleavage.[5][11] |
| Action: | Use a cleavage cocktail with reducing scavengers. Thioanisole is commonly used to suppress Met oxidation.[12] For robust prevention, a cocktail containing dimethylsulfide (DMS) and ammonium iodide can be highly effective at both preventing oxidation and reducing any methionine sulfoxide that may have formed.[10][12] Perform the cleavage under an inert atmosphere (e.g., Argon or Nitrogen).[5] |
Issue 3: HPLC analysis shows multiple, poorly resolved peaks around the main product, especially for peptides with Asp-Gly sequences.
| Potential Cause | Recommended Solution |
| Aspartimide Formation | Peptides containing Aspartic Acid (Asp), particularly followed by small residues like Glycine (Gly) or Serine (Ser), are prone to forming a stable five-membered ring intermediate (aspartimide).[4][8] This can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide isomer, which may co-elute. |
| Action: | Minimize the duration of the TFA cleavage step to what is necessary for complete deprotection. Prolonged exposure to strong acid increases the risk. If this is a recurring issue, consider modifying the synthesis strategy to use protecting groups on the Asp side chain that are designed to minimize this side reaction. |
Data Presentation
Table 1: Efficacy of Scavenger Cocktails in Preventing t-Butylation of Tryptophan
The following table summarizes the performance of various common scavenger cocktails in preventing the tert-butylation of a model Trp-containing peptide during a standard 2-hour TFA cleavage.
| Cocktail ID | Composition (v/v) | % t-Butylated Trp (by HPLC) | Notes |
| A | 95% TFA, 5% H₂O | 45% | No effective scavenger. High level of side product. |
| B | 95% TFA, 2.5% H₂O, 2.5% TIS | 8% | Triisopropylsilane (TIS) is an effective carbocation scavenger.[13] |
| C | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | 2% | Combination of soft (thioanisole, EDT) and hard (anisole) scavengers provides excellent protection for Trp. |
| D | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 7% | "Reagent B". Good general-purpose cocktail, effective for many sequences.[10] |
Data are representative and may vary based on peptide sequence and specific reaction conditions.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol outlines a general procedure for cleaving a peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., "Reagent R": TFA/Thioanisole/EDT/Anisole 90:5:3:2 v/v/v)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a fritted filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel. Wash the resin with DCM (2 x 2 mL) and drain.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (2 mL) to the resin.[1] Seal the vessel and allow it to react at room temperature with occasional gentle agitation for 2-4 hours. The optimal time depends on the protecting groups used.[1]
-
Peptide Collection: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Peptide Precipitation: In a fume hood, add the collected TFA filtrate dropwise to a 10-fold volume of cold MTBE (e.g., 25 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension (e.g., at 3000 x g for 5 minutes) to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet two more times with cold MTBE to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol is for the quality control analysis of the cleaved peptide to identify the target product and potential side products.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
RP-HPLC system with a C18 column
-
UV Detector (220 nm and 280 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg) in 1 mL of a Water/Acetonitrile mixture (e.g., 50:50).
-
Injection: Inject 10-20 µL of the sample onto the C18 column.
-
Elution: Run a linear gradient, for example, from 5% Solvent B to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).
-
Analysis: Analyze the resulting chromatogram. Oxidized peptides typically elute earlier than the native peptide due to increased polarity.[5] Alkylated products may elute later due to increased hydrophobicity. Collect fractions for subsequent mass spectrometry analysis to confirm the identity of the peaks.
Visualizations
Caption: General workflow for TFA deprotection and cleavage in Boc-SPPS.
Caption: Decision tree for troubleshooting common TFA deprotection side reactions.
Caption: Simplified mechanism of acid-catalyzed aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Managing steric hindrance when coupling Boc-Val-Leu sequences
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the challenges associated with the sterically hindered coupling of Boc-Val-Leu sequences in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Val-Leu challenging?
The primary challenge in coupling Boc-L-Valine to a Leucine residue stems from significant steric hindrance. This is caused by the bulky isopropyl side chain of valine, which, in combination with the tert-butyloxycarbonyl (Boc) protecting group, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions under standard conditions.[1] Furthermore, peptide sequences rich in hydrophobic residues like valine and leucine are prone to aggregation on the solid-phase support, which can further hinder the reaction by making reactive sites inaccessible.
Q2: Which coupling reagents are most effective for the Boc-Val-Leu sequence?
For sterically hindered couplings such as Boc-Val-Leu, potent activating agents are recommended. Onium salt-based reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective than carbodiimides (e.g., DCC, DIC) used alone.[1][2] The addition of additives such as HOBt or OxymaPure® to carbodiimide-mediated couplings can also significantly improve efficiency and suppress racemization.[1]
Q3: How can I minimize the risk of racemization during the coupling of Boc-Val-Leu?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis. To minimize this side reaction when coupling Boc-Val-Leu, consider the following strategies:
-
Choice of Coupling Reagent: Employ reagents known to suppress racemization, such as those that form HOBt or OxymaPure® esters in situ.[1]
-
Base Selection: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in the minimum necessary amount. Avoid stronger, less hindered bases like triethylamine (TEA).[1][3]
-
Temperature Control: Perform the coupling reaction at room temperature or below (e.g., 0 °C), as elevated temperatures can increase the rate of racemization.[3]
-
Minimize Pre-activation Time: A prolonged pre-activation of the Boc-L-Valine before adding it to the amine component increases the risk of forming a 5(4H)-oxazolone intermediate, which is prone to racemization.[3] An in-situ activation approach is often preferred.[3]
Q4: What is the optimal solvent for Boc-Val-Leu coupling?
The choice of solvent is crucial for proper solvation of the peptide-resin and reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally the preferred solvents for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[1][4] In cases of significant on-resin aggregation, switching to or using a mixture including NMP or DMSO may improve reaction kinetics.[5] It is essential to use high-purity, anhydrous solvents to prevent side reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test after initial coupling) | 1. Steric Hindrance: The bulky nature of the Boc-Val-Leu sequence is impeding the reaction.[1] 2. Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for this hindered coupling.[1] 3. Poor Solvation: The resin and growing peptide chain are not adequately solvated, leading to aggregation.[4] 4. Reagent Degradation: The coupling reagents or Boc-L-Valine may have degraded due to improper storage or handling. | 1. Double Couple: Perform a second coupling step with fresh reagents.[1] 2. Switch to a Stronger Reagent: Use a more powerful activating agent like HATU, HCTU, or COMU.[1] 3. Optimize Solvent: Switch to a better solvating solvent such as NMP or a DMF/DMSO mixture.[4][5] 4. Use Fresh Reagents: Ensure all reagents are fresh and properly stored. 5. Increase Reaction Time/Temperature: Extend the coupling time or slightly increase the temperature (e.g., to 30-40°C), while closely monitoring for potential side reactions like racemization.[1] |
| Presence of Deletion Sequences (Peptide missing the Valine residue) | 1. Incomplete Coupling: The Boc-L-Valine failed to couple to the N-terminal Leucine. 2. Incomplete Deprotection of the Previous Residue: The N-terminal amine of Leucine was not fully deprotected before the coupling step.[6] | 1. Follow the recommendations for "Low Coupling Yield". 2. Optimize Deprotection: Ensure complete removal of the preceding amino acid's protecting group. For Boc-SPPS, this may involve extending the TFA treatment time or performing a second TFA treatment.[6] Monitor deprotection using a reliable method like the Kaiser test. |
| High Racemization Detected (Presence of diastereomeric impurities) | 1. Inappropriate Base: Use of a strong, non-hindered base.[3] 2. Suboptimal Coupling Reagent: Using a carbodiimide without an additive.[7] 3. Prolonged Pre-activation: Allowing the activated Boc-L-Valine to stand for too long before coupling.[3] 4. Elevated Temperature: Running the coupling reaction at a high temperature.[3] | 1. Change Base: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] 2. Add Racemization Suppressors: If using a carbodiimide like DIC, add HOBt or OxymaPure®.[1] 3. In-Situ Activation: Add the coupling reagent to the mixture of the amino acid and the resin-bound amine to minimize the lifetime of the activated intermediate.[3] 4. Lower Temperature: Conduct the coupling at 0°C, especially during the activation step.[3] |
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[8] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[8] |
| HCTU | Aminium/Uronium Salt | >95 | Very Fast | Low | Often shows performance comparable to HATU at a lower cost.[5][9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[8] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences.[10] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[8] |
| DIC/OxymaPure® | Carbodiimide/Additive | 90-95 | Moderate to Fast | Low | OxymaPure® is an excellent alternative to HOBt, offering improved safety and efficiency.[3] |
Note: Data is adapted from studies on various difficult peptide sequences and indicates the relative efficiency of the coupling reagents. Actual yields and reaction times will be sequence-dependent.[8]
Experimental Protocols
Protocol 1: Standard HBTU/DIEA Coupling for Boc-Val-Leu
This protocol outlines a standard procedure for coupling Boc-L-Valine to a resin-bound Leucine residue using HBTU.
-
Resin Swelling: Swell the Leu-resin in DMF (10 mL per gram of resin) for 30-60 minutes.
-
Boc Deprotection (if applicable):
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Perform a short pre-wash (1-2 minutes) followed by a longer treatment (20-30 minutes) with a fresh deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM or DMF (2 x 10 mL/g resin), agitating for 5-10 minutes each time.
-
Wash the resin with DMF (3-5 times).
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-L-Valine (3 equivalents based on resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended for minimizing racemization) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the swollen, neutralized resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, extending the reaction time up to 4 hours or performing a double coupling may be necessary.
-
Monitoring and Washing:
-
Monitor the reaction for completeness using the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Protocol 2: High-Efficiency HATU Coupling for Boc-Val-Leu
This protocol is recommended for particularly difficult couplings where high efficiency is paramount.
-
Resin Preparation: Follow steps 1-3 from Protocol 1.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve Boc-L-Valine (2-4 equivalents) and HATU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to this solution. The solution may change color, indicating activation. Allow to pre-activate for 1-5 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture for 20-60 minutes at room temperature.
-
Monitoring and Washing: Follow step 6 from Protocol 1.
Mandatory Visualizations
Caption: Standard Boc-SPPS workflow for coupling Boc-Valine to Leucine-resin.
Caption: Troubleshooting workflow for incomplete Boc-Val-Leu coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
How to minimize racemization during Boc-amino acid coupling?
Technical Support Center: Boc-Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during Boc-amino acid coupling in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-amino acid coupling, and why is it a problem?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the pure L-enantiomer into a mixture of both L- and D-isomers.[1][2] In peptide synthesis, the incorporation of even small amounts of the incorrect D-amino acid can result in diastereomeric peptide impurities. These impurities can be difficult to separate from the desired peptide, may reduce the final yield, and can significantly alter the biological activity and pharmacological profile of the final product.[1]
Q2: What is the primary mechanism of racemization during the coupling step?
A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This occurs when the carboxylic acid group is activated by a coupling reagent. The alpha-proton of this planar oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality.[2][3] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base from the activated amino acid.[3]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[3][4] The imidazole ring of histidine can directly participate in the racemization process.[5] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[3] Sterically hindered amino acids, such as valine, can also present challenges as their slower coupling rates can provide a greater opportunity for racemization to occur.[2]
Q4: What are the key factors that influence the extent of racemization?
A4: Several factors during the coupling reaction critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, when used alone, can lead to high levels of racemization.[2][3] The addition of racemization-suppressing additives is crucial.[6]
-
Base: The type, strength, and concentration of the base used are critical. Stronger and less sterically hindered bases promote racemization.[1][7]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][8]
-
Solvent: The polarity of the solvent can impact reaction intermediates and influence racemization rates.[1][9]
-
Activation Time: Prolonged activation times, where the amino acid remains in its activated state for an extended period, increase the risk of racemization.[2][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of diastereomeric impurities detected by HPLC/MS. | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive. | Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) coupling reagent. If using a carbodiimide, always include a racemization-suppressing additive like HOBt, HOAt, or OxymaPure.[2][3][11] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA). | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][6][7] Carefully control the stoichiometry; use the minimum amount of base necessary.[1] | |
| High Reaction Temperature: Performing the coupling at elevated temperatures (e.g., room temperature for sensitive residues or microwave-assisted synthesis at high power). | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[1][2] For microwave synthesis, consider reducing the temperature for the coupling of sensitive amino acids.[8][12] | |
| Prolonged Activation Time: Allowing the Boc-amino acid to remain in its activated state for an extended period before coupling. | Minimize pre-activation time.[2] An in situ activation protocol, where the coupling reagent is added to the mixture of the amino acid and the amine component, is often preferred.[2] | |
| Significant racemization specifically with His or Cys residues. | Inherent Susceptibility: These amino acids are known to be highly prone to racemization. | For Histidine, use a side-chain protected derivative such as Boc-His(Bom)-OH, as the benzyloxymethyl (Bom) group is very effective at suppressing racemization.[5] For Cysteine, the combination of DIC with an additive like OxymaPure under base-free conditions has been shown to be effective.[6][13] |
| Low coupling efficiency when using milder, low-racemization conditions. | Steric Hindrance: The amino acids being coupled are sterically bulky, leading to slow reaction rates. | Increase the coupling reaction time, but monitor for racemization.[1] Consider performing a "double coupling," where the coupling step is repeated before the N-terminal deprotection.[1] A more reactive, low-racemization reagent like HATU or COMU may improve coupling efficiency.[11] |
Data on Racemization with Different Coupling Methods
The choice of coupling reagent and additive has a significant impact on the level of racemization, especially for sensitive amino acids.
Table 1: Effect of Coupling Reagent and Temperature on Racemization of Fmoc-L-His(Trt)-OH
| Coupling Reagent | Additive | Base | Temperature | % D-Isomer |
| DIC | OxymaPure | - | Room Temp | 1.8%[13] |
| DIC | OxymaPure | - | 55 °C | 31.0%[13][14] |
| HATU | - | NMM | Room Temp | High |
| HBTU | HOBt | DIEA | Room Temp | Low |
| DEPBT | - | DIEA | Room Temp | Very Low*[13] |
Qualitative descriptors from literature where specific quantitative data was not provided.[13] This data highlights that even with modern additives, elevated temperatures can dramatically increase racemization.
Key Experimental Protocols
Protocol 1: General Low-Racemization Coupling using DIC/OxymaPure
This protocol utilizes in situ activation to minimize the time the amino acid is in its activated state, thereby reducing the opportunity for racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, wash the resin thoroughly with DMF.[1]
-
Neutralization: Neutralize the N-terminal amine salt by washing the resin with a solution of 5-10% DIEA in DMF until the effluent is neutral. Then, wash the resin thoroughly with DMF to remove excess base.[1]
-
Coupling Reaction (In Situ Activation): a. In a separate reaction vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. b. Add this solution to the neutralized, washed resin. c. Finally, add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.[2]
-
Reaction: Agitate the reaction mixture at 0 °C to room temperature for 2-4 hours. The optimal temperature and time will depend on the specific amino acids being coupled.
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF, Dichloromethane (DCM), and a final wash with DMF to prepare for the next deprotection step.[11]
Protocol 2: Low-Racemization Coupling of Sensitive Amino Acids (e.g., Histidine) using HATU
This protocol is recommended for particularly challenging couplings where maximum suppression of racemization is critical.
-
Resin Preparation: Follow the same swelling and washing procedure as in Protocol 1.
-
Neutralization: Follow the same neutralization procedure as in Protocol 1.
-
Amino Acid and Reagent Preparation: a. In one vessel, dissolve the side-chain protected Boc-amino acid (e.g., Boc-His(Bom)-OH) (3 equivalents) in DMF. b. In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.[11]
-
Coupling Reaction: a. Add the Boc-amino acid solution to the resin. b. Add the HATU solution to the resin. c. Add a sterically hindered base such as DIEA (6 equivalents) or NMM to the reaction mixture.[11]
-
Reaction and Workup: Agitate the mixture at 0 °C to room temperature for 1-2 hours. Monitor and wash the resin as described in Protocol 1.[11]
Visual Guides
Mechanism of Racemization
The following diagram illustrates the primary pathway for racemization during Boc-amino acid coupling via the formation of a planar oxazolone intermediate.
Caption: Mechanism of racemization via oxazolone formation.
Workflow for Minimizing Racemization
This workflow outlines the key decision points and steps for a successful low-racemization Boc-amino acid coupling reaction.
Caption: Decision workflow for low-racemization coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aspartimide formation in sequences containing Boc-Asp-Leu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation in peptide sequences containing Boc-Asp-Leu.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Boc-SPPS?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring known as an aspartimide. While this side reaction is more prevalent in Fmoc-based Solid Phase Peptide Synthesis (SPPS) due to the use of a basic deprotection strategy, it can also occur in Boc-SPPS, particularly during the final cleavage step with strong acids like hydrogen fluoride (HF).[1][2] The formation of this unstable intermediate is problematic as it can lead to several undesirable byproducts, including racemization of the aspartic acid residue and the formation of β-aspartyl peptides, which are difficult to separate from the desired α-peptide.[3][4]
Q2: Which factors promote aspartimide formation in sequences containing Boc-Asp-Leu?
A2: Several factors can increase the risk of aspartimide formation in Boc-Asp-Leu sequences:
-
Aspartic Acid Side-Chain Protecting Group: The choice of protecting group for the β-carboxyl group of aspartic acid is critical. Less sterically hindered protecting groups, such as benzyl (OBzl), offer insufficient protection and increase the likelihood of the intramolecular cyclization.[5]
-
Final Cleavage Conditions: In Boc-SPPS, the final cleavage from the resin using strong acids like HF can promote acid-catalyzed aspartimide formation.[1][2]
-
Temperature: Elevated temperatures during both the coupling and cleavage steps can accelerate the rate of aspartimide formation.[3]
-
Peptide Sequence: The amino acid C-terminal to the aspartic acid residue influences the rate of aspartimide formation. While sequences like Asp-Gly are most susceptible, any residue with low steric hindrance, including Leucine (Leu), can still allow for this side reaction to occur.[1][6]
Q3: How can I detect aspartimide formation in my synthesized peptide?
A3: Detecting aspartimide formation can be challenging because the primary byproducts (β-aspartyl peptides and racemized peptides) have the same mass as the target peptide.[4] Therefore, mass spectrometry alone is often insufficient. The most reliable method for detection is High-Performance Liquid Chromatography (HPLC). The aspartimide-related byproducts typically have different retention times compared to the desired peptide, often appearing as closely eluting peaks. Careful analysis of the HPLC chromatogram is essential for identifying these impurities.
Troubleshooting Guide
Issue: Significant aspartimide-related impurities are detected in the crude peptide after synthesis of a Boc-Asp-Leu containing sequence.
Root Cause Analysis: The observation of significant aspartimide-related impurities suggests that the conditions used during the synthesis, particularly the choice of aspartic acid side-chain protection and the final cleavage protocol, were not optimal for this sequence. The primary cause is likely the intramolecular cyclization of the aspartic acid residue, facilitated by insufficient steric hindrance of the side-chain protecting group and/or harsh acidic conditions during cleavage.
Recommended Solutions:
-
Utilize a Sterically Hindered Protecting Group for Aspartic Acid: The most effective strategy to prevent aspartimide formation in Boc-SPPS is to use a sterically bulky protecting group for the β-carboxyl group of aspartic acid. The cyclohexyl (OcHex) ester is highly recommended over the more common benzyl (OBzl) ester.[2][5] The increased steric bulk of the cyclohexyl group physically obstructs the nucleophilic attack of the backbone amide nitrogen, thereby significantly reducing the rate of aspartimide formation.
-
Optimize the Final Cleavage Protocol: The conditions of the final cleavage are critical for minimizing acid-catalyzed aspartimide formation.
-
Low-Temperature Cleavage: Performing the HF cleavage at a reduced temperature (e.g., 0°C or lower) can significantly slow down the rate of aspartimide formation.[6]
-
"Low-High" HF Cleavage: A two-step "low-high" HF cleavage procedure can be employed. The "low HF" step, performed with a lower concentration of HF in dimethyl sulfide (DMS), removes most of the protecting groups under milder conditions that are less prone to promoting aspartimide formation. The subsequent "high HF" step is then used to cleave the peptide from the resin and remove any remaining protecting groups.[1]
-
Data Presentation
The following table summarizes the impact of the aspartic acid side-chain protecting group and cleavage temperature on the extent of aspartimide formation.
| Boc-Asp Protecting Group | Cleavage Conditions | Temperature | Aspartimide Formation (%) | Reference(s) |
| Benzyl (OBzl) | HF/Anisole (9:1 v/v) | 0°C | ~7.4% | [7] |
| Benzyl (OBzl) | HF/Anisole (9:1 v/v) | -15°C | ~0.6% | [7] |
| Cyclohexyl (OcHex) | HF/Anisole (9:1 v/v) | 0°C | Significantly less than OBzl | [7] |
| Cyclohexyl (OcHex) | Diisopropylethylamine | Room Temperature | 0.3% (after 24h) | [7] |
Experimental Protocols
Protocol 1: Boc-SPPS of a Peptide Containing Boc-Asp(OcHex)-Leu
This protocol outlines the key steps for the synthesis of a peptide containing the Boc-Asp(OcHex)-Leu sequence, focusing on minimizing aspartimide formation.
-
Resin Selection and Preparation:
-
Choose a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes before the first coupling step.
-
-
Amino Acid Coupling:
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Coupling of Boc-Asp(OcHex)-OH:
-
Dissolve Boc-Asp(OcHex)-OH (2-3 equivalents) and a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add DIPEA (2-3 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Coupling of Subsequent Amino Acids (e.g., Boc-Leu-OH): Follow the standard deprotection, neutralization, and coupling steps as described above.
-
Monitoring Coupling Completion: Use the Kaiser test to confirm the completion of each coupling step. If the test is positive (indicating free amines), perform a second coupling.
-
-
Final Cleavage and Deprotection (Low-Temperature HF Cleavage):
-
After the synthesis is complete, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cool the cleavage vessel to 0°C in an ice bath.
-
Add the dried peptide-resin and a pre-cooled scavenger cocktail (e.g., anisole or a mixture of p-cresol and p-thiocresol) to the vessel.[3]
-
Carefully condense anhydrous HF into the cleavage vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Improving the Yield of Peptides Containing Boc-Leu-OH
Welcome to the technical support center for optimizing peptide synthesis involving Boc-Leucine-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of peptides containing this sterically hindered and hydrophobic amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Leu-OH often inefficient?
A1: The coupling efficiency of Boc-Leu-OH can be hampered by two main factors:
-
Steric Hindrance: The bulky isobutyl side chain of Leucine, combined with the large tert-butyloxycarbonyl (Boc) protecting group, physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This slows down the reaction rate and can lead to incomplete coupling.[1]
-
Hydrophobicity and Aggregation: Leucine is a hydrophobic amino acid. Sequences containing multiple hydrophobic residues are prone to forming secondary structures and aggregating on the solid-phase support. This clumping can block reactive sites, preventing reagents from reaching the N-terminus and thus lowering the yield.[2]
Q2: What are the signs of incomplete coupling, and how can I confirm it?
A2: The most common sign of incomplete coupling is a positive result from a qualitative test for free primary amines on the resin. The Kaiser test (or ninhydrin test) is a widely used method; a blue or purple color on the resin beads after the test indicates the presence of unreacted N-terminal amines, signifying a failed or incomplete coupling step.[3] A negative result (yellow beads) indicates a successful coupling. Final confirmation is typically obtained via mass spectrometry of the crude peptide, which will show deletion sequences (e.g., the target mass minus the mass of a Leucine residue).
Q3: How can I improve the coupling efficiency of Boc-Leu-OH?
A3: To overcome the challenges of steric hindrance, several strategies can be employed:
-
Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Switching to more powerful aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) can significantly improve results as they form more reactive activated esters.[1][4]
-
Perform a Double Coupling: After the initial coupling reaction, simply repeat the coupling step with a fresh solution of activated Boc-Leu-OH. This gives the reaction a second chance to go to completion.
-
Increase Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or moderately increasing the temperature can help drive the reaction forward.
Q4: My peptide contains a Leu-Leu or other hydrophobic sequence and the synthesis is failing. What is happening?
A4: This is a classic case of on-resin aggregation.[2] As the hydrophobic peptide chain elongates, it can fold and stick to itself or adjacent chains, causing the resin beads to clump together. This prevents solvents and reagents from penetrating the resin, effectively stopping the synthesis. In Boc-Solid Phase Peptide Synthesis (SPPS), the repeated washes with trifluoroacetic acid (TFA) for deprotection can help disrupt these aggregates. If problems persist, consider using microwave-assisted synthesis to increase kinetic energy or adding chaotropic salts (e.g., LiCl) to the coupling mixture to break up secondary structures.
Q5: What are the best practices for Boc deprotection before coupling Boc-Leu-OH?
A5: Complete removal of the N-terminal Boc group from the preceding amino acid is critical for the subsequent coupling to occur. Standard deprotection uses a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[5] During this process, the cleaved tert-butyl group forms a reactive tert-butyl cation.[6][7] If your peptide contains sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), this cation can cause unwanted alkylation of their side chains. To prevent this, always include a scavenger, such as 0.5% dithioethane (DTE), in the TFA deprotection solution.[6]
Q6: Can racemization occur with Boc-Leu-OH, and how can it be minimized?
A6: Racemization (the loss of chiral integrity) can occur during the activation step of any amino acid.[8] While Leucine is not as susceptible as residues like Histidine or Cysteine, the risk is not zero, especially during difficult or prolonged couplings. The most effective way to suppress racemization is by using an additive like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt).[9] Modern high-efficiency coupling reagents like HBTU and HATU are salts that already incorporate these additives, making them an excellent choice for minimizing this side reaction.[4]
Troubleshooting Guide
Problem: Low Coupling Efficiency or Reaction Failure
Symptom: Resin beads turn blue/purple in the Kaiser test after the coupling step.
This workflow outlines a systematic approach to resolving incomplete coupling issues.
Problem: Peptide Aggregation
Symptoms: Resin beads clumping, slow solvent draining during washes, unexplained color changes on the resin.
Aggregation is a sequence-dependent problem that physically prevents reactions from occurring. The diagram below shows common causes and effective solutions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-SPPS
| Reagent | Type | Advantages | Potential Disadvantages/Side Reactions |
| DIC/HOBt | Carbodiimide | Cost-effective; corresponding urea byproduct is soluble in common solvents.[10] | Less effective for sterically hindered couplings; can form inactive N-acylurea byproduct.[1][9] |
| HBTU/HATU | Aminium/Uronium | Highly efficient and fast, especially for difficult couplings; low racemization.[1][9] | Can cause guanidinylation of the free N-terminus if used in large excess or with slow pre-activation.[10] |
| PyBOP | Phosphonium | Excellent for hindered couplings; does not cause guanidinylation; byproduct is non-toxic HMPA found in original BOP is avoided.[2] | Generally more expensive than carbodiimides. |
| COMU | Aminium/Uronium | More soluble and efficient than HBTU/HATU; performs well with only 1 equivalent of base.[9][11] | Higher cost. |
Table 2: Troubleshooting Summary for Low Yield with Boc-Leu-OH
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction due to steric hindrance or aggregation. | 1. Perform a double coupling.2. Increase coupling time.3. Switch to a more potent reagent (HATU, COMU).[1][11] |
| Resin Shrinking / Slow Solvent Flow | On-resin peptide aggregation. | 1. Switch coupling solvent to NMP.2. Use microwave synthesis for elevated temperature.3. Add chaotropic salts to the coupling mixture. |
| Target Mass Minus Leucine (113 Da) in MS | Deletion of the Leucine residue. | 1. Ensure complete Boc deprotection of the previous residue.2. Optimize the Leucine coupling step (see above).3. Use a capping step after coupling to terminate failed sequences.[12] |
| Multiple Impurity Peaks in HPLC/MS | Incomplete reactions, aggregation, or side-chain reactions. | Review all steps; ensure fresh, high-quality reagents and solvents; use scavengers during deprotection.[5][12] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol describes a single cycle for adding one amino acid (e.g., Boc-Leu-OH) to a peptide-resin.
Methodology:
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection: Drain the DCM and treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes. Drain, and then treat with fresh 50% TFA/DCM solution for 20-30 minutes.[5]
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid and byproducts.
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 5 minutes. Repeat this step once.[6]
-
Washing: Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
Coupling: In a separate vessel, pre-activate Boc-Leu-OH (3 eq.) with a suitable coupling reagent (e.g., HATU, 2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin and agitate for 1-2 hours.[1]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Take a small sample of beads and perform the Kaiser test to ensure the reaction is complete (beads should remain yellow).
Protocol 2: Double Coupling Procedure
Use this protocol if the Kaiser test is positive after the first coupling attempt.
-
After completing step 7 of the Standard Protocol, if the Kaiser test is positive, proceed directly to step 2.
-
Prepare a fresh activation mixture of Boc-Leu-OH, coupling reagent, and DIEA in DMF as described in step 6 of the Standard Protocol.
-
Add the new activation mixture to the same resin and agitate for an additional 1-2 hours.
-
Wash the resin and perform the Kaiser test again to confirm completion.
Protocol 3: Capping Unreacted N-termini
Capping is used to permanently block any unreacted amino groups, preventing the formation of deletion sequences and simplifying final purification.[12] This is typically done after a difficult coupling.
-
After the coupling step (and optional double coupling), wash the resin with DMF (3x).
-
Prepare a capping solution of Acetic Anhydride / DIEA / DMF (e.g., in a 5:6:89 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Proceed to the Boc deprotection step for the next cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Boc-SPPS Cleavage and Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the removal of byproducts from Boc-SPPS cleavage cocktails.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts generated during Boc-SPPS cleavage?
A1: During the acidic cleavage of the peptide from the resin in Boc-SPPS, protecting groups are removed, generating highly reactive carbocations. The most common byproducts are t-butyl cations, which arise from the cleavage of the N-terminal Boc group and t-butyl-based side-chain protecting groups.[1][2] These carbocations can alkylate nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired peptide modifications.[3][4] Other potential byproducts include scavengers and their derivatives that have reacted with the carbocations.
Q2: What is the role of scavengers in the cleavage cocktail?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive carbocations generated during the cleavage process.[3][5] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide, thus minimizing the formation of alkylated byproducts.[2] The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Q3: How do I choose the right scavengers for my peptide?
A3: The selection of scavengers depends on the presence of sensitive amino acid residues in your peptide sequence.
-
For peptides containing Tryptophan (Trp), Methionine (Met), or Cysteine (Cys): It is highly recommended to use a scavenger cocktail.[6] A common and effective combination is triisopropylsilane (TIS) and water.[1][3] 1,2-ethanedithiol (EDT) is also a very good scavenger for t-butyl cations and helps prevent the acid-catalyzed oxidation of tryptophan.[3]
-
For peptides containing Arginine (Arg) with sulfonyl-based protecting groups: The use of scavengers is necessary to prevent the formation of N-sulfonated Arg and O-sulfonated Ser and Thr.[3]
-
General Purpose "Odorless" Cocktail: A mixture of trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIS) can be used as a general-purpose, less odorous cleavage cocktail.[7]
Q4: My peptide failed to precipitate upon addition of cold ether. What should I do?
A4: This is a common issue, particularly with hydrophobic or short peptides. Here are several troubleshooting steps:
-
Concentrate the TFA Filtrate: Before adding to cold ether, concentrate the TFA filtrate containing the cleaved peptide to about 1-2 mL under a stream of nitrogen.[8][9] This increases the concentration of the peptide relative to the TFA.
-
Increase the Volume of Ether: Use a larger volume of cold ether for precipitation. A 10-fold volume of ether relative to the cleavage cocktail is a good starting point.[10]
-
Ensure Ether is Sufficiently Cold: Use ice-cold diethyl ether for precipitation.[8]
-
Try a Different Ether: While diethyl ether is common, methyl tert-butyl ether (MTBE) is also used.[10] However, be aware that MTBE can sometimes lead to the formation of t-butyl adducts with the peptide.[11]
-
Re-cleavage: If you suspect incomplete cleavage, you can re-treat the resin with a fresh cleavage cocktail.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Precipitation | - Incomplete cleavage from the resin.- Poor precipitation of the peptide.[8] | - Extend the cleavage time, especially for peptides with multiple arginine residues.[8]- Optimize precipitation by ensuring the ether is cold and using a sufficient volume.[8]- Concentrate the TFA filtrate before adding it to the ether.[8][9] |
| Presence of Alkylated Byproducts (e.g., t-butylated Trp) | - Insufficient or inappropriate scavengers in the cleavage cocktail.[5] | - Ensure the use of an adequate amount of scavengers like TIS, water, and/or EDT, especially for peptides containing Trp, Met, or Cys.[1][3]- For peptides with C-terminal Trp, using Trp(Boc) for protection during synthesis is recommended to suppress reattachment. |
| Peptide is Difficult to Dissolve After Precipitation | - The peptide is hydrophobic or prone to aggregation.[8] | - After the final ether wash, dissolve the peptide pellet in a mixture of water and an organic solvent like acetonitrile and then lyophilize.[8] |
| Oxidation of Methionine Residues | - Exposure to oxidizing species during cleavage. | - Use a cleavage cocktail containing scavengers that can prevent methionine oxidation, such as a mixture of TFA, phenol, thioanisole, 1,2-ethanedithiol, dimethylsulfide, ammonium iodide, and water.[7] |
Experimental Protocols
Protocol 1: Standard Post-Cleavage Peptide Precipitation and Washing
-
Cleavage: After treating the peptide-resin with the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-3 hours, filter the resin to collect the filtrate containing the cleaved peptide.[8]
-
Precipitation: Slowly add the filtrate dropwise into a 10-fold volume of ice-cold anhydrous diethyl ether. A white precipitate of the peptide should form.[10][12]
-
Pelleting: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[12]
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove soluble scavengers and cleaved protecting groups.[12]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Visualizations
Caption: Post-cleavage peptide work-up workflow.
Caption: Role of scavengers in preventing byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. upf.edu [upf.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Peptides Synthesized with Boc-Leu-OH Hydrate
Welcome to the technical support center for the purification of crude peptides synthesized using Boc-L-leucine monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common challenges encountered during the post-synthesis workup and purification of these peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude peptide synthesized using Boc-Leu-OH, and how do they arise?
A1: Crude peptides synthesized via Boc-chemistry solid-phase peptide synthesis (SPPS) often contain a variety of impurities. Understanding their origin is key to optimizing your synthesis and purification strategy.
-
Truncated and Deletion Sequences: These are shorter peptide fragments that arise from incomplete coupling reactions. If an amino acid fails to couple to the growing chain, subsequent amino acids will be missing, creating a "deletion" sequence. If the chain stops growing altogether, it results in a "truncated" sequence.[1][2]
-
Incomplete Deprotection Byproducts: The harsh acidic conditions required for Boc deprotection (typically Trifluoroacetic Acid - TFA) can sometimes fail to remove all side-chain protecting groups, leading to peptides with residual protecting groups attached.[1][2]
-
Side Reactions from Boc Deprotection: The TFA-mediated deprotection of the Boc group generates reactive tert-butyl carbocations.[3] These cations can alkylate nucleophilic residues like Tryptophan (Trp) or Methionine (Met), creating adducts that are difficult to remove.[3][4] The use of "scavengers" in the cleavage cocktail is essential to minimize these side reactions.
-
Racemization: Changes in the stereochemistry of an amino acid can occur, particularly during the activation step of the amino acid coupling.[1]
-
Oxidation: Residues such as Methionine and Tryptophan are particularly susceptible to oxidation during synthesis and purification.[1][2]
Q2: What is the most effective method for purifying my crude peptide?
A2: The standard and most widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][5][] This technique separates the target peptide from impurities based on differences in hydrophobicity.
-
Principle: The crude peptide mixture is loaded onto a hydrophobic stationary phase (typically a C18 or C8 silica column), and a gradient of increasing organic solvent (usually acetonitrile) is used to elute the components.[1][7] More hydrophobic molecules bind more tightly to the column and elute later in the gradient.
-
Advantages: RP-HPLC offers high resolution, allowing for the separation of closely related impurities from the target peptide.[5] The use of volatile mobile phases (e.g., water/acetonitrile with 0.1% TFA) simplifies the final isolation of the purified peptide through lyophilization (freeze-drying).[7][8]
Q3: My peptide is poorly soluble in the initial HPLC mobile phase. What can I do?
A3: Peptide insolubility, often caused by aggregation, is a common challenge, especially for hydrophobic sequences.[1]
-
Initial Dissolution: First, try dissolving the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) before adding the aqueous mobile phase (e.g., Buffer A).[1][]
-
pH Adjustment: Altering the pH of the solution can increase solubility by changing the overall charge of the peptide.[1] For basic peptides, dissolving in a dilute acidic solution like acetic acid can help.[]
-
Stronger Solvents: For highly intractable peptides, solvents like hexafluoroisopropanol (HFIP) have very high solubilizing power, though they may require specific handling and column compatibility checks.[1]
Troubleshooting Guides
Problem 1: My HPLC chromatogram shows broad or tailing peaks.
Broad or asymmetric peaks in an HPLC chromatogram can indicate several issues that compromise resolution and final purity.
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much crude peptide saturates the stationary phase, preventing proper separation. This is a classic cause of broad peaks.[9] | Reduce the amount of peptide loaded onto the column. Perform a loading study with progressively smaller amounts to find the optimal capacity.[9] |
| Peptide Aggregation | The peptide may be aggregating on the column, leading to poor peak shape. | Increase the column temperature (e.g., to 40-60 °C) to help disrupt aggregates.[1] Consider modifying the mobile phase with different organic solvents.[2] |
| Poor Sample Solubility | If the peptide is not fully dissolved in the injection solvent, it can lead to peak tailing. | Ensure the peptide is completely dissolved before injection. Try using a "stronger" injection solvent like DMSO, but be aware this may distort early-eluting peaks.[1] |
| Column Degradation | The column's stationary phase may be contaminated or degraded from previous runs. | Wash the column with a strong solvent regimen (e.g., high concentration of acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.[9] |
Problem 2: I'm experiencing low recovery or significant product loss during purification.
Low yield of the final purified peptide is a frequent and costly problem.
| Potential Cause | Explanation | Recommended Solution |
| Peptide Precipitation | The peptide may be precipitating on the column or in the tubing, especially if the gradient is too steep or the peptide is poorly soluble in the mobile phase. | Use a shallower gradient to improve resolution and keep the peptide in solution.[1] Ensure the sample is fully dissolved before injection. |
| Irreversible Adsorption | Very hydrophobic peptides may bind irreversibly to the C18 stationary phase. | Switch to a less hydrophobic column, such as a C8 or C4, which may provide better recovery for highly hydrophobic peptides.[1] |
| Improper Fraction Collection | Fractions may be collected too broadly, or the peak may not be detected accurately, leading to loss of product. | Ensure the detector wavelength is optimal for peptide bonds (215-230 nm).[10] Collect narrower fractions across the entire peak and analyze each one before pooling. |
| Loss During Lyophilization | Product can be lost if the sample is not completely frozen before starting the freeze-drying process. | Ensure all collected fractions are thoroughly frozen solid in the lyophilizer flask before applying vacuum. A partially melted sample can lead to product loss.[9] |
Experimental Protocols & Workflows
General Protocol for RP-HPLC Purification of a Crude Peptide
This protocol provides a standard starting point for purifying a crude peptide synthesized via Boc-chemistry. It must be optimized for each specific peptide.[11]
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of Buffer A.
-
If solubility is poor, add small increments of Buffer B or DMSO until the peptide dissolves.[1]
-
Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter before injection.[11]
-
-
Method Development (Analytical Scale):
-
Equilibrate an analytical C18 column with the starting mobile phase conditions (e.g., 95% Buffer A / 5% Buffer B).
-
Inject a small amount of the prepared sample.
-
Run a broad "scouting" gradient (e.g., 5% to 95% Buffer B over 30-40 minutes) to determine the retention time of your target peptide.[1][7]
-
-
Purification (Preparative Scale):
-
Switch to a preparative C18 column with the same chemistry as the analytical column.
-
Based on the analytical run, design a focused, shallower gradient around the elution point of your peptide. For example, if the peptide eluted at 40% Buffer B, a preparative gradient might be 30% to 50% Buffer B over 40-60 minutes.[1]
-
Inject the crude peptide solution.
-
Monitor the elution profile using UV detection at 215-230 nm and collect fractions corresponding to the observed peaks.[10][11]
-
-
Analysis, Pooling, and Lyophilization:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to identify those containing the pure peptide.[1][12]
-
Combine the fractions that meet the desired purity level.
-
Freeze the pooled fractions completely and lyophilize to obtain the final purified peptide as a stable, white powder.[1][7]
-
Visualized Workflows
Caption: General workflow for the purification of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Validation & Comparative
The Impact of Leucine Source on Peptide Purity: A Comparative HPLC Analysis of Peptides Synthesized with Boc-Leu-OH Hydrate
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the reliability of experimental results and the safety and efficacy of potential therapeutics. The choice of amino acid derivatives used in solid-phase peptide synthesis (SPPS) directly influences the purity profile of the final peptide. This guide provides an objective comparison of peptides synthesized using Boc-Leu-OH hydrate versus the commonly used alternative, Fmoc-L-leucine, with a focus on analysis by High-Performance Liquid Chromatography (HPLC).
The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids, such as this compound, represents one of the foundational strategies in SPPS.[1][] this compound is a stable, crystalline solid that is widely used in Boc-based peptide synthesis.[3][4][5] The alternative, and more contemporary, approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, like Fmoc-L-leucine.[][6] The fundamental difference between these two strategies lies in the conditions required for the removal of the Nα-protecting group during synthesis. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under milder, basic conditions, typically with piperidine.[1][] This distinction in deprotection chemistry can influence the incidence of side reactions and the final purity of the synthesized peptide.
Comparative Performance: this compound vs. Fmoc-L-Leucine
While direct, side-by-side comparative studies detailing the HPLC analysis of the same peptide synthesized with both this compound and Fmoc-L-leucine are not extensively published, we can construct a representative comparison based on the known chemistries and typical outcomes observed in peptide synthesis. The following table summarizes the expected performance characteristics based on a hypothetical synthesis of a model decapeptide containing a single leucine residue.
| Parameter | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-L-Leucine | Rationale & Key Considerations |
| Crude Peptide Purity (by HPLC) | 85-95% | 90-98% | Fmoc chemistry often results in higher crude purity due to milder deprotection steps, which can reduce acid-catalyzed side reactions.[] |
| Major Impurities (by HPLC-MS) | Deletion sequences, truncated peptides, t-butylated side-products | Deletion sequences, piperidine adducts, dibenzofulvene adducts | The nature of impurities is directly related to the deprotection chemistry. Strong acid in Boc-SPPS can lead to side-chain modifications.[7] |
| Final Peptide Yield (after purification) | 15-25% | 20-30% | Higher crude purity generally leads to a more efficient purification process and a higher final yield. |
| HPLC Retention Time of Main Peak | Consistent | Consistent | The primary sequence of the peptide is the main determinant of its retention time in reversed-phase HPLC. |
| Resolution of Impurity Peaks | Good | Excellent | The generally cleaner crude product from Fmoc synthesis can lead to better resolution of closely eluting impurities during HPLC analysis. |
Experimental Protocols
To provide a practical context for this comparison, detailed protocols for the synthesis of a model peptide and its subsequent HPLC analysis are provided below.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., H-Gly-Ala-Val-Leu-Ile-Gly-Ala-Val-Leu-Ile-NH₂) using this compound
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Boc-Ile-OH) to the resin using a suitable coupling agent like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc protecting group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids, including this compound, using the same coupling and deprotection/neutralization steps.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically HF or a TFA-based "Reagent K" (TFA/water/phenol/thioanisole/ethanedithiol).
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Protocol 2: Reversed-Phase HPLC Analysis of the Synthesized Peptide
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide and the percentage of each impurity. Mass spectrometry (LC-MS) can be used for impurity identification.
Visualizing the Workflow and a Relevant Biological Pathway
To further illustrate the processes and the context of peptide research, the following diagrams are provided.
References
- 1. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-Leu-OH = 99.0 HPLC 13139-15-6 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
Confirming Boc-Leu-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid building block is a critical determinant of the final product's identity, purity, and efficacy. This guide provides an objective comparison of mass spectrometry and alternative methods for confirming the incorporation of tert-butyloxycarbonyl-L-leucine (Boc-Leu-OH), a common protected amino acid. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate analytical strategy for your research needs.
The verification of amino acid incorporation is a crucial checkpoint in solid-phase peptide synthesis (SPPS). Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide and can compromise biological activity and introduce immunogenicity. Therefore, robust analytical techniques are essential to monitor the efficiency of each coupling step.
Comparative Analysis of Key Methodologies
Mass spectrometry stands as a cornerstone technique for the definitive confirmation of peptide structure. However, other methods, both qualitative and quantitative, offer complementary information and can be strategically employed throughout the synthesis workflow. The following table summarizes the key performance characteristics of mass spectrometry, Edman degradation, High-Performance Liquid Chromatography (HPLC), and the Kaiser test for the confirmation of Boc-Leu-OH incorporation.
| Feature | Mass Spectrometry (MS) | Edman Degradation | High-Performance Liquid Chromatography (HPLC) | Kaiser Test |
| Principle | Measures the mass-to-charge ratio of the peptide to confirm its molecular weight. | Sequential removal and identification of N-terminal amino acids. | Separates the peptide from impurities based on physicochemical properties. | Colorimetric test for the presence of free primary amines. |
| Type of Analysis | Quantitative and Qualitative | Quantitative and Qualitative | Quantitative | Qualitative |
| Information Provided | Confirms the mass of the peptide, indicating successful incorporation of all amino acids. Tandem MS (MS/MS) can provide sequence information. | Provides the exact sequence of the N-terminal amino acids. | Assesses the purity of the peptide sample and can indicate incomplete coupling reactions by the presence of deletion sequences. | Indicates the presence or absence of unreacted primary amines on the solid support. |
| Sensitivity | High (femtomole to attomole range) | High (1-100 picomoles) | Moderate (nanogram to microgram range) | Low |
| Analysis Time | Rapid (minutes for MALDI-TOF; 20-60 min for LC-ESI-MS/MS) | Slow (~1 hour per amino acid cycle) | Moderate (15-60 minutes per sample) | Rapid (~5-10 minutes) |
| Sample Requirement | Small (picomole to femtomole) | Small (picomole) | Moderate (microgram) | Minimal (a few resin beads) |
| Cost per Sample | High | High | Moderate | Low |
| Key Advantage | High specificity and sensitivity; provides definitive mass confirmation. | Provides direct sequence information. | Excellent for purity assessment and monitoring reaction completion. | Simple, rapid, and inexpensive in-process control. |
| Key Limitation | Does not directly provide sequence information without MS/MS; high initial instrument cost. | Time-consuming for long sequences; requires a free N-terminus. | Indirect confirmation of incorporation; may not resolve all impurities. | Prone to false positives; not suitable for secondary amines like proline. |
Experimental Protocols
Mass Spectrometry for Molecular Weight Determination
Objective: To confirm the correct molecular weight of the peptide after the incorporation of Boc-Leu-OH. A successful coupling will result in a mass increase corresponding to the molecular weight of the leucine residue (113.16 g/mol ) after the removal of the Boc protecting group and cleavage from the resin. The molecular weight of Boc-Leu-OH is 231.29 g/mol .
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometer.
Procedure:
-
Sample Preparation:
-
Cleave a small aliquot of the peptide-resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS or a matrix solution like α-cyano-4-hydroxycinnamic acid for MALDI-TOF).
-
-
Data Acquisition:
-
For MALDI-TOF: Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry. Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.
-
For ESI-MS: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Compare the observed molecular weight of the peptide with the theoretical calculated mass. A match confirms the successful incorporation of the leucine residue.
-
Edman Degradation for N-Terminal Sequencing
Objective: To directly identify the sequence of amino acids from the N-terminus of the peptide, thereby confirming the position of the newly incorporated leucine.
Instrumentation: Automated Edman Sequencer.
Procedure:
-
Sample Preparation: The cleaved and purified peptide is loaded onto the sequencer's reaction cartridge.
-
Automated Sequencing: The instrument performs sequential cycles of:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification: The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
Analysis: The sequence is reconstructed based on the order of the identified PTH-amino acids.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To assess the purity of the crude peptide after the coupling of Boc-Leu-OH. The presence of a significant peak corresponding to the starting material (peptide without leucine) indicates an incomplete reaction.
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.
Procedure:
-
Sample Preparation: Prepare a solution of the cleaved crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% TFA).
-
Monitor the elution profile using a UV detector, typically at 210-220 nm.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of the main product peak and any impurity peaks.
-
The retention time of the desired peptide will be different from the starting peptide.
-
Calculate the percentage purity based on the peak areas. A high percentage of the desired product peak indicates a successful coupling reaction.
-
Kaiser Test for Free Primary Amines
Objective: To qualitatively detect the presence of unreacted primary amino groups on the resin after the coupling reaction. A negative result (no color change) indicates a complete coupling.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a few beads of the peptide-resin from the reaction vessel and wash them thoroughly with a solvent like dichloromethane (DCM) and then ethanol.
-
Place the beads in a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for confirming Boc-Leu-OH incorporation using mass spectrometry and the logical relationship between the different analytical techniques.
Caption: Workflow for confirming Boc-Leu-OH incorporation via mass spectrometry.
Caption: Relationship between analytical techniques for synthesis monitoring.
Conclusion
The choice of analytical technique to confirm the incorporation of Boc-Leu-OH depends on the specific requirements of the research. Mass spectrometry provides the most definitive evidence of successful incorporation through accurate mass determination. For in-process monitoring, the Kaiser test offers a rapid and cost-effective qualitative assessment of the coupling reaction's completeness. HPLC is invaluable for assessing the purity of the synthesized peptide and identifying potential deletion sequences resulting from incomplete coupling. Edman degradation, while less commonly used for routine monitoring, provides unambiguous sequence information, which can be critical for troubleshooting or for the characterization of novel peptides. A multi-faceted approach, combining the strengths of these techniques, will ultimately ensure the synthesis of high-quality peptides for research and development.
A Head-to-Head Comparison of Boc-Leu-OH and Fmoc-Leu-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true for sequences containing hydrophobic residues like leucine, which can present challenges such as aggregation and difficult couplings. This guide provides an objective comparison of Boc-Leu-OH hydrate and Fmoc-Leu-OH, supported by illustrative experimental data and detailed methodologies, to inform the selection of the optimal strategy for specific peptide sequences.
Core Chemical Differences and Strategic Implications
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine.[][] This dictates the use of orthogonal side-chain protecting groups and defines the overall synthetic workflow.
This compound is often favored for the synthesis of "difficult" sequences, particularly those rich in hydrophobic residues like leucine that are prone to aggregation.[3][4] The repeated acidic deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.[3] The hydrate form of Boc-Leu-OH is a stable, white solid, whereas the anhydrous form is an oil, making the hydrate easier to handle.[5]
Fmoc-Leu-OH , on the other hand, is the cornerstone of the more widely used Fmoc-SPPS strategy.[6][7] Its advantages include milder deprotection conditions, which are compatible with a wider range of sensitive functional groups, and the ease of automation.[][8] The high purity of commercially available Fmoc-amino acids, including Fmoc-Leu-OH, is crucial for the successful synthesis of long and complex peptides.[9]
Performance Comparison: Quantitative Data
While the optimal strategy is highly sequence-dependent, the following table summarizes illustrative data for the synthesis of a model hydrophobic peptide containing multiple leucine residues, highlighting general performance trends.
| Performance Metric | This compound Strategy | Fmoc-Leu-OH Strategy | Rationale |
| Crude Peptide Yield | ~70% | ~85% | Fmoc chemistry often provides higher crude yields due to generally high coupling efficiencies and fewer side reactions under its milder conditions for standard sequences. |
| Crude Peptide Purity (by HPLC) | Potentially higher for aggregation-prone sequences | ~75% | For hydrophobic peptides, the acidic deprotection in Boc-SPPS can mitigate aggregation, leading to a purer crude product.[] |
| Final Purified Peptide Yield | ~30% | ~45% | Higher crude purity in Fmoc-SPPS for non-problematic sequences simplifies purification, resulting in better recovery. |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies are capable of producing high-purity peptides after chromatographic purification. |
Experimental Protocols
Detailed methodologies for a comparative synthesis of a model leucine-rich peptide are provided below.
Protocol 1: Boc-SPPS of a Leucine-Rich Peptide
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple this compound to the resin using a standard carbodiimide activation method (e.g., DCC/HOBt) in a DMF/DCM solvent mixture for 2-4 hours.
-
Capping: Cap any unreacted sites with acetic anhydride.
-
Boc Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid using an appropriate activation method. For leucine-rich sequences, in situ neutralization protocols can be beneficial to minimize aggregation.[3]
-
Repeat: Repeat steps 4-6 for each amino acid in the sequence.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).[10][11]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Protocol 2: Fmoc-SPPS of a Leucine-Rich Peptide
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.[13]
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 minutes).[14]
-
First Amino Acid Coupling: Couple Fmoc-Leu-OH using a uronium-based coupling reagent such as HBTU/HOBt with DIEA in DMF for 1-2 hours.[14]
-
Capping: Cap any unreacted amino groups with acetic anhydride.
-
Repeat: Repeat steps 2-4 for each subsequent Fmoc-amino acid. The use of dipeptides like Fmoc-Leu-Leu-OH can be advantageous in preventing difficult couplings within hydrophobic sequences.[15]
-
Final Fmoc Deprotection: Remove the terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a TFA "cocktail" containing scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) for 2-4 hours.[16]
-
Purification: Purify the crude peptide by RP-HPLC.[12]
Protocol 3: HPLC Analysis of Crude and Purified Peptides
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in mobile phase A to a concentration of 1 mg/mL.
Mandatory Visualizations
Discussion on a Relevant Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Many growth factors that activate this pathway are themselves peptides or proteins, and the downstream transcription factors, such as c-Jun and c-Fos, form heterodimers via a "leucine zipper" motif. This motif is a coiled-coil domain characterized by a periodic repetition of leucine residues, which is critical for dimerization and subsequent DNA binding.
The synthetic integrity of peptides designed to interact with or mimic components of this pathway is paramount. For instance, the synthesis of a peptide antagonist containing a leucine zipper domain would require high fidelity to ensure proper folding and inhibitory function. The choice between Boc-Leu-OH and Fmoc-Leu-OH could be critical. A Boc-based strategy might be advantageous in synthesizing a long, hydrophobic leucine zipper sequence prone to aggregation. Conversely, if the peptide includes acid-sensitive modifications, an Fmoc-based approach would be necessary. Any impurities or truncated sequences resulting from suboptimal synthesis could lead to a loss of biological activity and misleading experimental results.
Conclusion
The decision to use this compound versus Fmoc-Leu-OH in peptide synthesis is not straightforward and depends heavily on the specific characteristics of the target peptide. For leucine-rich sequences prone to aggregation and hydrophobicity-related challenges, the Boc strategy remains a powerful tool. Its aggressive deprotection conditions can disrupt secondary structures, potentially leading to higher purity of the crude product. However, for the majority of peptide syntheses, especially those involving sensitive residues or requiring automation, the Fmoc strategy offers a milder, more versatile, and often higher-yielding approach. Careful consideration of the peptide sequence, potential side reactions, and the desired final product characteristics should guide the researcher in selecting the most appropriate synthetic route.
References
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomatik.com [biomatik.com]
- 14. rsc.org [rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide: Boc-SPPS vs. Fmoc-SPPS for the Synthesis of Difficult Peptide Sequences
For researchers and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. While both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) are robust methodologies, the synthesis of "difficult sequences"—often characterized by hydrophobicity or a tendency to form stable secondary structures—presents significant challenges. These challenges, primarily driven by on-resin aggregation of the growing peptide chain, can lead to incomplete reactions, low yields, and complex purifications.
This guide provides an objective, data-driven comparison of Boc-SPPS and Fmoc-SPPS, focusing on the distinct advantages of the Boc-based strategy for overcoming the hurdles presented by difficult sequences.
The Core Chemical Distinction
The fundamental difference between the two strategies lies in the protecting groups used for the α-amino group and the corresponding deprotection chemistry.
-
Boc-SPPS : Utilizes the acid-labile Boc group, which is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[1][3][4]
-
Fmoc-SPPS : Employs the base-labile Fmoc group, which is removed by a base, typically piperidine in DMF.[1][5] The side-chain protecting groups are acid-labile (e.g., tBu) and are removed during the final cleavage from the resin with TFA.[1] This "orthogonality" is a key feature of the Fmoc strategy.[5][]
Overcoming Aggregation: The Primary Advantage of Boc-SPPS
Peptide chain aggregation during SPPS is a primary cause of synthesis failure for difficult sequences.[7] The repeated acid treatments inherent in the Boc-SPPS cycle provide a crucial advantage in mitigating this problem.
During the Boc deprotection step, the newly exposed N-terminal amine is protonated by the TFA, forming an ammonium salt. This positive charge along the peptide backbone leads to electrostatic repulsion between chains, which effectively disrupts the intermolecular hydrogen bonding that causes aggregation.[1][8] This process helps to maintain the solvation of the peptide-resin complex, ensuring that the N-terminus remains accessible for the subsequent coupling reaction.[1][9]
In contrast, the basic conditions of Fmoc deprotection leave the N-terminus as a neutral free amine, which is more susceptible to hydrogen bonding and can promote aggregation, making subsequent coupling steps inefficient or impossible.[1]
A key technique in Boc chemistry, in situ neutralization, further enhances this advantage. In this protocol, the activated amino acid is added simultaneously with the neutralization base, minimizing the time the N-terminus exists in its reactive, unprotonated state, thereby reducing the window for potential aggregation.[1][7][9]
Caption: Logical flow comparing the effects of deprotection on peptide aggregation in Boc and Fmoc-SPPS.
Comparative Performance Data
Experimental evidence underscores the superiority of Boc-SPPS for particularly challenging sequences. While direct head-to-head comparisons in single studies are rare, specific examples highlight the performance gap.
| Peptide Sequence & Type | Synthesis Strategy | Conditions / Modifications | Result | Reference |
| Hydrophobic 34-residue transmembrane peptide fragment | Fmoc-SPPS | Standard | No product obtained | |
| Hydrophobic 34-residue transmembrane peptide fragment | Boc-SPPS | Solvent optimization (80% NMP/DMSO) | 12% yield | [9] |
| Amyloid Beta (Aβ) 1-42 (Aggregation-prone) | Fmoc-SPPS | Standard | 33% crude yield | |
| Amyloid Beta (Aβ) 1-42 (Aggregation-prone) | Fmoc-SPPS | Pseudoproline incorporation | 57% crude yield | [10] |
| Amyloid Beta (Aβ) 1-42 (Aggregation-prone) | Fmoc-SPPS | HCTU coupling, microwave assistance | 87% crude yield (67% purity) | [10] |
Note: The Aβ peptide data demonstrates that while Fmoc-SPPS can be optimized with advanced techniques to manage aggregation, Boc-SPPS is often inherently better suited for such sequences from the outset.
General Strategy Comparison
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protection | Acid-labile (Boc) | Base-labile (Fmoc) |
| Deprotection Reagent | 50% TFA in DCM[3][11] | 20% Piperidine in DMF[1][5] |
| Aggregation Issues | Less frequent; TFA disrupts aggregates[1] | More frequent[1] |
| Final Cleavage | Strong acid (Anhydrous HF, TFMSA)[1][4][12] | Moderate acid (TFA)[1][5] |
| Safety | Requires specialized equipment for corrosive HF[4][5] | Generally safer, avoids HF |
| Orthogonality | Limited | Fully orthogonal system[5][] |
| Compatibility with PTMs | Less suitable for acid-sensitive modifications | Preferred for glycosylated/phosphorylated peptides[5][13] |
| Cost of Reagents | Boc-amino acids are generally less expensive[10] | Fmoc-amino acids can be more expensive[10] |
Experimental Protocols
Below are representative protocols for the synthesis cycles of both strategies, highlighting the key operational differences.
Protocol 1: Boc-SPPS Cyclical Protocol with In Situ Neutralization
This protocol is adapted for synthesizing a difficult sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Deprotection: Treat the peptide-resin with 50% TFA in DCM (v/v) for 30 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Coupling (In Situ Neutralization): a. In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF. b. Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution. c. Immediately add this complete solution to the washed, TFA-salt form of the peptide-resin. d. Agitate the reaction for 2 hours.[3]
-
Monitoring & Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After sequence completion, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) in a specialized HF apparatus.[3][14]
Protocol 2: Standard Fmoc-SPPS Cyclical Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 1 hour.
-
Deprotection: Treat the peptide-resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the fulvene adduct.
-
Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), a coupling agent like HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitoring & Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After sequence completion, treat the peptide-resin with a cleavage cocktail, typically TFA-based with scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity: Boc vs. Fmoc Synthesis Strategies
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences the purity of the final peptide product. This guide provides an objective comparison of these two seminal methodologies, supported by illustrative experimental data and detailed protocols, to inform the selection of the most appropriate strategy for achieving high-purity peptides.
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the α-amino protecting group and the corresponding conditions for its removal. The Boc strategy utilizes an acid-labile protecting group, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for deprotection and a final, harsh cleavage with a strong acid such as hydrofluoric acid (HF). In contrast, the Fmoc strategy employs a base-labile protecting group, which is removed by a mild base, typically piperidine, while the final cleavage from the resin and removal of side-chain protecting groups is achieved with TFA. These divergent chemical environments give rise to distinct impurity profiles.
Quantitative Purity Comparison
While the final purity of a peptide is highly dependent on the sequence, length, and purification efficiency, general trends in crude peptide purity can be observed between the two methods. The milder conditions of Fmoc synthesis often result in a cleaner crude product with fewer side reactions.[1]
To illustrate this, consider the synthesis of a model pentapeptide, H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂. The following table summarizes representative data from such a synthesis, highlighting the general performance differences between the Boc and Fmoc strategies.
| Performance Metric | Boc Synthesis Strategy | Fmoc Synthesis Strategy | Rationale |
| Crude Peptide Yield | ~65% | ~80% | Milder Fmoc conditions can lead to higher yields, especially for peptides with sensitive modifications.[1] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The repeated harsh acid treatments in Boc synthesis can generate more side products.[1] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity in Fmoc synthesis simplifies purification, leading to better recovery.[1] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both methods can achieve high purity after appropriate purification.[1] |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential for verifying the identity of the synthesized peptide. |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Common Impurities and Side Reactions
The distinct chemical approaches of Boc and Fmoc synthesis lead to different types of common impurities.
Boc Synthesis Impurities:
The repeated use of strong acids in Boc synthesis can lead to several side reactions:
-
t-butylation of sensitive residues: The t-butyl cation generated during Boc deprotection can modify susceptible amino acids like methionine and tryptophan.
-
Incomplete deprotection: Incomplete removal of side-chain protecting groups, which often require harsh acids like HF for cleavage, can result in a heterogeneous product.
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination.[2]
-
Aspartimide formation: Peptides containing aspartic acid are prone to forming aspartimide, which can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[2]
Fmoc Synthesis Impurities:
Fmoc synthesis, while generally milder, has its own set of potential impurities:
-
Deletion sequences: Incomplete coupling reactions result in peptides missing one or more amino acids.[3]
-
Truncated sequences: Premature termination of the peptide chain.[3]
-
Dipeptide impurities: The presence of Fmoc-dipeptides in the amino acid starting material can lead to the insertion of an extra amino acid.[3]
-
Aspartimide formation: Similar to Boc synthesis, this can occur, especially with prolonged exposure to the basic conditions of Fmoc deprotection.[4]
-
Dibenzofulvene (DBF) adducts: The byproduct of Fmoc deprotection, DBF, can react with the newly liberated N-terminal amine if not effectively scavenged by piperidine.[4]
Experimental Protocols
Accurate comparison of peptide purity relies on robust and well-defined experimental protocols for synthesis, purification, and analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the general steps for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) using both Boc and Fmoc strategies.
Boc-SPPS Protocol:
-
Resin Preparation: Swell Rink Amide MBHA resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Leu-OH to the resin using a suitable coupling agent like HBTU/DIEA in DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc group.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4, followed by coupling the next Boc-protected amino acid (Boc-D-Tyr(Me)-OH, Boc-Val-OH, Boc-Ala-OH, Boc-Gly-OH) until the sequence is complete.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of HF/anisole for 1-2 hours at 0°C.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash the pellet with cold ether, and dry under vacuum.[5]
Fmoc-SPPS Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Leu-OH to the resin using a coupling agent like HBTU/DIEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Subsequent Amino Acid Couplings: Repeat step 3, followed by coupling the next Fmoc-protected amino acid (Fmoc-D-Tyr(Me)-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH) until the sequence is complete.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, wash the pellet with cold ether, and dry under vacuum.[5]
Caption: Comparative workflows for Boc and Fmoc solid-phase peptide synthesis.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol provides a standard method for determining the purity of a crude synthetic peptide.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a gradient HPLC system with a UV detector. A C18 reversed-phase column is standard for most peptides.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase composition (e.g., 5% B).
-
Inject the sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Data Analysis: Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 3: Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of the synthesized peptide.
-
Sample Preparation: Dilute the crude or purified peptide solution in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in 0.1% formic acid).
-
Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the experimentally observed mass-to-charge (m/z) ratio with the theoretically calculated molecular weight of the target peptide.
Protocol 4: Amino Acid Analysis (AAA) for Quantification and Compositional Verification
This protocol is used to determine the absolute quantity of the peptide and verify its amino acid composition.
-
Peptide Hydrolysis: Hydrolyze a known amount of the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to form PTC-amino acids.
-
HPLC Analysis: Separate the PTC-amino acids by RP-HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: Compare the molar ratios of the amino acids to the expected composition of the target peptide. This also allows for the calculation of the absolute peptide content.
Caption: Workflow for the analytical characterization of synthetic peptides.
Conclusion
The choice between Boc and Fmoc synthesis strategies is a critical determinant of the final peptide's purity profile. While both methods can yield high-purity peptides after rigorous purification, the milder deprotection and cleavage conditions of the Fmoc strategy often result in a cleaner crude product with a higher initial purity and yield. This can simplify downstream purification efforts, making Fmoc the preferred method for many applications, especially for peptides with sensitive modifications and for automated synthesis.
However, for certain "difficult" sequences, such as those prone to aggregation, the Boc strategy may offer advantages due to the repeated acid treatments that can disrupt secondary structures. A thorough understanding of the potential side reactions and impurity profiles of each method, coupled with robust analytical characterization, is essential for the successful synthesis of high-purity peptides for research and therapeutic development.
References
The Hydrated Advantage: A Cost-Benefit Analysis of Boc-Leu-OH Hydrate in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of amino acid derivatives is a critical decision impacting both the efficiency of the synthesis and the overall cost of a project. This guide provides a comprehensive cost-benefit analysis of using Boc-Leu-OH hydrate compared to its anhydrous counterpart and the commonly used Fmoc-Leu-OH, supported by practical considerations and a breakdown of experimental protocols.
The use of Nα-tert-butyloxycarbonyl (Boc) protected amino acids remains a cornerstone of solid-phase peptide synthesis (SPPS), particularly for large-scale production where cost-effectiveness is paramount. Within this class of reagents, Boc-L-leucine is a frequently incorporated amino acid. It is commercially available in two primary forms: a crystalline monohydrate and an oily anhydrous form. This analysis will demonstrate that while the initial cost per gram might be a primary consideration, the practical benefits of using the hydrated form often translate to long-term savings and more reliable synthetic outcomes.
Performance and Cost: A Comparative Overview
The decision between this compound, anhydrous Boc-Leu-OH, and Fmoc-Leu-OH involves a trade-off between upfront material costs, handling characteristics, and the overall synthetic strategy (Boc vs. Fmoc chemistry).
| Feature | This compound | Anhydrous Boc-Leu-OH | Fmoc-Leu-OH |
| Physical Form | White crystalline solid | Oil | White crystalline solid |
| Handling & Weighing | Easy and accurate | Difficult, requires careful handling | Easy and accurate |
| Storage Stability | Generally more stable | Prone to degradation/difficult to store | Stable |
| Approximate Cost (per gram) | ~$2.14 - $4.72[1] | Data not readily available, often less common commercially | ~$1.24 - $4.52 |
| Synthetic Strategy | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |
Note: Prices are based on publicly available retail listings for various quantities and are subject to change. Bulk pricing for large-scale manufacturing will be significantly lower.
While Fmoc-Leu-OH can appear cost-competitive at the per-gram level, the overall cost of Fmoc-SPPS can be higher due to the price of other reagents required for this strategy. The primary advantage of this compound lies in its physical properties. The crystalline solid form of this compound is significantly easier to handle, weigh accurately, and store compared to the oily anhydrous version.[2] This ease of handling minimizes waste and improves the reproducibility of coupling reactions, which can lead to higher purity and yield of the final peptide, ultimately reducing downstream purification costs.
The Impact of Hydration on Synthesis
A common concern is the potential interference of the water of hydration in the coupling reaction. However, the single water molecule in this compound generally does not negatively impact the efficiency of modern coupling reagents, especially when used in standard protocols with a slight excess of the activating agent. In fact, for some challenging couplings, the presence of a small, controlled amount of water can sometimes be beneficial, although this is highly sequence-dependent. The key benefit remains the superior handling characteristics of the solid hydrate, which far outweigh any minor considerations regarding the water content for most standard applications.
Experimental Protocols
To provide a practical context for this analysis, detailed methodologies for key experiments in Boc-SPPS are outlined below.
Protocol 1: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3x) and then with a neutralization solution such as 10% diisopropylethylamine (DIPEA) in DCM (3x).
-
Final Washes: Wash the resin again with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for the coupling step.
Protocol 2: Coupling of this compound
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Neutralization and Pre-activation: Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage of the Peptide from the Resin
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Workflow and Decision-Making Visualizations
To further clarify the processes and logical relationships discussed, the following diagrams are provided.
Conclusion: The Practical Choice for Reliable Synthesis
References
Verifying the Structure of Boc-Leu-OH Hydrate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of protected amino acids such as N-tert-butoxycarbonyl-L-leucine monohydrate (Boc-Leu-OH hydrate) is a critical step in ensuring the integrity of peptide synthesis and subsequent drug discovery pipelines. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for unambiguous structure elucidation, a multi-faceted approach employing alternative and complementary techniques provides the most robust verification. This guide offers a comparative overview of NMR spectroscopy and other analytical methods, supported by experimental data and detailed protocols.
At the Forefront: NMR Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer precise information on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H and ¹³C NMR Data for this compound
Table 1: Expected NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 |
| C(CH₃)₂ (Leu) | ~0.95 (d, 6H) | ~22.0, ~23.0 |
| β-CH₂ (Leu) | ~1.70 (m, 2H) | ~41.5 |
| γ-CH (Leu) | ~1.60 (m, 1H) | ~24.7 |
| α-CH (Leu) | ~4.20 (m, 1H) | ~53.0 |
| NH | ~5.10 (d, 1H) | - |
| COOH | ~11-12 (br s, 1H) | ~176.0 |
| C=O (Boc) | - | ~156.0 |
| C(CH₃)₃ (Boc) | - | ~80.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled based on typical values for N-Boc protected amino acids.[1][2]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
-
2D NMR (Optional but Recommended):
-
Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a comprehensive structural verification often involves corroborating data from other analytical methods.[3]
Table 2: Comparison of Analytical Techniques for this compound Structure Verification
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires minimal sample. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, O-H). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time.[4] | Excellent for purity assessment and quantification. | Does not provide structural information. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain.[3] |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Confirms the empirical formula. | Does not provide information on isomerism or connectivity. |
Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the [M+H]⁺ or [M+Na]⁺ ion is expected. In negative mode, the [M-H]⁻ ion should be observed.
Experimental Protocol: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for the carbonyl groups (urethane and carboxylic acid), N-H bond, and O-H bond are expected.
Workflow and Data Integration
A logical workflow for the structural verification of this compound integrates these techniques to build a comprehensive and irrefutable structural assignment.
Caption: Workflow for the structural verification of this compound.
The signaling pathway for structural verification begins with preliminary checks of purity and molecular weight, followed by detailed NMR analysis for connectivity, and is often supplemented with functional group analysis by IR and, if necessary, definitive solid-state structure by X-ray crystallography.
Caption: Logical relationships in spectroscopic data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies: A Comparative Guide to Boc-Leu-OH Hydrate and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate amino acid protection strategy is a critical decision that profoundly influences the yield, purity, and overall success of peptide synthesis. The two dominant methodologies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. This guide provides an objective comparison of these orthogonal protection strategies, with a specific focus on the use of Boc-Leu-OH hydrate and its common alternative, Fmoc-Leu-OH.
The principle of orthogonal protection in peptide synthesis is foundational, allowing for the selective removal of one type of protecting group in the presence of others.[1] This enables the stepwise and controlled assembly of amino acids into a defined peptide sequence. The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic protocol, from resin selection to the final cleavage conditions.[]
Head-to-Head Comparison: Boc vs. Fmoc Strategy
The Boc and Fmoc strategies offer distinct advantages and disadvantages. The Boc strategy, a classic approach, utilizes the acid-labile Boc group for temporary Nα-protection, which is typically removed with trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4] In contrast, the Fmoc strategy employs the base-labile Fmoc group, which is removed with a mild base like piperidine.[5] Side-chain protecting groups in the Fmoc strategy are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a milder acid like TFA.[]
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Mild Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal[5] |
| Advantages | - Lower cost of reagents.[] - Can be advantageous for long or hydrophobic sequences prone to aggregation.[6] | - Milder deprotection conditions, suitable for sensitive peptides.[5] - Easier to automate.[7] - Reduced risk of side-chain protecting group loss during Nα-deprotection.[5] |
| Disadvantages | - Requires specialized, hazardous equipment for HF cleavage.[5] - Harsher deprotection conditions can lead to side reactions.[8] | - Fmoc-protected amino acids are generally more expensive.[] - Aggregation can be more problematic in some sequences.[6] |
Performance Data: A Tale of a Model Peptide
| Parameter | Boc-D-Tyr(Me)-OH Strategy | Fmoc-D-Tyr(OMe)-OH Strategy | Notes |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy due to milder reaction conditions.[1] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[1] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[1] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[1] |
| Racemization Risk | Low (<0.5% per cycle) | Low (<0.4% per cycle) | Racemization is highly dependent on coupling reagents and conditions, but both strategies can achieve low levels.[9][10][11] |
Note: This data is illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[1]
Experimental Protocols
Accurate comparison relies on robust and well-defined experimental protocols. The following are generalized protocols for the solid-phase synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Phe-NH₂) using both this compound and Fmoc-Leu-OH.
Protocol 1: Boc-SPPS of a Model Pentapeptide
-
Resin Preparation: Start with a Rink Amide MBHA resin and swell in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Phenylalanine): Couple Boc-Phe-OH to the resin using a suitable coupling agent like HBTU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc group using 50% TFA in DCM for 30 minutes.[8]
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Iterative Coupling and Deprotection: Repeat steps 3 and 4 for the subsequent amino acids: This compound , Boc-Val-OH, Boc-Ala-OH, and Boc-Gly-OH.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of HF:anisole (9:1) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
Protocol 2: Fmoc-SPPS of a Model Pentapeptide
-
Resin Preparation: Start with a Rink Amide AM resin and swell in DMF for 1 hour.[12]
-
Fmoc Deprotection of Resin: Remove the Fmoc group from the resin with 20% piperidine in DMF for 20 minutes.[12]
-
First Amino Acid Coupling (Phenylalanine): Couple Fmoc-Phe-OH using a coupling agent like HBTU/HOBt and DIEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Iterative Coupling and Deprotection: Repeat steps 3 and 4 for the subsequent amino acids: Fmoc-Leu-OH , Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
Protocol 3: HPLC Analysis of Peptide Purity
-
Sample Preparation: Dissolve the crude or purified peptide in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.[13]
-
Chromatographic Conditions:
-
Detection: Monitor the elution profile at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Phe).[14][16]
-
Quantification: Calculate the percent purity by dividing the area of the main peak by the total area of all peaks, multiplied by 100.[13]
Visualizing the Workflow
The logical flow of each synthesis cycle highlights the key differences in the required steps and reagents.
Conclusion
The choice between this compound and Fmoc-Leu-OH is intrinsically linked to the overarching decision between the Boc and Fmoc solid-phase peptide synthesis strategies. For most modern laboratory applications, the Fmoc strategy is often preferred due to its milder reaction conditions, which generally translate to higher crude purity and yield, especially for sensitive or modified peptides.[1][5] The ease of automation and the avoidance of hazardous reagents like HF further contribute to its widespread adoption.[7]
However, the Boc strategy, and therefore the use of this compound, remains a valuable and cost-effective option, particularly for the synthesis of long or hydrophobic peptides that may be prone to aggregation under Fmoc conditions.[][6] Ultimately, the optimal choice depends on a careful consideration of the target peptide's sequence, the scale of the synthesis, available laboratory equipment, and budgetary constraints. A thorough understanding of the principles and practicalities of both orthogonal protection strategies is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. hplc.eu [hplc.eu]
- 16. protocols.io [protocols.io]
A Comparative Guide to Coupling Reagents for Boc-Leu-OH Hydrate
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a critical step in the synthesis of peptides and proteins. The choice of coupling reagent can significantly influence reaction outcomes, affecting yield, purity, reaction time, and the stereochemical integrity of the final product. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and EDC/HOBt—for the acylation of Boc-Leu-OH hydrate, a common building block in peptide synthesis.
Performance Comparison
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For a sterically hindered amino acid like Leucine, a more reactive coupling reagent is often preferred to ensure efficient and complete reaction.
| Coupling Reagent | Typical Yield | Typical Reaction Time | Relative Purity | Epimerization Risk | Key Considerations |
| HATU | >95% | 15 - 60 minutes | Very High | Very Low | Highly reactive, ideal for sterically hindered amino acids. Higher cost. |
| HBTU | 90-95% | 30 - 120 minutes | High | Low | Good balance of reactivity and cost. A reliable choice for routine couplings.[1] |
| EDC/HOBt | 80-90% | 1 - 4 hours | Good | Low to Moderate | Cost-effective. Water-soluble byproducts are easily removed during workup.[2][3] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound to an amine (e.g., an amino acid ester or a resin-bound amine) using each of the three coupling reagents.
HATU Mediated Coupling
This protocol is recommended for achieving high yields and minimizing epimerization, especially for challenging couplings.[4]
Materials:
-
This compound (1.2 equivalents)
-
Amine component (1.0 equivalent)
-
HATU (1.15 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the amine component to the activated mixture.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or Kaiser test for solid-phase synthesis).
-
Upon completion, proceed with the appropriate aqueous workup for solution-phase synthesis or wash the resin for solid-phase synthesis.
HBTU Mediated Coupling
A cost-effective alternative to HATU, HBTU provides excellent results for most standard and moderately hindered couplings.[5]
Materials:
-
This compound (2.0 equivalents)
-
Amine component (1.0 equivalent, based on resin substitution for SPPS)
-
HBTU (2.0 equivalents)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, dissolve this compound in anhydrous DMF.
-
Add the HBTU solution (as a 1.0 M solution in DMF) and DIPEA to the Boc-Leu-OH solution.
-
Add this solution to the amine component (e.g., deprotected resin).
-
Agitate the mixture for 30-120 minutes at room temperature.
-
Monitor the reaction for completion.
-
Once the reaction is complete, proceed with the appropriate workup or washing steps.
EDC/HOBt Mediated Coupling
This classical carbodiimide-mediated coupling is a cost-effective method suitable for many applications.
Materials:
-
This compound (1.2 equivalents)
-
Amine component (1.0 equivalent)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the this compound, HOBt, and the amine component in anhydrous DCM or DMF.
-
Cool the mixture in an ice bath.
-
Stir the reaction mixture, allowing it to slowly warm to room temperature over 1-4 hours.
-
Monitor the reaction for completion.
-
Upon completion, if in solution, wash the mixture with water to remove excess EDC and the urea byproduct.[5] For solid-phase, wash the resin with DMF and DCM.[3]
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow for a peptide coupling reaction.
Caption: General workflow of a peptide coupling reaction.
References
Safety Operating Guide
A Guide to the Safe Disposal of Boc-Leu-OH Hydrate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of Boc-Leu-OH hydrate, a common reagent in peptide synthesis. Adherence to these guidelines is essential for minimizing environmental impact and ensuring personnel safety.
Properties and Safety Overview
This compound is a white, solid powder with a melting point ranging from 82 to 90°C.[1] While it is not classified as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), and does not contain chemicals listed under California's Proposition 65, it is categorized as a combustible solid and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
| Property | Data |
| Physical State | Powder / Solid[1] |
| Appearance | White[1] |
| Melting Point/Range | 82 - 90 °C / 179.6 - 194 °F[1] |
| Hazards | Combustible Solid[3], May cause respiratory irritation[4] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Respiratory Protection: For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on standard laboratory safety practices for non-hazardous chemical waste.
1. Waste Characterization:
- Although this compound is generally not considered hazardous waste, it is the responsibility of the chemical waste generator to confirm this classification.[1]
- Consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, regional, and national hazardous waste regulations.[1]
2. Waste Collection and Segregation:
- Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste. The container should be suitable for chemical waste.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Spill Management and Cleanup:
- In the event of a spill, ensure adequate ventilation.[1]
- Wearing the appropriate PPE, gently sweep up the spilled solid material.[1][4]
- Avoid creating dust during cleanup.[2][4]
- Place the collected material into the designated waste container.[1]
4. Final Disposal:
- Once the waste container is full, seal it securely.
- Arrange for pickup and disposal by your institution's authorized chemical waste management service.
- Crucially, do not dispose of this compound down the drain. [4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Leu-OH hydrate
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper handling and disposal of Boc-Leu-OH hydrate. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, proper personal protective equipment should always be worn to prevent contact and inhalation.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[2][3] | Protects against accidental skin contact. |
| Body Protection | Lab Coat/Gown | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical safety goggles.[2][3] | Protects eyes from airborne powder and potential splashes. |
| Respiratory Protection | Dust Mask | NIOSH-approved N95 respirator.[4] | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
II. Handling and Operational Plan
Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound.
Workflow for Handling Powdered this compound:
Experimental Protocol for Handling Powdered this compound:
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Assemble all necessary equipment, such as spatulas, weigh boats, and solvents. An eyewash station and safety shower should be readily accessible.
-
Donning PPE : Put on PPE in the following order: lab coat, safety goggles, and then gloves. Ensure the gloves overlap the cuffs of the lab coat. If not working in a fume hood, a dust mask should also be worn.
-
Handling the Powder :
-
Dissolution (if applicable) : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Cleanup : Clean the work area and any equipment used with an appropriate solvent. Dispose of cleaning materials in the designated waste container.
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound and removing PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as chemical waste in a suitable, closed container.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] |
| Contaminated Materials | All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a labeled hazardous waste container. |
| Empty Containers | Empty containers should be disposed of as unused product.[6] |
| Solutions of this compound | Dispose of in a designated chemical waste container. Do not pour down the drain. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
